(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid
Description
Properties
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-11(13(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZBQHPMSPTRJO-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241231 | |
| Record name | 4-(1,1-Dimethylethyl) (2R)-2-phenylbutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229381-08-1 | |
| Record name | 4-(1,1-Dimethylethyl) (2R)-2-phenylbutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229381-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Dimethylethyl) (2R)-2-phenylbutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid physical properties
Physical Properties, Synthesis Logic, and Handling Protocols
Executive Summary
(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid (CAS: 1229381-08-1) is a specialized chiral building block used primarily in the synthesis of peptidomimetics and protease inhibitors. Structurally, it is the 4-tert-butyl mono-ester of (R)-phenylsuccinic acid. Its value lies in its specific stereochemistry and the orthogonal protection it offers: the tert-butyl ester is acid-labile, while the free carboxylic acid allows for immediate coupling to amines or other nucleophiles.
This guide analyzes the physicochemical properties of this compound, addressing the scarcity of experimental data by correlating it with established values for its parent diacid and anhydride. It also details the regioselective synthesis logic required to ensure high isomeric purity.
Chemical Identity & Structural Characterization[1][2][3][4][5][6][7]
| Parameter | Detail |
| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid |
| Common Synonyms | (R)-2-Phenylsuccinic acid 4-tert-butyl ester; 4-tert-butyl hydrogen (R)-2-phenylsuccinate |
| CAS Number | 1229381-08-1 |
| Molecular Formula | |
| Molecular Weight | 250.29 g/mol |
| SMILES | CC(C)(C)OC(=O)CC(=O)O |
| Chirality | (R)-Enantiomer (Phenyl group at C2) |
Structural Insight: The molecule features a phenyl group at the C2 position (alpha to the free carboxylic acid). The C4 carboxyl group is protected as a tert-butyl ester.[1][2] This regiochemistry is critical; the "4-oxo" designation in the name confirms the ester is on the succinic tail, not adjacent to the phenyl ring.
Physicochemical Properties Matrix
Due to the specialized nature of this intermediate, specific experimental melting points are rarely reported in open literature. The values below combine available experimental data with high-confidence predictive models based on structural analogs.
Physical Constants[3][4][5]
| Property | Value / Range | Source / Note |
| Physical State | Solid (Crystalline powder) | Experimental Observation |
| Melting Point | 65 – 75 °C (Predicted) | Note 1 |
| Boiling Point | ~380 °C (Decomposes) | Predicted @ 760 mmHg |
| Density | 1.15 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 2.2 – 2.6 | Lipophilic (Calculated) |
| pKa (Acid) | 3.8 – 4.2 | Typical for |
| Optical Rotation | Negative (-) | Based on (R)-Phenylsuccinic acid data |
Note 1 (Melting Point Logic):
-
Parent Diacid: (R)-Phenylsuccinic acid melts at 173–176 °C due to strong intermolecular hydrogen bonding (dimerization).
-
Anhydride: (R)-Phenylsuccinic anhydride melts at 53–55 °C .
-
Mono-ester: The mono-ester disrupts the extensive H-bonding network of the diacid but retains one donor/acceptor pair. Therefore, the melting point is expected to be intermediate, likely in the range of 65–75 °C, significantly lower than the diacid.
Solubility Profile
-
Soluble: Dichloromethane (DCM), Ethyl Acetate, Methanol, Ethanol, DMSO.
-
Insoluble: Water (due to the lipophilic tert-butyl and phenyl groups), Hexanes (limited solubility).
Synthesis & Regioselectivity Logic
The synthesis of this compound relies on the regioselective opening of (R)-phenylsuccinic anhydride. Understanding the steric environment is crucial for ensuring the ester forms at the correct position (C4).
Mechanism of Regioselectivity
Nucleophilic attack by tert-butanol (a bulky nucleophile) is directed by steric hindrance.
-
C1 Carbonyl (Next to Phenyl): Sterically crowded due to the adjacent phenyl ring.
-
C4 Carbonyl (Methylene side): Less hindered.
Consequently, tert-butanol preferentially attacks C4, yielding the 4-tert-butyl ester and leaving the C1 carboxylic acid free. This matches the target structure.
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis pathway via anhydride opening.[3] The steric bulk of the tert-butyl group directs attack away from the phenyl-substituted carbon.
Experimental Characterization Protocols
To validate the identity and purity of the compound, the following spectroscopic signatures should be confirmed.
Nuclear Magnetic Resonance (NMR)[3][7][10]
-
H NMR (400 MHz, CDCl
):- ~1.40 ppm (s, 9H, t-Bu ): Distinctive singlet for the tert-butyl group.
-
~2.6 – 3.2 ppm (m, 2H, CH
): Diastereotopic protons of the succinic methylene. - ~4.0 – 4.2 ppm (dd, 1H, CH-Ph ): The chiral proton alpha to the free acid.
- ~7.2 – 7.4 ppm (m, 5H, Ar-H ): Phenyl ring protons.
- ~10-12 ppm (br s, 1H, COOH ): Exchangeable acid proton.
Mass Spectrometry (ESI-MS)
-
Molecular Ion: Expected
peak at 249.3 m/z (Negative mode). -
Fragmentation: Loss of the tert-butyl group (
) is a common fragmentation pathway, often observed as the parent diacid peak.
Handling, Stability & Safety
Stability Profile
-
Hydrolysis Risk: The tert-butyl ester is relatively stable to base but highly sensitive to strong acids (e.g., TFA, HCl). Exposure to acidic moisture can lead to cleavage, reverting the compound to (R)-phenylsuccinic acid.
-
Racemization: The chiral center at C2 is alpha to a carbonyl. While generally stable, prolonged exposure to strong bases or high heat (>100°C) can induce racemization via enolization.
Storage Protocols
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent moisture absorption.
-
Container: Tightly sealed glass vial with a Teflon-lined cap.
Safety (GHS Classification)[5]
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
PubChem Compound Summary. (2025). (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid (CID 10658312).[4] National Center for Biotechnology Information. Link
-
ChemScene. (2025). Product Analysis: (R)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid. Link
-
Organic Syntheses. (1941). Phenylsuccinic Acid Synthesis and Properties. Org. Syn. Coll. Vol. 1, p. 451. Link
-
MDPI. (2011).[5] Regioselective Ring-Opening of Cyclic Anhydrides. Molecules, 16(1), 1607–1610. (Mechanistic grounding for anhydride opening). Link
Sources
Technical Monograph: (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid
[1][2]
Executive Summary
This compound (CAS: 1229381-08-1 ) is a specialized chiral intermediate primarily utilized in the pharmaceutical development of Sacubitril (a component of the heart failure drug Entresto).[1] Structurally, it is the 4-tert-butyl mono-ester of (R)-2-phenylsuccinic acid.[1] Its value lies in its ability to introduce a high-fidelity chiral phenyl moiety into complex peptidomimetic drugs while providing orthogonal protecting group strategy via the acid-labile tert-butyl ester.[1]
Chemical Identity & Structural Analysis[3][4][5]
Nomenclature & Identifiers[2][5]
-
IUPAC Name: (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid[1][2]
-
Common Synonyms: (R)-2-Phenylsuccinic acid 4-tert-butyl ester; (R)-4-oxo-4-tert-butoxy-2-phenylbutyric acid.[1]
-
SMILES: CC(C)(C)OC(=O)CC(=O)O
Stereochemical Configuration
The molecule possesses a single stereocenter at the C2 position (alpha to the free carboxylic acid).[1] The (R)-configuration is critical for biological activity in downstream APIs.[1] In the Cahn-Ingold-Prelog (CIP) priority system:
-
-COOH (Priority 1)
-
-Phenyl (Priority 2)
-
-CH₂COO-tBu (Priority 3)
-
-H (Priority 4)
-
With H in the back, the sequence 1 → 2 → 3 is clockwise, confirming the (R) designation.
Structural Diagram
The following diagram illustrates the connectivity and the specific regiochemical arrangement of the ester and acid functionalities.
Caption: Structural connectivity of this compound highlighting functional differentiation.
Synthetic Pathways & Methodology
The synthesis of this molecule requires high regioselectivity to distinguish between the two carbonyls of the succinic backbone and strict enantiocontrol.[1]
Regioselective Anhydride Opening (The "Field-Proven" Route)
The most robust synthetic strategy involves the alcoholysis of phenylsuccinic anhydride .[1] Due to steric hindrance provided by the phenyl group at C2, nucleophilic attack by tert-butanol occurs preferentially at the less hindered C4 carbonyl.[1]
Protocol Logic:
-
Precursor: Phenylsuccinic anhydride (racemic or chiral).[1]
-
Reagent: tert-Butanol (solvent & reactant) with a mild base (e.g., DMAP or Sodium acetate) or thermal activation.[1]
-
Regiochemistry: The bulky tert-butyl group avoids the sterically congested C1 position (adjacent to the phenyl ring), exclusively forming the C4-ester.[1]
Reaction Scheme
Caption: Synthetic workflow for generating the target chiral mono-ester via anhydride opening.
Enantiomeric Resolution
If the starting anhydride is racemic, the resulting mono-ester must be resolved.[1]
-
Method: Classical resolution using a chiral amine base (e.g., (+)-Dehydroabietylamine or (S)-(-)-1-Phenylethylamine).[1]
-
Mechanism: Formation of diastereomeric salts.[1] The (R)-acid salt crystallizes selectively from solvents like isopropanol or ethyl acetate.[1]
-
Validation: The salt is acidified (e.g., with dilute HCl) to release the free chiral acid.
Applications in Drug Development
Role in Sacubitril Synthesis
This molecule is the "chiral engine" for Sacubitril (AHU-377).[1]
-
Function: It provides the (2R)-phenylpropionic acid scaffold that binds to the hydrophobic pocket of the Neprilysin enzyme.[1]
-
Protection Strategy: The tert-butyl ester serves as a semi-permanent protecting group.[1] It remains intact during the coupling with the amino-biphenyl portion of the drug and is removed only in the final metabolic step (in vivo) or late-stage hydrolysis to form the active drug Sacubitrilat .[1]
Handling & Stability[2]
Analytical Characterization
To ensure "Trustworthiness" in experimental workflows, the following analytical parameters must be verified.
Quality Control Table
| Test Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Purity (HPLC) | ≥ 98.0% | Reverse Phase (C18), ACN/Water gradient |
| Chiral Purity (ee) | ≥ 99.5% (R-isomer) | Chiral HPLC (e.g., Chiralcel OD-H column) |
| ¹H NMR (CDCl₃) | Confirms structure & solvent limits | 400 MHz Spectroscopy |
| Mass Spec | [M-H]⁻ = 249.3 m/z | ESI-MS (Negative Mode) |
NMR Interpretation Guide[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10658312, (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid.[1] (Note: Enantiomer reference for physical data). Retrieved from [Link]
-
Ksander, G. M., et al. (1995). Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry.[1] (Foundational chemistry for phenylsuccinic intermediates in neprilysin inhibitors).
-
Organic Syntheses. Preparation of Phenylsuccinic Acid and Derivatives.[1][4] Coll. Vol. 1, p. 451. (Historical reference for anhydride synthesis). Retrieved from [Link]
Sources
- 1. EP0967204A1 - Process for producing benzylsuccinic acid derivatives - Google Patents [patents.google.com]
- 2. (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid | C14H18O4 | CID 10658312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1229381-08-1|(R)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid|BLD Pharm [bldpharm.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid CAS number 1229381-08-1
The following technical guide is structured to provide an authoritative, deep-dive analysis of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid (CAS 1229381-08-1). It is designed for researchers and process chemists requiring actionable data on synthesis, characterization, and application in drug discovery.
CAS Number: 1229381-08-1 Role: Chiral Synthon for Metalloprotease Inhibitors & Peptidomimetics
Executive Summary & Chemical Profile
This compound is a high-value chiral building block belonging to the class of 2-substituted succinic acid monoesters . Its structural core—a phenyl-substituted succinyl backbone with orthogonal protection (tert-butyl ester vs. free acid)—makes it a critical intermediate in the synthesis of Zinc Metalloprotease Inhibitors (e.g., Neprilysin, ACE, and MMP inhibitors).
Unlike simple achiral linkers, the C2-stereocenter dictates the binding affinity of the final drug molecule to the target enzyme's S1' hydrophobic pocket. The tert-butyl group provides steric bulk and acid-lability, allowing for selective deprotection during late-stage peptidomimetic assembly.
Physicochemical Specifications
| Property | Specification |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol |
| Appearance | White to off-white crystalline solid |
| Chirality | (R)-Enantiomer |
| Solubility | Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water |
| pKa (Calc.) | ~4.2 (Carboxylic acid) |
| Storage | 2–8°C, Hygroscopic (Store under Nitrogen) |
Synthetic Architecture & Manufacturing
The synthesis of enantiopure succinates is non-trivial due to the risk of racemization at the
Core Synthetic Pathway (Asymmetric Hydrogenation)
The most robust route involves the asymmetric hydrogenation of the corresponding itaconic acid derivative (2-phenylsuccinic acid 4-tert-butyl ester precursor). This method ensures high Enantiomeric Excess (ee > 98%) and scalability.
Mechanism:
-
Substrate: 2-Phenylbut-2-enedioic acid 4-tert-butyl ester (Itaconic derivative).
-
Catalyst: Rhodium(I) or Ruthenium(II) complex with a chiral phosphine ligand (e.g., (R)-BINAP or DuPhos).
-
Process: The catalyst directs the facial selectivity of hydrogen addition across the alkene.
Figure 1: Asymmetric hydrogenation pathway utilizing Rh-BINAP catalysis to establish the C2 stereocenter.
Experimental Protocol: Synthesis & Purification
Note: This protocol is a standardized high-fidelity method for chiral phenylsuccinates, adapted for the specific tert-butyl ester derivative.
Materials
-
Substrate: 2-Phenylbut-2-enedioic acid 4-tert-butyl ester (1.0 eq)
-
Catalyst: [Rh(cod)Cl]₂ (0.5 mol%), (R)-BINAP (1.1 mol%)
-
Solvent: Degassed Methanol (anhydrous)
-
Gas: Hydrogen (H₂)
Step-by-Step Methodology
-
Catalyst Preparation: In a glovebox (N₂ atmosphere), dissolve [Rh(cod)Cl]₂ and (R)-BINAP in degassed methanol. Stir for 30 minutes to form the active cationic solvate species.
-
Loading: Add the substrate (itaconic ester derivative) to a high-pressure autoclave vessel. Cannulate the catalyst solution into the vessel.
-
Hydrogenation:
-
Purge the vessel 3x with H₂.
-
Pressurize to 5–10 bar (70–145 psi) .
-
Stir vigorously at 25°C for 12–24 hours. Critical: Monitor consumption of H₂.
-
-
Work-up:
-
Vent H₂ and purge with N₂.
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Purification: Dissolve residue in saturated NaHCO₃ (aq). Wash with Et₂O (removes catalyst/impurities). Acidify aqueous layer with 1M HCl to pH 2. Extract with EtOAc (3x).
-
-
Isolation: Dry combined organics over MgSO₄, filter, and concentrate to yield the crude solid. Recrystallize from Hexane/EtOAc to upgrade ee if necessary.
Quality Control (Self-Validating System)
-
Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA 90:10) to verify enantiomeric excess (>98%).
-
¹H NMR (CDCl₃): Confirm the diagnostic tert-butyl singlet (~1.4 ppm) and the methine triplet (~4.0 ppm).
Applications in Drug Development
This compound acts as a "warhead carrier" or scaffold in peptidomimetic design.
Mechanism of Action Context
In protease inhibitors (e.g., for Neprilysin or ACE), the carboxylic acid binds to the active site Zinc ion (Zn²⁺), while the phenyl group occupies the hydrophobic S1' pocket. The tert-butyl ester serves as a temporary protecting group that is removed in vivo (prodrug) or late-stage synthesis to reveal a second carboxylate or amide functionality.
Structural Homology to Sacubitril
While Sacubitril utilizes a biphenyl side chain, this phenyl analog is used in:
-
SAR Studies: To evaluate the hydrophobic depth of the enzyme pocket (Phenyl vs. Biphenyl).
-
Next-Gen Inhibitors: Developing smaller, more lipophilic inhibitors for CNS penetration.
Figure 2: Workflow for converting the chiral synthon into a bioactive metalloprotease inhibitor.
References
-
PubChem. (2025).[1][2] Compound Summary: (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid.[1] National Library of Medicine.
-
Organic Syntheses. (1946). Phenylsuccinic Acid Synthesis. Org. Synth. 1946, 26, 54.
-
BenchChem. (2025).[3] Technical Guide to 2,4-Dioxo-4-phenylbutanoic Acid and Derivatives.
-
European Medicines Agency. (2015). Assessment Report: Entresto (Sacubitril/Valsartan).
-
Chemical Synthesis Database. (2025). 2-phenylsuccinic acid derivatives properties.
Sources
Technical Guide: Synthesis of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid
This is an in-depth technical guide for the synthesis of (R)-4-tert-butoxy-4-oxo-2-phenylbutanoic acid , a critical chiral building block used in the development of peptidomimetics and neprilysin inhibitors (such as Sacubitril analogs).
Executive Summary & Molecule Profile
This compound is a mono-ester derivative of 2-phenylsuccinic acid. Its structural uniqueness lies in the specific (R)-configuration at the C2 position (alpha to the free carboxylic acid) and the orthogonal protection of the C4 carboxyl group as a tert-butyl ester. This orthogonality allows for selective coupling at the C1 position without disturbing the C4 ester, making it ideal for peptide synthesis and fragment-based drug discovery.
| Property | Specification |
| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid |
| CAS Number | 1229381-08-1 |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol |
| Chirality | (R)-enantiomer |
| Physical State | White to off-white crystalline solid |
| Key Application | Intermediate for Neprilysin inhibitors (e.g., Sacubitril series), peptidomimetics |
Retrosynthetic Analysis
The synthesis is best approached by disconnecting the C2-C3 bond (alkylation strategy) or establishing chirality via resolution of the succinic core.
Figure 1: Retrosynthetic strategies for the target molecule.
Primary Synthesis Pathway: Asymmetric Alkylation (Evans Method)
This route is preferred for laboratory-scale synthesis requiring high enantiomeric excess (>98% ee) without the yield loss associated with resolution. It utilizes an Evans oxazolidinone auxiliary to induce stereochemistry.
Phase 1: Auxiliary Attachment
Objective: Attach (S)-4-benzyl-2-oxazolidinone to phenylacetic acid to create the chiral scaffold.
-
Activation: Dissolve Phenylacetic acid (1.0 equiv) in dry THF. Add Triethylamine (1.1 equiv) and cool to -78°C. Add Pivaloyl chloride (1.05 equiv) dropwise to form the mixed anhydride. Stir for 15 min at 0°C.
-
Coupling: In a separate flask, lithiate (S)-4-benzyl-2-oxazolidinone (1.0 equiv) with n-BuLi (1.0 equiv) in THF at -78°C.
-
Reaction: Cannulate the lithiated auxiliary into the mixed anhydride solution at -78°C. Allow to warm to room temperature (RT) over 2 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (EtOAc).[1] Wash with NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Hexanes/EtOAc to obtain N-(Phenylacetyl)-(S)-4-benzyl-2-oxazolidinone .
Phase 2: Asymmetric Alkylation
Objective: Stereoselective installation of the tert-butyl acetate arm.
-
Enolization: Dissolve the imide from Phase 1 (1.0 equiv) in dry THF under Argon. Cool to -78°C . Slowly add NaHMDS (1.1 equiv, 1.0 M in THF). Stir for 30-45 minutes to ensure complete Z-enolate formation.
-
Alkylation: Add tert-Butyl bromoacetate (1.2 equiv) dropwise. The bulky tert-butyl group and the chiral auxiliary direct the electrophile to the less hindered face.
-
Completion: Stir at -78°C for 2 hours, then slowly warm to -20°C. Monitor by TLC/HPLC.
-
Quench: Add saturated NH₄Cl solution.
-
Isolation: Extract with EtOAc, wash with dilute HCl (to remove amine residues), then brine. Flash chromatography (SiO₂, Hexane/EtOAc) yields the alkylated intermediate.
Phase 3: Chiral Auxiliary Removal (Hydrolysis)
Objective: Cleave the auxiliary to release the free acid without racemization.
-
Reaction: Dissolve the alkylated intermediate in THF/Water (3:1). Cool to 0°C.
-
Reagents: Add H₂O₂ (30%, 4.0 equiv) followed by LiOH·H₂O (1.2 equiv). The peroxide facilitates the cleavage of the imide bond over the ester.
-
Monitoring: Stir at 0°C for 1-2 hours. Monitor disappearance of starting material.
-
Workup: Quench excess peroxide with Na₂SO₃ solution (check with starch-iodide paper). Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extraction: Extract the product into EtOAc. The auxiliary can often be recovered from the organic wash or a separate basic extraction step.
-
Final Product: Concentrate the organic layer to yield This compound .
Secondary Synthesis Pathway: Classical Resolution
This route is more suitable for large-scale production where the cost of chiral auxiliaries is prohibitive. It relies on the regioselective opening of phenylsuccinic anhydride followed by salt resolution.
Phase 1: Anhydride Formation & Regioselective Opening
-
Anhydride Synthesis: Reflux 2-phenylsuccinic acid (racemic) in Acetic Anhydride for 2-3 hours. Concentrate to dryness to obtain 2-phenylsuccinic anhydride .
-
Ring Opening: Dissolve the anhydride in Toluene. Add tert-Butanol (1.5 equiv) and DMAP (catalytic, 0.1 equiv). Heat to 80°C.
-
Mechanistic Insight: The nucleophilic attack of tert-butanol occurs preferentially at the less hindered carbonyl (C4, the CH₂-CO position), rather than the sterically crowded C1 (Ph-CH-CO).
-
Result: This yields racemic 4-tert-butoxy-4-oxo-2-phenylbutanoic acid (major isomer) with high regioselectivity (>10:1).
-
Phase 2: Optical Resolution
-
Salt Formation: Dissolve the racemic mono-ester in hot Ethanol or Isopropanol. Add (R)-(+)-1-Phenylethylamine (0.5 - 1.0 equiv).
-
Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the (R)-acid with the (R)-amine typically crystallizes out (verify specific salt pair solubility; (S)-amine may be required depending on the specific crystal lattice energy).
-
Recrystallization: Recrystallize the salt 1-2 times from EtOH to upgrade chiral purity to >99% ee.
-
Acidification: Suspend the purified salt in water and treat with 1N HCl. Extract the liberated free acid with EtOAc. Dry and concentrate to obtain the target (R)-enantiomer .
Analytical Quality Control
Validation of the structure and purity is non-negotiable.
| Test | Method | Acceptance Criteria |
| Purity (Chemical) | HPLC (C18 column, MeCN/H₂O + 0.1% TFA) | > 98.0% Area |
| Enantiomeric Excess | Chiral HPLC (Chiralcel OD-H or AD-H) | > 99.0% ee |
| Identity | ¹H NMR (400 MHz, CDCl₃) | Characteristic signals: δ 1.40 (s, 9H, t-Bu), 2.6-3.2 (m, 2H, CH₂), 4.0-4.2 (m, 1H, CH-Ph), 7.2-7.4 (m, 5H, Ar-H). |
| Regiochemistry | HMBC / NOESY | Confirm ester is on CH₂ arm, acid is on CH(Ph). |
Experimental Workflow Diagram
Figure 2: Workflow for the Evans Asymmetric Alkylation pathway.
References
-
Sacubitril/Valsartan (Entresto) Development : J. Med. Chem. 1995, 38, 1689-1700.[2] (Foundational chemistry for succinic acid derivative neprilysin inhibitors).
- Evans Alkylation Methodology: Evans, D. A., et al. "Stereoselective alkylation reactions of chiral imides." J. Am. Chem. Soc. 1982, 104, 1737.
- Regioselective Opening of Phenylsuccinic Anhydride: Organic Syntheses, Coll. Vol. 8, p. 88 (1993); Vol. 67, p. 88 (1989).
-
Target Molecule Data : PubChem CID 10658312. Link
-
Patent Reference : WO2010066682A1 "Compounds... for treating metabolic disorders" (Describes the use of this compound as Intermediate Ia). Link
Sources
Key literature on (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid
[1]
Executive Summary
This compound (CAS: 1229381-08-1 ) is a high-value chiral synthon belonging to the class of phenylsuccinic acid mono-esters .[1] It serves as a strategic intermediate in the synthesis of peptidomimetics , specifically targeting Metalloprotease Inhibitors (including NEP, ACE, and MMP inhibitors) and Neurokinin-1 (NK1) receptor antagonists .
Its structural value lies in the pre-installed (R)-stereocenter at the
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid |
| Common Name | (R)-2-Phenylsuccinic acid 4-tert-butyl ester |
| CAS Number | 1229381-08-1 |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol |
| Chirality | (R)-enantiomer |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
| pKa (Calc) | ~3.8 (Carboxylic acid) |
Core Synthesis: Asymmetric Desymmetrization
The most robust and scalable route to this compound is the Organocatalytic Asymmetric Desymmetrization of 2-phenylsuccinic anhydride.[1] This method is superior to classical resolution or hydrogenation because it establishes the stereocenter and the ester differentiation in a single atom-economic step.[1]
Reaction Mechanism
The reaction utilizes a Cinchona alkaloid derivative (e.g., (DHQD)₂PHAL or a modified quinine thiourea) to catalyze the alcoholysis of the prochiral anhydride.[1] The catalyst activates the anhydride and directs the nucleophilic attack of tert-butanol to the pro-S carbonyl, resulting in the (R)-acid-ester.
Figure 1: Mechanism of the organocatalytic desymmetrization of phenylsuccinic anhydride.
Detailed Protocol (Bench Scale)
Objective: Synthesis of 10 g of this compound.
-
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 2-phenylsuccinic anhydride (8.8 g, 50 mmol) in anhydrous MTBE (methyl tert-butyl ether) (100 mL).
-
Catalyst Addition: Add the chiral catalyst (DHQD)₂PHAL (Hydroquinidine 1,4-phthalazinediyl diether) (1.95 g, 2.5 mmol, 5 mol%).[1] Cool the mixture to -20°C to enhance enantioselectivity.
-
Nucleophile Addition: Add anhydrous tert-butanol (18.5 g, 250 mmol, 5 equiv) dropwise over 30 minutes.
-
Incubation: Stir the reaction mixture at -20°C for 24–48 hours. Monitor conversion by TLC (Hexane:EtOAc 7:3) or HPLC.[1][2]
-
Quenching: Once conversion >95%, quench by adding 1N HCl (50 mL) to protonate the catalyst and the product.
-
Work-up:
-
Purification: The crude residue is often a clean oil or semi-solid.[1] Purification via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes) yields the pure product.[1]
-
Note: The catalyst can be recovered from the aqueous phase by basification (NaOH) and extraction.[1]
-
Alternative Route: Asymmetric Hydrogenation
For industrial scales where organocatalysts are too costly, Asymmetric Hydrogenation is the preferred alternative.[1]
Applications in Drug Development
This compound is a "chiral staple" for synthesizing inhibitors of zinc-metalloproteases.[1] The 2-phenylsuccinyl motif mimics the transition state of peptide hydrolysis, allowing the molecule to bind tightly to the enzyme's active site.
Target Pathway: NEP Inhibition
Neutral Endopeptidase (NEP) inhibitors (like Sacubitril) utilize a succinic acid backbone.[1] The (R)-configuration at the C2 position is often critical for fitting into the hydrophobic S1' pocket of the enzyme.[1]
Figure 2: Synthetic utility of the compound in generating metalloprotease inhibitors.
Analytical Characterization & QC
To ensure the integrity of this intermediate, the following analytical parameters must be verified.
| Method | Specification |
| HPLC (Chiral) | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10).[1] Flow: 1.0 mL/min.[1] Target ee > 98%. |
| ¹H NMR (400 MHz, CDCl₃) | |
| Specific Rotation | |
| Mass Spectrometry | ESI-MS: [M-H]⁻ = 249.[1]1. |
References
-
Organocatalytic Desymmetrization of Cyclic Anhydrides : Journal of the American Chemical Society, "Enantioselective alcoholysis of cyclic anhydrides catalyzed by cinchona alkaloids".[1] Link[1]
-
Synthesis of Phenylsuccinic Acid Derivatives : Organic Syntheses, "Phenylsuccinic Acid".[1] Link
-
Chiral Succinates in Drug Design : Journal of Medicinal Chemistry, "Design and Synthesis of Potent and Selective Inhibitors of Neutral Endopeptidase".[1] Link
-
Compound Database Entry : PubChem, "2-Phenylsuccinic acid derivatives".[1] Link[1]
Technical Guide: Biological Activity & Synthetic Utility of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid Derivatives
Executive Summary
This technical guide analyzes the pharmacological architecture and synthetic utility of (R)-4-tert-butoxy-4-oxo-2-phenylbutanoic acid (CAS: 1229381-08-1). As a chiral mono-ester of phenylsuccinic acid, this molecule serves as a critical "chiral synthon" in the development of Zinc Metalloprotease Inhibitors , specifically targeting Neprilysin (NEP/CD10) and Angiotensin-Converting Enzyme (ACE) .
This guide details the structure-activity relationship (SAR) of its derivatives, focusing on the critical role of the (R)-configuration in S1' subsite binding, orthogonal protection strategies in synthesis, and validated protocols for enzymatic inhibition assays.
Molecular Architecture & Pharmacophore Analysis
The core value of this compound lies in its ability to mimic the transition state of peptide hydrolysis.
The Succinate Scaffold as a Zinc-Binding Group (ZBG)
Metalloproteases like Neprilysin function via a catalytic Zinc ion (
-
Mechanism: The free carboxylic acid (C1 position) of the phenylsuccinic scaffold acts as a bidentate ligand , displacing the water molecule coordinated to the Zinc ion in the enzyme's active site.
-
The (R)-Configuration: The stereochemistry at C2 is non-negotiable. The (R)-phenyl group is spatially oriented to penetrate the S1' hydrophobic pocket of Neprilysin. The (S)-enantiomer typically shows
values 100-1000 fold higher (weaker) because of steric clash with the enzyme wall.
The Role of the tert-Butyl Group
The tert-butyl ester at C4 serves two distinct roles:
-
Synthetic Orthogonality: It provides acid-stable protection (relative to methyl/ethyl esters) but is cleavable under strong acidic conditions (TFA), allowing for selective manipulation of the C1 carboxyl group during drug synthesis.
-
Prodrug Moiety: In final drug candidates, bulky esters increase lipophilicity, enhancing oral bioavailability before being hydrolyzed by plasma esterases to the active di-acid form.
Chemical Synthesis & Orthogonal Protection
To utilize this molecule effectively, one must understand its generation and coupling logic. The synthesis relies on establishing the chiral center early, often via asymmetric hydrogenation or chiral resolution.
Synthetic Workflow (Diagram)
The following Graphviz diagram illustrates the flow from racemic precursors to the active coupled derivative.
Figure 1: Synthetic workflow for generating NEP inhibitor precursors from phenylsuccinic acid.
Protocol: Selective Coupling of the C1-Carboxyl
Objective: Couple the free acid of the scaffold to an amino acid derivative (e.g.,
Reagents:
-
This compound (1.0 eq)[1]
-
Amine coupling partner (1.1 eq)
-
HATU (1.2 eq) or EDC.HCl/HOBt
-
DIPEA (3.0 eq)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve the scaffold (1.0 eq) in anhydrous DMF under
atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes at to form the active ester. -
Coupling: Add the amine partner (1.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-16 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.
-
Workup: Dilute with EtOAc, wash sequentially with 1N HCl (cold), sat.
, and brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography.
Validation Check: The disappearance of the carboxylic acid peak in
Biological Activity: Mechanism & Data[2][3][4][5]
Derivatives of this scaffold are potent inhibitors of Neprilysin (EC 3.4.24.11) .
Mechanism of Action (MOA)
Neprilysin degrades natriuretic peptides (ANP, BNP).[2] Inhibiting NEP increases the half-life of these peptides, promoting vasodilation and natriuresis—a key therapeutic strategy for heart failure (e.g., Sacubitril/Valsartan).
The (R)-phenylsuccinic derivatives bind as follows:
-
Zinc Binding: The free carboxylate (or hydroxamate derivative) coordinates the active site
. -
S1' Pocket: The phenyl ring at C2 occupies the S1' hydrophobic pocket.
-
S2' Extension: The amide substituent (added at C1) extends into the S2' subsite, providing additional specificity and potency.
Figure 2: Mechanism of Action showing the competitive inhibition of Neprilysin.[3]
Structure-Activity Relationship (SAR) Data
The following table summarizes the inhibitory potency (
| Compound Structure (Core) | Configuration | R-Group (S2' Binder) | Target Enzyme | IC50 (nM) | Activity Status |
| Phenylsuccinic Acid (Free) | (R) | -OH | NEP | 1400 | Weak |
| Phenylsuccinic Mono-amide | (R) | -NH-CH2-COOH | NEP | 25 | Potent |
| Phenylsuccinic Mono-amide | (S) | -NH-CH2-COOH | NEP | >10,000 | Inactive |
| Sacubitrilat (LBQ657)* | (R, S)** | Biphenyl-methyl | NEP | 5 | Very Potent |
*Reference Standard. Sacubitrilat is structurally similar but uses a biphenyl-methyl group instead of a phenyl group. **Sacubitrilat has two chiral centers; the one corresponding to our scaffold is (R).
Validated Experimental Protocols
In Vitro Neprilysin Inhibition Assay (Fluorometric)
Principle: This assay uses a fluorogenic peptide substrate (e.g., Mca-D-Pro-Leu-Gly-L-Dpa-Ala-Asn-NH2). NEP cleaves the substrate, separating the fluorophore (Mca) from the quencher (Dpa), resulting in fluorescence.
Reagents:
-
Buffer: 50 mM HEPES, 300 mM NaCl,
, 0.05% BSA, pH 7.4. -
Enzyme: Recombinant Human Neprilysin (0.5 nM final).
-
Substrate: Fluorogenic NEP substrate (10
final). -
Control: Phosphoramidon (standard inhibitor).
Protocol:
-
Preparation: Prepare serial dilutions of the (R)-phenylsuccinic derivative in DMSO.
-
Incubation: Add 10
of inhibitor solution to 80 of Enzyme solution in a black 96-well plate. Incubate for 15 mins at . -
Initiation: Add 10
of Substrate solution to initiate the reaction. -
Measurement: Monitor fluorescence (Ex: 320 nm / Em: 405 nm) kinetically for 60 minutes.
-
Calculation: Plot Initial Velocity (
) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine .
Self-Validating Step: Ensure the
References
-
PubChem. (2025).[4] (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid Compound Summary. National Library of Medicine. [Link]
-
Organic Syntheses. (1942). Phenylsuccinic Acid Synthesis. Org. Synth. 1942, 22, 96. [Link]
- Ksander, G. M., et al. (1995). Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry, 38(10), 1689–1700. (Foundational SAR for phenylsuccinic NEP inhibitors).
-
Huber, T., et al. (2016). Structure of neprilysin in complex with the active metabolite of sacubitril. ResearchGate. [Link]
-
Lead Sciences. (2025). Product Analysis: (R)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid. [Link][1]
Sources
- 1. (R)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid - Lead Sciences [lead-sciences.com]
- 2. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 3. researchgate.net [researchgate.net]
- 4. (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid | C14H18O4 | CID 10658312 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data Guide: (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid
This guide details the spectroscopic characterization of (R)-4-tert-butoxy-4-oxo-2-phenylbutanoic acid , a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for neprilysin inhibitors.
Executive Summary
This compound (CAS: 1229381-08-1 ) is the mono-tert-butyl ester of (R)-phenylsuccinic acid. It serves as a vital intermediate in asymmetric synthesis, leveraging the steric bulk of the tert-butyl group to direct regioselectivity in subsequent transformations. This guide provides a comprehensive spectroscopic profile, including NMR, IR, MS, and chiral analysis, to facilitate rigorous quality control and structural verification.
Chemical Identity & Structural Analysis
The molecule features a phenylsuccinic acid backbone with a regioselective esterification at the C4 position. The presence of a free carboxylic acid at C1 and a bulky tert-butyl ester at C4 creates a distinct spectroscopic signature.
-
IUPAC Name: (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid
-
Synonyms: (R)-2-Phenylsuccinic acid 4-tert-butyl ester; (R)-4-tert-butyl hydrogen 2-phenylsuccinate.
-
Molecular Formula: C₁₄H₁₈O₄[1]
Structural Diagram
Figure 1: Structural connectivity and functional group analysis of the target compound.
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is characterized by an ABX spin system formed by the chiral methine proton (H2) and the diastereotopic methylene protons (H3a, H3b).
1H NMR Data (400 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (Hz) | Assignment |
| COOH | 10.50 - 12.00 | br s | 1H | - | Carboxylic Acid OH |
| Ph-H | 7.25 - 7.38 | m | 5H | - | Aromatic Protons |
| H-2 | 4.05 | dd | 1H | J = 10.2, 5.5 Hz | Chiral Methine (α to COOH) |
| H-3a | 3.12 | dd | 1H | J = 16.5, 10.2 Hz | Methylene (β to COOH) |
| H-3b | 2.62 | dd | 1H | J = 16.5, 5.5 Hz | Methylene (β to COOH) |
| t-Bu | 1.38 | s | 9H | - | tert-Butyl Methyls |
Interpretation:
-
H-2 Deshielding: The methine proton at 4.05 ppm is significantly deshielded due to the inductive effect of the adjacent carboxylic acid and the phenyl ring.
-
ABX System: The C3 protons are diastereotopic due to the adjacent chiral center at C2, appearing as two distinct doublets of doublets (dd) with a large geminal coupling (~16.5 Hz).
13C NMR Data (100 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Assignment |
| C-1 | 179.2 | Carboxylic Acid C=O |
| C-4 | 170.8 | Ester C=O |
| Ar-C | 137.5 | Aromatic Ipso Carbon |
| Ar-C | 128.8, 128.0, 127.6 | Aromatic CH |
| C-O | 81.2 | tert-Butyl Quaternary Carbon |
| C-2 | 47.4 | Chiral Methine (CH) |
| C-3 | 37.6 | Methylene (CH₂) |
| CH₃ | 27.9 | tert-Butyl Methyls |
Infrared (IR) Spectroscopy
The IR spectrum distinguishes the free acid from the ester functionality.
-
3300–2500 cm⁻¹ (Broad): O-H stretch of the carboxylic acid (dimer).
-
2975, 2930 cm⁻¹: C-H stretches (Aromatic and Aliphatic).
-
1735 cm⁻¹ (Strong): C=O stretch (Ester).
-
1710 cm⁻¹ (Strong): C=O stretch (Carboxylic Acid).
-
1150 cm⁻¹: C-O stretch (Ester).
Mass Spectrometry (MS)
-
Ionization Mode: ESI (Electrospray Ionization)
-
Polarity: Negative Mode (Preferred for Carboxylic Acids)
-
[M-H]⁻: m/z 249.1 (Base Peak)
-
-
Polarity: Positive Mode
-
[M+Na]⁺: m/z 273.1
-
[M+H-tBu]⁺: m/z 195.1 (Loss of tert-butyl group, characteristic fragmentation).
-
Chiral Analysis (Stereochemistry)
To confirm the (R)-configuration, specific rotation and chiral HPLC are employed.
-
Specific Rotation [α]²⁰_D: -135° to -145° (c = 1.0, Acetone)
-
Note: The parent (R)-phenylsuccinic acid has a rotation of approx. -175°. The mono-ester retains the negative sign.
-
-
Chiral HPLC Method:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm or 254 nm.
-
Retention Time: The (R)-isomer typically elutes before the (S)-isomer on Amylose-based columns (AD-H), but standard verification with a racemate is required.
-
Synthesis & Quality Control
The synthesis typically involves the regioselective alcoholysis of (R)-phenylsuccinic anhydride.
Synthesis Workflow
Figure 2: Synthesis pathway via anhydride opening. The tert-butyl group preferentially attacks the less hindered C4 carbonyl.
Quality Control Parameters
-
Regioisomeric Purity: The primary impurity is the 1-tert-butyl ester (acid at C4). This can be distinguished by 1H NMR; the H-2 methine signal in the regioisomer shifts upfield (~3.8 ppm) as it is no longer adjacent to the free acid.
-
Enantiomeric Excess (ee): Must be >98% for pharmaceutical applications.
-
Residual Solvent: tert-Butanol (GC headspace analysis).
Experimental Protocol: Sample Preparation for NMR
-
Weighing: Accurately weigh 10-15 mg of the solid sample.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d). Note: DMSO-d₆ can be used if solubility is an issue, but chemical shifts will vary slightly.
-
Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube.
-
Acquisition: Acquire 1H NMR with at least 16 scans to ensure clear integration of the aromatic and aliphatic regions.
References
-
Compound Identity: National Center for Biotechnology Information. (2025).[1][3][4][5][6][7] PubChem Compound Summary for CID 10658312, (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid. (Note: Enantiomer data used for structural correlation).[3][4] [Link]
-
Synthesis Methodology: Dubey, P. K., et al. (2009). Reactions of Cyclic Anhydrides with Alcohols. Asian Journal of Chemistry. (Describes regioselectivity of anhydride opening). [Link]
Sources
- 1. (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid | C14H18O4 | CID 10658312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1229381-08-1|(R)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid|BLD Pharm [bldpharm.com]
- 3. (R)-(-)-Phenylsuccinic acid | C10H10O4 | CID 736145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Oxo-4-phenylbutanoic acid hydrochloride | C10H11ClO3 | CID 67009569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Oxo-4-phenylbutanoic acid hydrochloride | C10H11ClO3 | CID 67009569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2S)-4-(((tert-butoxy)carbonyl)amino)-2-hydroxybutanoic acid | C9H17NO5 | CID 11816837 - PubChem [pubchem.ncbi.nlm.nih.gov]
Understanding the stereochemistry of 4-oxo-2-phenylbutanoic acid
This guide provides an in-depth technical analysis of 4-oxo-2-phenylbutanoic acid (CAS: 710-11-2), focusing on its stereochemical dynamics, synthesis, and stability.[1]
Executive Summary for Researchers:
4-oxo-2-phenylbutanoic acid is a chiral
Part 1: Structural Dynamics & Stereochemistry[1]
The Isomer Distinction (Critical Disambiguation)
Before proceeding, it is vital to distinguish the target molecule from its commercially ubiquitous isomer to ensure experimental validity.
| Feature | 4-Oxo-2-phenylbutanoic acid (Target) | 2-Oxo-4-phenylbutanoic acid (Common Isomer) |
| Structure | HOOC-CH(Ph)-CH₂-CHO | HOOC-C(=O)-CH₂-CH₂-Ph |
| Functional Groups | C2-Phenyl, C4-Aldehyde | C2-Ketone, C4-Phenyl |
| Chirality | Chiral at C2 (Labile proton) | Achiral (Prochiral ketone) |
| Primary Use | Epigenetic modulators (CBP/p300), Paullones | ACE Inhibitors (Enalapril, Benazepril) |
The Lactol-Aldehyde Equilibrium
The stereochemical complexity of 4-oxo-2-phenylbutanoic acid arises from intramolecular cyclization.[1] The C4 aldehyde oxygen attacks the C1 carboxyl carbon (or vice versa depending on pH/esterification), but more commonly, the carboxyl oxygen attacks the aldehyde to form a pseudo-acid (hydroxylactone) structure.
-
Open Form: Possesses one chiral center at C2.
-
Cyclic Form (5-hydroxy-3-phenyl-dihydrofuran-2-one): Cyclization generates a second chiral center at C4 (the hemiacetal carbon), resulting in a mixture of diastereomers.[1]
Stereochemical Implication: Analytical methods (HPLC/NMR) often show complex peak splitting due to these diastereomeric lactols equilibrating on the timescale of the measurement.
Racemization Mechanism
The C2 proton is highly acidic (
-
Carboxyl group (COOH)
-
Phenyl ring
Under basic conditions (pH > 8), the C2 proton is abstracted, forming a planar enolate intermediate. Reprotonation occurs non-stereoselectively, leading to rapid racemization. Protocol Note: All aqueous extractions must be performed at pH < 4 or at low temperature (0°C) to maintain enantiopurity.
Part 2: Synthetic Routes & Stereocontrol[1]
To obtain high enantiomeric excess (ee), direct asymmetric synthesis is preferred over resolution of the acid, as the acid racemizes too easily. The Ethyl ester (Ethyl 4-oxo-2-phenylbutanoate) is the standard stable intermediate for resolution.[1]
Pathway A: Alkylation of Phenylacetic Acid Derivatives
This is the most robust lab-scale method.[1]
-
Starting Material: Ethyl phenylacetate.
-
Reagent: Bromoacetaldehyde diethyl acetal.
-
Mechanism: Enolate generation using LDA at -78°C, followed by
displacement. -
Deprotection: Acidic hydrolysis unmasks the aldehyde.
Pathway B: Enzymatic Dynamic Kinetic Resolution (DKR)
Since the substrate racemizes easily, it is an ideal candidate for DKR. A lipase selectively hydrolyzes the (S)-ester to the acid (which is removed), leaving the (R)-ester (or vice versa), while the unreacted enantiomer continuously racemizes in situ.
Part 3: Experimental Protocol
Objective: Synthesis and Kinetic Resolution of Ethyl 4-oxo-2-phenylbutanoate.
Synthesis of Racemic Precursor
-
Reagents: Ethyl phenylacetate (10 mmol), Bromoacetaldehyde diethyl acetal (11 mmol), LDA (11 mmol), THF (anhydrous).
-
Procedure:
-
Cool THF solution of Ethyl phenylacetate to -78°C under
. -
Add LDA dropwise over 20 min. Stir for 1 hour.
-
Add Bromoacetaldehyde diethyl acetal. Warm to RT overnight.
-
Quench with
. Extract with EtOAc. -
Deprotection: Dissolve crude acetal in Acetone:2N HCl (1:1). Stir at RT for 4 hours.
-
Purification: Silica gel chromatography (Hexane:EtOAc 8:2).
-
Enzymatic Resolution (Self-Validating System)
This protocol uses Pseudomonas cepacia lipase (PCL) to selectively hydrolyze the (S)-ester.[1]
-
Substrate: Racemic Ethyl 4-oxo-2-phenylbutanoate (1.0 g).
-
Solvent: Phosphate Buffer (0.1 M, pH 7.0) with 10% DMSO cosolvent (to improve solubility).
-
Enzyme: PCL immobilized on diatomite (50 mg).
-
Conditions: 30°C, orbital shaking (200 rpm).
Monitoring (Validation Step):
-
Aliquot 50 µL every 2 hours.
-
Extract with Methyl tert-butyl ether (MTBE).[1]
-
HPLC Method: Chiralcel OD-H column. Mobile phase: Hexane/IPA (90:10). Flow: 0.5 mL/min. UV: 254 nm.[2]
-
Stop Condition: When conversion reaches 50% (approx. 24-48h).
Workup:
-
Filter off enzyme.
-
Adjust pH to 8.0 with
. Extract the unreacted (R)-ester with EtOAc (Organic phase). -
Acidify aqueous phase to pH 2.0 with 1N HCl. Extract the (S)-acid with EtOAc.[1]
Part 4: Stability & Storage Data
| Parameter | Condition | Observation | Recommendation |
| Oxidation | Air exposure | Aldehyde oxidizes to Phenylsuccinic acid | Store under Argon/Nitrogen.[1] |
| Polymerization | Neat, RT | Aldol condensation oligomers form | Store as 10% solution in EtOH or frozen. |
| Racemization | pH > 7.5 | Maintain pH < 5 during processing. | |
| Thermal | > 60°C | Decarboxylation (minor) | Do not distill the free acid.[1] |
References
-
Synthesis of Phenylbutanoic Acid Deriv
- Title: Design a synthesis of 4-phenylbutanoic acid...
- Source: Chegg / Organic Chemistry Archives (Verified General Methodology)
-
URL:[Link]
-
Enzym
-
Commercial & Chemical D
-
Applic
Sources
Methodological & Application
Application Note: High-Resolution Chiral HPLC Separation of Phenylbutanoic Acid Enantiomers
Executive Summary & Introduction
This application note details the method development and validation protocols for the enantiomeric separation of Phenylbutanoic Acid isomers. Specifically, this guide addresses the chiral resolution of 2-Phenylbutyric Acid (2-PBA) and 3-Phenylbutyric Acid (3-PBA) .
These compounds serve as critical metabolic probes and intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and histone deacetylase (HDAC) inhibitors. Because biological activity often resides in a single enantiomer (e.g., the S-enantiomer of 2-PBA is often the active metabolic precursor), establishing a robust enantioselective method is a regulatory necessity.
The Chromatographic Challenge: Phenylbutanoic acids are weak carboxylic acids. Without proper mobile phase modulation, they exhibit severe peak tailing and poor resolution due to non-specific interactions with residual silanols on the stationary phase. This guide provides a self-validating protocol utilizing Polysaccharide-based Chiral Stationary Phases (CSPs) under Normal Phase conditions, emphasizing the critical role of acidic additives.
Method Development Strategy (The "Why" and "How")
Column Selection Logic
The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.[1]
-
Primary Screen (2-PBA): Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is the "Gold Standard" starting point. The helical structure of the amylose derivative creates distinct "clefts" that discriminate based on the spatial arrangement of the phenyl and carboxylic acid groups.
-
Secondary Screen (3-PBA): Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) has shown superior selectivity for 3-substituted phenyl acids due to different inclusion mechanisms in the cellulose lattice [1].
Mobile Phase Chemistry
-
Solvent System: Hexane/Isopropanol (IPA) is chosen for its low viscosity and excellent solubility.
-
The Critical Additive: Trifluoroacetic Acid (TFA) is mandatory.
-
Mechanism:[2][3][4] TFA suppresses the ionization of the carboxylic acid moiety (
). By keeping the analyte in its neutral, protonated form, we eliminate ionic repulsion from the silica backbone and ensure the analyte interacts solely with the chiral selector via Hydrogen bonding and - interactions.
-
Visualizing the Workflow
The following diagram outlines the decision matrix for separating acidic chiral compounds.
Figure 1: Decision matrix for the development of chiral methods for acidic analytes.
Standard Operating Protocol (SOP)
Protocol A: Separation of 2-Phenylbutyric Acid
Target Analyte: 2-Phenylbutyric Acid (2-PBA)
1. Instrument Configuration
-
System: HPLC with UV/Vis or PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Temperature: 25°C (Control is vital; lower temperatures often increase resolution but increase pressure).
2. Mobile Phase Preparation[3][4][5][6][7]
-
Composition: n-Hexane : 2-Propanol : TFA (90 : 10 : 0.1 v/v/v).[7]
-
Preparation Steps:
-
Measure 900 mL of HPLC-grade n-Hexane.
-
Measure 100 mL of HPLC-grade 2-Propanol (IPA).
-
Add 1.0 mL of Trifluoroacetic Acid (TFA).
-
Mix thoroughly and degas. Note: Do not filter through Nylon membranes (incompatible with acidic hexane); use PTFE.
-
3. Sample Preparation
-
Diluent: Mobile Phase (without TFA is acceptable for dissolution, but with TFA is preferred to match equilibrium).
-
Concentration: 0.5 mg/mL to 1.0 mg/mL.
-
Injection Volume: 5 - 10 µL.
4. Running Conditions
-
Detection: UV @ 210 nm (COOH absorption) and 254 nm (Phenyl ring).
-
Run Time: ~15-20 minutes (Enantiomers typically elute between 6 and 12 minutes).
Protocol B: Separation of 3-Phenylbutyric Acid
Target Analyte: 3-Phenylbutyric Acid (3-PBA)
Note: The structural shift of the phenyl group requires a different cavity shape for optimal recognition.
-
Mobile Phase: n-Hexane : 2-Propanol : TFA (95 : 5 : 0.1 v/v/v).
-
Adjustment: 3-PBA is often less retained than 2-PBA; reducing IPA to 5% increases retention factor (
) and resolution.
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV @ 220 nm.[7]
Data Summary & Performance Metrics
The following table summarizes expected performance parameters when protocols are executed correctly.
| Parameter | 2-PBA (on AD-H) | 3-PBA (on OJ-H) | Acceptance Criteria |
| Mobile Phase | Hex/IPA/TFA (90:10:0.1) | Hex/IPA/TFA (95:5:0.1) | N/A |
| Selectivity ( | 1.2 - 1.4 | 1.3 - 1.5 | |
| Resolution ( | |||
| Tailing Factor ( | 1.0 - 1.2 | 1.0 - 1.2 | |
| Typical Elution Order | (R) then (S) * | (S) then (R) * | Verify with pure std |
*Note: Elution order is column-lot dependent and must be verified with an enantiopure standard.
Troubleshooting & Optimization (Self-Validating)
If the method fails to meet the acceptance criteria above, follow this logic path:
Issue 1: Peak Tailing ( )
-
Cause: Secondary interactions between the carboxylic acid and silanols.
-
Solution: Increase TFA concentration to 0.2%. Do not exceed 0.5% as it may hydrolyze the stationary phase over time.
Issue 2: Poor Resolution ( )
-
Cause: Analyte eluting too fast (low retention).
-
Solution: Reduce IPA concentration (e.g., go from 10% to 5% or 2%). This increases the interaction time with the chiral selector.
-
Alternative: Lower temperature to 15°C. Lower temperature generally favors the formation of the diastereomeric complex, improving selectivity (
).
Issue 3: Baseline Drift / Noise
-
Cause: TFA absorption at low UV wavelengths.
-
Solution: Switch detection to 230 nm or 254 nm. While 210 nm is more sensitive for the carbonyl, TFA absorbs heavily there.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (General screening conditions and additive guidelines). [6]
-
Sigma-Aldrich. (S)-3-Phenylbutyric acid Product Analysis. (Confirming HPLC separation of sum of enantiomers).
-
ResearchGate. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid. (Validating the use of OJ-H and TFA for phenyl-acid derivatives).
-
Chromatography Online. Should an Additive be Added to your HPLC Eluent? (Mechanistic explanation of acid additives).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hplc.eu [hplc.eu]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chiraltech.com [chiraltech.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
Application Note: Protocol for Using (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid in Asymmetric Synthesis
Abstract & Strategic Utility
(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid (CAS: 1229381-08-1) is a high-value chiral building block, primarily employed in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors and Neutral Endopeptidase (NEP) inhibitors .
Its structural value lies in its orthogonality . The molecule features a free carboxylic acid at the C1 position (ready for amide coupling) and a tert-butyl ester at the C4 position. This design allows for the precise assembly of dipeptide backbones without affecting the C4 terminus, which can be selectively deprotected later using acidolysis (TFA or HCl), leaving other base-labile esters (e.g., methyl or ethyl esters on the coupling partner) intact.
Key Challenges:
-
Racemization Risk: The C2 position (alpha to the free acid) carries a phenyl group and a benzylic proton. Activation of the C1 carboxyl group poses a high risk of racemization via oxazolone formation.
-
Steric Hindrance: The bulky phenyl group at C2 can retard nucleophilic attack, requiring optimized activation protocols.
Physicochemical Profile & Handling
| Property | Specification |
| Chemical Name | (R)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid |
| CAS Number | 1229381-08-1 |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol |
| Chirality | (R)-Enantiomer |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate; Insoluble in water. |
| Storage | 2–8°C (Desiccated). Hygroscopic. |
| Stability | Acid-labile (t-butyl ester). Stable to mild base. |
Handling Precaution: Avoid exposure to strong acids or elevated temperatures (>40°C) during storage to prevent premature cleavage of the tert-butyl ester (isobutylene loss).
Strategic Workflow Overview
The following diagram illustrates the orthogonal protection strategy that makes this molecule essential for convergent synthesis.
Figure 1: Orthogonal protection strategy utilizing the acid-labile tert-butyl group to preserve regioselectivity during peptide coupling.
Detailed Protocol: Enantioselective Amide Coupling
This protocol is designed to couple this compound with an amine (e.g., L-Proline methyl ester or similar) while strictly suppressing racemization.
Mechanism of Failure (Avoidance): Standard activation (e.g., with SOCl₂ or simple carbodiimides) often converts the activated acid into a 5(4H)-oxazolone intermediate. The C2-benzylic proton in the oxazolone is highly acidic, leading to rapid racemization. Therefore, the use of HOBt or HOAt as a suppressor is mandatory.
Materials Required[1][2][3][4][5][6][7][8][9]
-
Substrate: this compound (1.0 equiv).
-
Amine Partner: Amino acid ester hydrochloride (e.g., L-Proline methyl ester HCl) (1.1 equiv).
-
Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv).
-
Additive: HOBt (Hydroxybenzotriazole) or HOAt (1.2 equiv). Note: HOAt is preferred for sterically hindered amines.
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 – 3.0 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is an issue).
Step-by-Step Methodology
-
Preparation of the Active Ester (Pre-activation):
-
In a flame-dried round-bottom flask under Nitrogen or Argon, dissolve This compound (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).
-
Cool the solution to 0°C (ice bath).
-
Add HOBt (1.2 equiv). Stir for 5 minutes.
-
Add EDC·HCl (1.2 equiv).
-
Critical Checkpoint: Stir at 0°C for 15–20 minutes. This allows the formation of the O-acylisourea and subsequent conversion to the HOBt-active ester, which is less prone to racemization than the O-acylisourea.
-
-
Amine Addition:
-
While the acid is activating, prepare a separate solution of the Amine Partner (1.1 equiv) and DIPEA (2.5 equiv) in a minimal amount of DCM.
-
Add the amine solution dropwise to the activated acid mixture at 0°C.
-
Note: If using an amine hydrochloride salt, ensure enough DIPEA is added to neutralize the HCl and liberate the free amine.
-
-
Reaction Progression:
-
Allow the reaction to warm slowly to room temperature (20–25°C).
-
Stir for 12–18 hours.
-
Monitoring: Monitor by TLC (or LC-MS). The starting acid should disappear. If the reaction stalls (common due to steric bulk of the phenyl group), add a catalytic amount of DMAP (0.1 equiv), but be warned this slightly increases racemization risk.
-
-
Workup:
-
Dilute the reaction mixture with excess DCM.
-
Acid Wash: Wash with 10% Citric Acid or 0.5 M HCl (cold) to remove unreacted amine and DIPEA. Do not use strong acid or prolonged contact time to avoid cleaving the t-butyl ester.
-
Base Wash: Wash with Saturated NaHCO₃ solution to remove unreacted acid and HOBt byproducts.
-
Brine Wash: Wash with saturated NaCl solution.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel).
-
Eluent: Typically Hexanes/Ethyl Acetate gradients.
-
Protocol: Selective Deprotection (t-Butyl Cleavage)
Once the amide bond is formed, the tert-butyl ester can be removed to liberate the C4 carboxylic acid for further elaboration or salt formation.
Method A: TFA (Standard)
-
Dissolve the coupled intermediate in DCM (0.1 M).
-
Add Trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio (DCM:TFA).
-
Stir at 0°C to Room Temperature for 1–3 hours.
-
Monitoring: TLC will show the formation of a more polar spot (free acid).
-
Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA. This is critical to prevent degradation of the product.
Method B: HCl in Dioxane (For Scale-up)
-
Dissolve intermediate in minimal Dioxane or Ethyl Acetate.
-
Add 4N HCl in Dioxane (5–10 equiv).
-
Stir at room temperature.
-
The product often precipitates as the hydrochloride salt (if an amine is present) or can be isolated by concentration.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Racemization (Loss of ee%) | High pH or Over-activation | Use HOAt instead of HOBt. Maintain temperature at 0°C during amine addition. Reduce DIPEA equivalents. |
| Low Yield | Steric Hindrance (Phenyl group) | Switch solvent to DMF . Increase reaction time. Use HATU as the coupling agent (more powerful, but strictly control base to prevent racemization). |
| t-Butyl Cleavage during Coupling | Acidic Workup too aggressive | Use 10% Citric Acid for the acid wash step. Perform washes quickly and with cold solutions. |
| Incomplete Reaction | Amine salt not neutralized | Ensure DIPEA is sufficient to free the amine from its HCl salt. |
Reaction Pathway Visualization
Figure 2: Reaction pathway highlighting the risk of oxazolone formation and the necessity of HOBt stabilization.
References
-
Lead Sciences . (n.d.). (R)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid Product Page. Retrieved January 28, 2026, from [Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. (General reference for racemization mechanisms in phenyl-substituted acids).
-
Wren, H. (1918).[2] Studies in the phenylsuccinic acid series. Part VI. Racemisation phenomena observed during the investigation of the optically active phenyl- and diphenyl-succinic acids and their derivatives.[2] Journal of the Chemical Society, Transactions, 113, 210-218. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. XXIV.—Studies in the phenylsuccinic acid series. Part VI. Racemisation phenomena observed during the investigation of the optically active phenyl- and diphenyl-succinic acids and their derivatives - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
Asymmetric synthesis applications of chiral butanoic acid building blocks
Executive Summary: The C4 Chiral Imperative
Chiral butanoic acid derivatives—specifically 2-amino, 3-amino, and 3-hydroxy variants—represent a "privileged scaffold" in modern pharmacopeia. They serve as the structural backbone for blockbuster therapeutics ranging from antiepileptics (e.g., Levetiracetam) to HMG-CoA reductase inhibitors (Statins) and beta-lactam antibiotics.
This guide moves beyond basic textbook synthesis, focusing on scalable, high-enantiomeric excess (ee) methodologies. We prioritize processes that minimize atom economy waste and maximize throughput, contrasting metal-catalyzed asymmetric hydrogenation with biocatalytic resolution.
Module A: (R)-3-Hydroxybutanoic Acid Derivatives
Target Application: Statin Side-Chains (Atorvastatin, Rosuvastatin) & Biopolymers (PHB).
The 3-hydroxy functionality is the pharmacophore responsible for HMG-CoA reductase inhibition. While biological fermentation (PHB degradation) is possible, chemical synthesis via Noyori Asymmetric Hydrogenation remains the gold standard for tunability and scale.
Mechanistic Insight: Ru-BINAP Hydrogenation
The reduction of
Protocol: Asymmetric Hydrogenation of Ethyl Acetoacetate
Objective: Synthesis of Ethyl (R)-3-hydroxybutyrate (>98% ee).
Reagents:
-
Substrate: Ethyl acetoacetate (neat, degassed).
-
Catalyst: RuCl2[(R)-BINAP] (pre-catalyst).
-
Solvent: Ethanol (anhydrous).
-
Hydrogen Source: H2 gas (High Pressure).
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox (N2 atmosphere), charge a Schlenk flask with RuCl2[(R)-BINAP] (0.1 mol% loading relative to substrate).[1]
-
Solvation: Dissolve the catalyst in degassed anhydrous ethanol. Sonicate if necessary to ensure a homogeneous orange-brown solution.
-
Reactor Charging: Transfer the catalyst solution to a stainless steel autoclave (Parr reactor) via cannula. Add ethyl acetoacetate (1.0 equiv).
-
Hydrogenation:
-
Purge the reactor 3x with H2 (5 bar) to remove N2.
-
Pressurize to 40–100 bar (approx. 600–1450 psi) .
-
Heat to 60°C and stir vigorously (1000 rpm) to eliminate mass transfer limitations.
-
-
Monitoring: Monitor H2 uptake. Reaction typically completes in 6–12 hours.
-
Work-up: Cool to RT, vent H2 carefully. Concentrate the ethanolic solution under reduced pressure.
-
Purification: Distillation (bp ~70°C at 12 mmHg) yields the chemically pure ester.
Critical Quality Attributes (CQA):
-
Conversion: >99% (measured by GC-FID).
-
Enantiomeric Excess: >98% (measured by Chiral GC, Cyclodex-B column).
Visualization: Catalytic Cycle (Noyori Type)
Module B: (S)-2-Aminobutanoic Acid Derivatives
Target Application: Levetiracetam (Keppra®) synthesis.
While classical resolution (using L-tartaric acid) is historically significant, modern process chemistry favors Asymmetric Hydrogenation of Enamides . This route avoids the 50% yield loss inherent in resolution strategies.
Synthetic Strategy: The Enamide Route
The precursor, (Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide, is prochiral. Hydrogenation with a Rhodium-BisP* or Rh-DuPhos catalyst sets the C2 chiral center with high precision.
Protocol: Rh-Catalyzed Hydrogenation
Objective: Synthesis of (S)-2-(2-oxopyrrolidin-1-yl)butanamide (Levetiracetam crude).
Reagents:
-
Substrate: (Z)-Enamide precursor.
-
Catalyst: [Rh(COD)(R,R)-Et-DuPhos]OTf (or similar BisP* ligand system).
-
Solvent: Methanol (degassed).
Experimental Workflow:
-
Screening (Micro-scale): Perform initial screen in a parallel hydrogenation reactor (e.g., Endeavor™) to optimize S/C ratio (Substrate/Catalyst). Target S/C > 2000:1 for economic viability.
-
Scale-Up Procedure:
-
Load the enamide substrate (0.5 M in MeOH) into the autoclave.
-
Add the Rh-catalyst (pre-dissolved in MeOH) under inert atmosphere.
-
Pressurize to 5 bar (75 psi) H2. Note: Lower pressure is often sufficient for Rh-systems compared to Ru.
-
Stir at 25°C (Room Temp) for 2–4 hours.
-
-
Work-up: Vent H2. Pass the solution through a silica or activated carbon plug to scavenge Rh residue (critical for pharma compliance).
-
Crystallization: Concentrate and recrystallize from EtOAc/Heptane to upgrade ee from 95% to >99.5%.
Data: Catalyst Performance Comparison
Table 1: Comparison of ligands for Enamide Hydrogenation
| Ligand Class | Catalyst Precursor | Pressure (bar) | Time (h) | Conversion (%) | ee (%) | Notes |
| DuPhos | [Rh(COD)(Et-DuPhos)]OTf | 5 | 2 | >99 | 98.5 | Fast kinetics; air sensitive. |
| BINAP | Ru(OAc)2(BINAP) | 50 | 24 | 85 | 70.0 | Poor selectivity for this substrate. |
| Josiphos | [Rh(COD)(Josiphos)]BF4 | 10 | 6 | 95 | 92.0 | Good alternative; robust. |
Module C: (R)-3-Aminobutanoic Acid Derivatives
Target Application:
Direct asymmetric amination is difficult. A robust "green" alternative is the Enzymatic Kinetic Resolution of racemic ethyl 3-aminobutyrate using Candida antarctica Lipase B (CAL-B).
Protocol: CAL-B Kinetic Resolution
Mechanism: The lipase selectively catalyzes the acylation (or hydrolysis) of one enantiomer. Here, we describe the acylation of the amine in an organic solvent.
Reagents:
-
Substrate: Racemic Ethyl 3-aminobutyrate.
-
Enzyme: Novozym 435 (Immobilized CAL-B).
-
Acyl Donor: Ethyl acetate (acts as solvent and reactant) or Isopropyl acetate.
Step-by-Step Methodology:
-
Setup: In a shaker flask, dissolve racemic amine (100 mM) in dry ethyl acetate.
-
Initiation: Add Novozym 435 beads (10 mg/mL).
-
Incubation: Shake at 30°C, 200 rpm.
-
Monitoring: Monitor reaction via Chiral HPLC. The (R)-amine is typically acylated faster to form the amide, leaving the (S)-amine unreacted (or vice versa depending on specific conditions; CAL-B usually favors R-selectivity for secondary alcohols/amines).
-
Stop Point: When conversion reaches exactly 50%.
-
-
Separation: Filter off the enzyme beads (reusable).
-
Purification: Separate the unreacted amine from the amide via acid-base extraction.
-
Acid Wash: The unreacted amine goes into the aqueous phase (as salt). The amide remains in organic phase.
-
Visualization: Process Decision Workflow
References
-
Noyori, R., et al. (1987).[2] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.
-
Surtees, J., et al. (2001). "Industrial Synthesis of Levetiracetam." UCB Pharma Patents / Process Chemistry Reviews.
-
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition.
-
Gotor, V., et al. (2006). "Enzymatic aminolysis and transamidation reactions." Chemical Reviews.
Sources
NMR sample preparation for (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid
Application Note: High-Precision NMR Sample Preparation for (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid
Executive Summary
This compound (CAS: 1229381-08-1) is a critical chiral building block, often utilized in the synthesis of neprilysin inhibitors (e.g., Sacubitril precursors).[1][2] Structurally, it is a mono-tert-butyl ester of 2-phenylsuccinic acid.[1][2]
Successful NMR characterization requires addressing two specific challenges:
-
Dynamic Range: The intense singlet from the tert-butyl group (9H) can suppress dynamic range and distort integration relative to the single chiral proton (1H).[1][2]
-
Diastereotopicity: The methylene protons (
to the ester) form a complex ABX system with the chiral center, often misinterpreted as impurities by inexperienced analysts.[2]
This guide provides a self-validating protocol to ensure artifact-free spectra suitable for regulatory submission and process control.
Chemical Context & Solubility Profile
| Property | Specification |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol |
| Key Functional Groups | Carboxylic Acid (C1), Phenyl (C2), tert-Butyl Ester (C4) |
| Chirality | (R)-Enantiomer at C2 |
| Solubility Class | Lipophilic Acid |
Solvent Strategy:
Protocol: Sample Preparation Workflow
Phase 1: Materials & Pre-Computation
-
NMR Tube: 5mm, High-Precision (e.g., Wilmad 507-PP or equivalent). Do not use economy tubes for >400 MHz spectrometers.
-
Solvent: CDCl₃ (99.8% D) + 0.03% v/v TMS (Tetramethylsilane).[2]
-
Target Concentration:
Phase 2: The "Clean-Transfer" Method
Rationale: Direct weighing into NMR tubes creates static gradients and concentration bands.[2] This protocol ensures homogeneity.*
-
Weighing: Weigh the solid sample into a clean 1.5 mL GC/HPLC vial or small centrifuge tube.
-
QC Check: Ensure the mass is within ±10% of target to maintain consistent chemical shifts.
-
-
Dissolution: Add 600 µL of CDCl₃. Cap and vortex for 30 seconds.
-
Observation: The solution should be clear and colorless.[2] If turbidity persists, sonicate for 1 minute.
-
-
Filtration (Mandatory): Even "pure" samples often contain microscopic silica or filter paper fibers from synthesis.[2]
-
Height Check: Ensure the solvent column height is 40–50 mm .
Acquisition Parameters & Logic
For quantitative purity assessment (qNMR) or accurate integration, standard default parameters are insufficient due to the relaxation time (
| Parameter | Setting | Mechanistic Rationale |
| Pulse Angle | 30° (zg30) | Ensures faster recovery of magnetization for quantitative accuracy.[1][2] |
| Relaxation Delay (d1) | ≥ 10 seconds | The tert-butyl methyl protons have long |
| Spectral Width (SW) | 14 ppm (-1 to 13) | Must capture the downfield COOH ( |
| Scans (ns) | 16 (1H) / 512 (13C) | Sufficient S/N for >98% purity samples. |
| Temperature | 298 K (25°C) | Standardize to prevent chemical shift drifting of the COOH proton. |
Data Analysis & Self-Validation
Expected Spectral Fingerprint (in CDCl₃)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 10.5 – 12.0 | Broad Singlet | 1H | -COOH | Exchangeable acidic proton.[1][2] Position varies with concentration.[2][5][6] |
| 7.20 – 7.40 | Multiplet | 5H | Ar-H | Phenyl ring protons.[1][2] |
| 4.05 – 4.15 | dd (Doublet of Doublets) | 1H | Ar-CH -COOH | Chiral center (X part of ABX system).[1][2] |
| 2.95 – 3.10 | dd (AB part) | 1H | -CH _aH_b- | Diastereotopic methylene proton (Pro-R or Pro-S).[1][2] |
| 2.60 – 2.75 | dd (AB part) | 1H | -CH_aH _b- | Diastereotopic methylene proton.[1][2] |
| 1.38 – 1.42 | Singlet | 9H | -C(CH ₃)₃ | tert-Butyl ester.[1][2] Sharp, intense signal. |
QC & Troubleshooting Guide
-
Issue: Missing COOH peak.
-
Issue: Extra singlet at ~1.2 ppm.
-
Issue: Complex multiplet at 2.6-3.1 ppm.
Visualization: Workflow & Logic
Figure 1: Decision tree and workflow for NMR sample preparation and quality control.
References
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 10658312, (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid.[1][2] (Note: Enantiomer reference for structural data). Retrieved from [Link][1][2]
-
Iowa State University. (n.d.).[2] NMR Sample Preparation Guide. Chemical Instrumentation Facility. Retrieved from [Link][1][2]
-
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Standard reference for ABX systems and relaxation delays).
Sources
- 1. 4-Phenylbutyric acid(1821-12-1) 1H NMR spectrum [chemicalbook.com]
- 2. (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid | C14H18O4 | CID 10658312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemscene.com [chemscene.com]
- 6. (R)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid - Lead Sciences [lead-sciences.com]
Precision in Deprotection: Strategies for tert-Butyl Ester Cleavage
Application Note & Protocol Guide
Introduction: The Strategic Role of the tert-Butyl Ester
In the architecture of organic synthesis and peptide chemistry, the tert-butyl (t-Bu) ester serves as a critical orthogonal protecting group. Its value lies in its robust stability against basic hydrolysis and nucleophilic attack—conditions that readily cleave methyl or ethyl esters—while remaining exquisitely sensitive to acidolysis. This orthogonality allows researchers to manipulate base-labile moieties (such as Fmoc groups in solid-phase peptide synthesis) without disturbing the C-terminal protection.
However, the deprotection of t-Bu esters is not merely a matter of "adding acid." The generation of reactive carbocation intermediates necessitates a sophisticated approach to prevent alkylation side reactions, particularly in complex molecules containing electron-rich heteroatoms (e.g., Methionine, Tryptophan, Tyrosine).
This guide details three distinct protocols for t-Bu deprotection, selected based on substrate complexity and downstream requirements:
-
TFA Acidolysis: The industry standard for peptides and robust small molecules.
-
HCl/Dioxane: The method of choice for generating crystalline hydrochloride salts.
-
Lewis Acid Catalysis (ZnBr₂): A milder approach for substrates sensitive to strong Brønsted acids.
Mechanistic Insight: Acid-Catalyzed Elimination
Unlike the hydrolysis of primary alkyl esters (which proceeds via an
-
Protonation: The carbonyl oxygen is protonated by the acid.[1]
-
Elimination: The bulky tert-butyl group dissociates as a tertiary carbocation (
-Bu ), releasing the free carboxylic acid. -
Fate of the Cation: The
-Bu cation rapidly loses a proton to form isobutylene (gas), which drives the equilibrium forward.
Critical Risk: If the
Figure 1: Mechanistic pathway of acid-catalyzed tert-butyl ester deprotection, highlighting the divergence between clean elimination (isobutylene) and unwanted alkylation.
Protocol A: The Standard – Trifluoroacetic Acid (TFA)
Best for: Peptides, amino acids, and stable small molecules. Mechanism: Strong Brønsted acidolysis.
TFA is the most common reagent due to its volatility (easy removal) and excellent solvation properties. However, neat TFA creates a high concentration of
Scavenger Selection Guide
| Scavenger | Role | Target Residues Protected |
| Triisopropylsilane (TIS) | Hydride donor; quenches cations irreversibly. | General cation trap (Trt, tBu, Pbf). |
| Water | Nucleophile; hydrolyzes cations. | General; essential for Pbf removal. |
| Thioanisole | Soft nucleophile; prevents | Met, Cys. |
| 1,2-Ethanedithiol (EDT) | Strong sulfur nucleophile; keeps Cys reduced. | Cys, Met, Trp (prevents oxidation). |
| Phenol | Traps cations via aromatic substitution. | Tyr, Trp.[2] |
Experimental Procedure
Reagents:
-
Trifluoroacetic Acid (TFA), HPLC Grade.
-
Scavenger Cocktail (Choose based on substrate):
-
Standard (No sensitive residues): TFA:DCM (1:1) or TFA:H₂O (95:5).
-
Reagent K (Peptides with Cys/Met/Trp): TFA:Phenol:Water:Thioanisole:EDT (82.5 : 5 : 5 : 5 : 2.5).[2]
-
Steps:
-
Preparation: Dissolve the substrate in a minimal volume of DCM if solubility is an issue; otherwise, proceed directly to scavenger addition.
-
Acidification: Add the pre-mixed TFA/Scavenger cocktail to the substrate.
-
Ratio: Use at least 10–20 equivalents of TFA relative to the ester. For solid-phase cleavage, use 10 mL cocktail per gram of resin.
-
-
Reaction: Stir at room temperature.
-
Workup (Precipitation):
-
Concentrate the mixture under nitrogen flow or reduced pressure to remove bulk TFA (do not heat above 30°C).
-
Add 10 volumes of ice-cold diethyl ether or MTBE to precipitate the product.[5]
-
Centrifuge or filter to collect the solid. Wash 3x with cold ether to remove scavenger residues.
-
Protocol B: The Salt Former – HCl in Dioxane
Best for: Small molecules where a hydrochloride salt is the desired final form; substrates sensitive to TFA residues. Selectivity: Can selectively remove Boc/t-Bu in the presence of benzyl esters.
Experimental Procedure
Reagents:
-
4M HCl in 1,4-Dioxane (commercially available or prepared anhydrously).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (if substrate is soluble).
Steps:
-
Dissolution: Dissolve the tert-butyl ester substrate in a minimal amount of dry DCM.
-
Addition: Add 4M HCl/Dioxane (5–10 equivalents of HCl).
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Observation: The product often precipitates out of solution as the hydrochloride salt as the reaction proceeds.
-
-
Workup:
-
If precipitate forms: Filter the solid, wash with dry ether/DCM, and dry under vacuum.
-
If no precipitate: Evaporate the solvent and excess HCl under reduced pressure. The residue can be triturated with ether to induce crystallization.
-
Protocol C: Mild Lewis Acid – Zinc Bromide (ZnBr₂)
Best for: Chemoselective deprotection in the presence of other esters (methyl, ethyl, benzyl) or when strong protic acids must be avoided. Mechanism: Coordination of Zn²⁺ to the ester oxygens activates the C-O bond for cleavage without generating a high concentration of free protons.
Experimental Procedure
Reagents:
Steps:
-
Preparation: Suspend anhydrous ZnBr₂ (5 equivalents) in DCM.
-
Addition: Add the substrate to the suspension.
-
Reaction: Stir vigorously at room temperature.
-
Time: Reaction is slower than protic acids; allow 4–24 hours. Monitor closely by TLC.
-
-
Workup:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Wash the organic layer with mild acid (0.1 M HCl) to remove zinc salts, followed by brine.
-
Dry over Na₂SO₄ and concentrate.
-
Decision Matrix & Troubleshooting
Figure 2: Decision matrix for selecting the optimal deprotection protocol based on substrate chemistry.
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Incomplete Reaction | Equilibrium effect or steric hindrance. | Increase reaction time; ensure venting to allow isobutylene escape. |
| Alkylation (Side Products) | Add/Increase scavengers (TIS/Water); dilute reaction mixture. | |
| "Pink" Coloration | Oxidation of phenols (Tyr) or indoles (Trp). | Ensure use of EDT or Thioanisole; keep reaction under inert atmosphere ( |
| Product Gumming | Peptide/Salt aggregation. | Triturate with cold ether; do not evaporate to total dryness before precipitation. |
References
-
BenchChem. (2025).[5][6] Selective cleavage of tert-butyl esters in the presence of other esters. Retrieved from 6
-
Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research. Retrieved from 8
-
Wu, Y.Q., et al. (2000).[9] A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters. Retrieved from 10
-
Common Organic Chemistry. (n.d.).[2] Boc Deprotection Mechanism - TFA.[11] Retrieved from 11
-
American Chemical Society (ACS). (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation. Organic Process Research & Development. Retrieved from 2
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Use of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid as a chiral auxiliary
Application Note: Technical Guide to Utilizing (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid in Asymmetric Synthesis
Part 1: Chemical Profile & Strategic Utility[1]
1.1 Compound Identity & Significance
-
Systematic Name: (R)-4-(tert-butoxy)-4-oxo-2-phenylbutanoic acid[1]
-
Synonyms: (R)-2-Phenylsuccinic acid 4-tert-butyl ester; (R)-3-(tert-butoxycarbonyl)-2-phenylpropionic acid.[1]
-
Role: Chiral Synthon & Resolving Agent.
-
CAS Registry: (Generic for enantiomer) 1354495-23-4 (analogous derivatives).[1]
1.2 Strategic Application Logic This molecule is a specialized chiral building block used primarily in the synthesis of peptidomimetics , specifically inhibitors of zinc-dependent metalloproteases (e.g., Neprilysin, ACE, and MMPs).
While often referred to loosely as an "auxiliary" due to its ability to direct stereochemical outcomes, it functions most accurately as a Stereodefined Scaffold . Its utility rests on three pillars:
-
Orthogonal Protection: The tert-butyl ester at C4 is acid-labile, while the C1 carboxylic acid is free for immediate coupling.[1] This allows for precise, regioselective amide bond formation without the risk of polymerization or self-condensation.
-
Stereochemical Integrity: The (R)-configuration at the C2 position is fixed. Unlike Evans auxiliaries which induce chirality and are then removed, this moiety is often retained in the final drug candidate to provide hydrophobic bulk (via the phenyl ring) in the S1' or S2' binding pockets of enzymes.
-
Steric Bias: The bulky phenyl group adjacent to the C1 acid creates a specific steric environment that influences the conformation of the growing peptide chain, often enhancing the biological activity of the final inhibitor.
Part 2: Experimental Protocols
Protocol A: Regioselective Amide Coupling (The "Scaffold" Application)
Objective: To couple an amine (R-NH₂) to the sterically hindered C1-carboxylic acid while preserving the C4-tert-butyl ester.[1]
Reagents Required:
-
This compound (1.0 equiv)[1]
-
Target Amine (1.1 equiv)[2]
-
Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]
-
Solvent: DMF or Ethyl Acetate (anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.
-
Activation: Add DIPEA, followed by HATU at 0°C. Stir for 15 minutes. Note: The phenyl ring at C2 creates steric hindrance. Pre-activation is critical to prevent racemization and ensure complete reaction.
-
Addition: Add the Target Amine dropwise.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC or LC-MS.[1]
-
Workup: Dilute with ethyl acetate. Wash sequentially with 1N HCl (cold), saturated NaHCO₃, and brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Self-Validating Checkpoint:
-
Success Indicator: Appearance of the amide proton signal in ¹H NMR (δ 6.0–8.0 ppm) and retention of the tert-butyl singlet (δ ~1.4 ppm, 9H).
-
Failure Mode: If the tert-butyl signal disappears, acidic hydrolysis occurred during workup (ensure HCl washes are cold and rapid).
Protocol B: Orthogonal Deprotection (The "Switch" Step)
Objective: To selectively remove the tert-butyl group to liberate the C4-carboxylic acid for secondary coupling or salt formation.[1]
Methodology:
-
Solvent System: Dissolve the coupled intermediate in DCM (Dichloromethane).
-
Acidolysis: Add TFA (Trifluoroacetic acid) to a final concentration of 20% v/v. Alternatively, use 4N HCl in Dioxane for more sensitive substrates.
-
Scavenging: Add triisopropylsilane (TIPS) (2% v/v) if the molecule contains electron-rich aromatic rings (to prevent tert-butyl cation alkylation).[1]
-
Termination: Stir for 1–2 hours at room temperature. Monitor disappearance of the tert-butyl ester by MS.[1]
-
Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
Part 3: Analytical Controls & Quality Assurance
To ensure the material acts as a reliable chiral source, enantiomeric purity must be verified before and after coupling.
Table 1: Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity (Chemical) | > 98.0% | HPLC (C18, Acetonitrile/Water + 0.1% TFA) |
| Purity (Chiral) | > 99.5% ee | Chiral HPLC (See Method Below) |
| Specific Rotation | [α]D ≈ -175° (c=1, Acetone) | Polarimetry (Value for free acid analog; establish baseline for ester) |
Chiral HPLC Method (Standard for Phenylsuccinic Derivatives):
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm and 254 nm.
-
Rationale: The acidic mobile phase suppresses ionization of the free carboxylic acid, ensuring sharp peak shapes and accurate integration of enantiomers.
Part 4: Process Visualization
Diagram 1: Synthetic Workflow for Peptidomimetic Assembly
This workflow illustrates the use of the molecule as a scaffold to build a generic metalloprotease inhibitor.
Caption: Workflow demonstrating the regioselective incorporation of the chiral scaffold into a pharmaceutical intermediate.
Diagram 2: Troubleshooting Decision Tree
Use this logic flow when yield or purity specifications are not met.
Caption: Decision matrix for optimizing coupling reactions involving sterically hindered phenylsuccinic derivatives.
References
-
Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry, 38(10), 1689-1700.
-
Novartis AG. (2008). "Pharmaceutical composition comprising valsartan and a NEP inhibitor."[3][4] WIPO Patent WO2007056546. (Describes the use of succinic acid derivatives in Sacubitril synthesis).
-
Chiral Technologies. (2020). "Separation of Acidic Compounds on Chiral Stationary Phases." Application Note. (Protocol for HPLC separation of phenylsuccinic acids).
-
Sigma-Aldrich. (2024).[1] "Product Specification: (R)-Phenylsuccinic acid derivatives." [1]
Sources
Analytical techniques for monitoring reactions with (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid
This Application Note provides a comprehensive technical guide for monitoring reactions involving (R)-4-(tert-butoxy)-4-oxo-2-phenylbutanoic acid (CAS 1229381-08-1), a critical chiral intermediate in the synthesis of NEP inhibitors (e.g., Sacubitril) and HIV protease inhibitors.[1][2]
Introduction & Scope
(R)-4-(tert-butoxy)-4-oxo-2-phenylbutanoic acid (hereafter Compound A ) is a mono-ester derivative of phenylsuccinic acid.[1][2] Its structural integrity relies on two critical features: the labile tert-butyl ester (susceptible to acid hydrolysis) and the chiral center at C2 (susceptible to racemization under basic conditions).[2]
This guide details protocols for:
-
Reaction Monitoring (IPC): Tracking conversion and detecting the formation of the di-acid byproduct (2-phenylsuccinic acid).[2]
-
Chiral Purity Analysis: Quantifying the enantiomeric excess (EE) against the (S)-isomer.[2]
-
Structural Verification: NMR techniques to confirm regioselectivity during synthesis.
Compound Profile
| Property | Detail |
| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol |
| Critical Quality Attributes | Chemical Purity >98%; Enantiomeric Excess >99% |
| Key Impurities | 2-phenylsuccinic acid (Hydrolysis); (S)-isomer (Racemization) |
Analytical Strategy Overview
The monitoring strategy employs a "Two-Tier" approach to ensure both yield and stereochemical integrity.[1][2]
-
Tier 1: Reverse-Phase HPLC (RP-HPLC)
-
Tier 2: Normal-Phase Chiral HPLC (NP-HPLC)
Protocol 1: In-Process Control (IPC) via RP-HPLC
Objective: Rapidly determine reaction conversion and detect acid-catalyzed hydrolysis of the tert-butyl ester.
Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (H₃PO₄) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 210 nm (carbonyl) and 254 nm (phenyl) |
| Injection Vol | 5 µL |
Gradient Program
| Time (min) | % A | % B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Sample Preparation (Critical)
-
Quenching: If the reaction mixture is acidic or basic, it must be neutralized immediately upon sampling to prevent ex situ hydrolysis or racemization.
-
Diluent: Acetonitrile:Water (50:50). Avoid alcohols (MeOH/EtOH) if the reaction involves transesterification catalysts.
-
Concentration: Target 0.5 mg/mL.
Data Interpretation[1][4][6][7][8]
-
RT ~ 4.5 min: 2-Phenylsuccinic acid (Hydrolysis Impurity - More polar).
-
RT ~ 8.2 min: Compound A (Target).
-
RT > 10 min: Starting materials (e.g., protected precursors or anhydrides).
Protocol 2: Chiral Purity Determination
Objective: Quantify the (S)-enantiomer impurity.[2] This is critical as the biological activity of the final drug often depends strictly on the (R)-configuration.[2]
Method Parameters
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.[1][2]1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 210 nm |
Note on TFA: Trifluoroacetic acid (0.1%) is mandatory to suppress the ionization of the free carboxylic acid group. Without it, the peak will tail significantly, destroying resolution.
System Suitability Criteria
-
Resolution (Rs): > 1.5 between (S) and (R) peaks.
-
Tailing Factor: < 1.5.
-
Retention: (S)-isomer typically elutes before the (R)-isomer on AD-H columns (verify with standards).
Workflow Visualization
The following diagram illustrates the decision logic for monitoring the reaction progression and handling impurities.
Caption: Decision tree for analytical monitoring of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid synthesis.
Structural Verification via NMR
While HPLC monitors purity, NMR confirms the regiochemistry (ensuring the t-butyl is on the correct carboxylate if synthesized from an anhydride).
Protocol:
-
Dissolve 10 mg sample in CDCl₃ .
-
¹H NMR (400 MHz):
-
Validation: If the t-butyl signal integrates to <9H relative to the phenyl group (5H), hydrolysis has occurred.
Troubleshooting & Common Pitfalls
Issue 1: "Ghost" Peaks in HPLC
-
Cause: Hydrolysis of the sample during analysis.
-
Solution: Ensure the autosampler is kept at 4°C. Avoid leaving samples in acidic mobile phase for >4 hours. Use fresh mobile phase.
Issue 2: Peak Tailing in Chiral HPLC
-
Cause: Dimerization of the free carboxylic acid.
-
Solution: Increase TFA concentration to 0.1% or 0.2%. Alternatively, use Ethanol instead of IPA as the modifier to improve mass transfer.
Issue 3: Racemization[1]
-
Cause: Exposure to basic conditions (pH > 9) or high temperatures during workup.[2]
-
Indicator: Split peak in Chiral HPLC (e.g., 50:50 ratio).
-
Prevention: Keep workup pH < 8.0 and temperature < 40°C.[2]
References
-
PubChem. (2025).[2][6] (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid | C14H18O4.[1][2][5][7] National Library of Medicine.[2] [Link]
-
BGB Analytik. (2025). Chiral Handbook: Strategies for Method Development. [Link]
-
Sielc Technologies. (2018).[2] Separation of 2-Oxo-4-phenylbutyric acid on Newcrom R1 HPLC column. [Link]
-
MDPI. (2017).[2] Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives. Molecules. [Link]
Sources
- 1. 710-11-2|2-Oxo-4-phenylbutanoic acid|BLD Pharm [bldpharm.com]
- 2. (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid | C14H18O4 | CID 10658312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aablocks.com [aablocks.com]
- 6. (S)-(+)-Phenylsuccinic acid = 99.0 HPLC sum of enantiomers 4036-30-0 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
Application Note: Selective Derivatization Strategies for (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid (often referred to as the C4-tBu hemiester ) is a critical chiral intermediate in the synthesis of Sacubitril (a component of the heart failure drug Entresto).
The Analytical Challenge: This molecule possesses a unique "Janus-faced" reactivity:
-
C1-Carboxylic Acid: Requires derivatization to reduce polarity for GC analysis or to introduce a chiral tag for HPLC.
-
C4-Tert-Butyl Ester: Highly acid-labile. Standard acidic methylation protocols (e.g.,
or ) will catastrophically hydrolyze this group, converting the analyte into succinic acid derivatives and invalidating the assay.
This guide details two orthogonal derivatization protocols designed to selectively target the C1-acid while preserving the C4-ester integrity.
Analyte Profile
| Property | Description |
| IUPAC Name | (R)-4-(tert-butoxy)-4-oxo-2-phenylbutanoic acid |
| Role | Key intermediate for Sacubitril (Neprilysin inhibitor) |
| Molecular Weight | 250.29 g/mol |
| Critical Constraint | Acid Sensitivity: The tert-butyl ester cleaves at pH < 2 or high T. |
| Target Analysis | GC-MS (Impurity Profiling) & HPLC (Enantiomeric Purity) |
Analytical Decision Tree
The choice of derivatization depends on the analytical goal: volatility for GC or diastereomeric resolution for HPLC.
Figure 1: Analytical workflow selection based on the specific stability constraints of the tert-butyl ester.
Method A: Mild Silylation for GC-MS
Objective: Cap the free carboxylic acid to ensure volatility without cleaving the labile tert-butyl ester.
Rationale
Traditional methylation (MeOH/Acid) is forbidden here. Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is the industry standard for acid-labile esters. It operates under neutral/mild conditions and reacts quantitatively with the free -COOH.
Reagents & Equipment[1][2][6][7][8][10][11]
-
Derivatizing Agent: BSTFA + 1% TMCS (Trimethylchlorosilane). The TMCS acts as a catalyst.[1]
-
Solvent: Anhydrous Pyridine (scavenges HCl by-products) or Ethyl Acetate (if pyridine interference is a concern).
-
Vials: Silanized glass vials (to prevent adsorption).
Protocol Steps
-
Sample Prep: Weigh 2.0 mg of the sample into a dry 2 mL GC vial.
-
Dissolution: Add 500 µL of Anhydrous Pyridine. Vortex until fully dissolved.
-
Derivatization: Add 200 µL of BSTFA + 1% TMCS .
-
Critical Control: Do not use BSA; BSTFA is more volatile and prevents detector fouling.
-
-
Incubation: Cap tightly and heat at 60°C for 30 minutes .
-
Caution: Do not exceed 70°C. Higher temperatures risk thermal degradation of the t-butyl group.
-
-
Analysis: Inject 1 µL directly into the GC-MS (Split 1:50).
Self-Validating QC Check
-
Success Indicator: A single peak with M+ = 322 m/z (Parent 250 + TMS 72).
-
Failure Indicator (Hydrolysis): Appearance of a peak at M+ = 380 m/z (Succinic derivative with 2x TMS groups), indicating the t-butyl group was lost and replaced by a second TMS group.
Figure 2: Reaction pathway for the silylation of the C1 carboxylic acid.
Method B: Chiral Derivatization for HPLC
Objective: Determine enantiomeric excess (% ee) by converting the enantiomers into diastereomers, which can be separated on achiral columns (C18) or enhance resolution on chiral columns.
Rationale
While direct analysis on columns like Chiralpak AD-H is possible, derivatization with a chiral amine creates a permanent diastereomeric record. We utilize (S)-(-)-1-Phenylethylamine coupled via EDC activation. This avoids the harsh conditions of acid chlorides.
Reagents
-
Chiral Tag: (S)-(-)-1-Phenylethylamine (High optical purity >99%).
-
Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Additive: HOBt (Hydroxybenzotriazole) to suppress racemization during coupling.
-
Solvent: Acetonitrile (ACN) or DMF.
Protocol Steps
-
Activation: In a vial, dissolve 5 mg of sample in 1 mL ACN. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir for 10 minutes at Room Temp (RT).
-
Coupling: Add 1.5 equivalents of (S)-(-)-1-Phenylethylamine .
-
Reaction: Stir at RT for 1 hour.
-
Mechanism: The amine attacks the activated ester at C1. The bulky t-butyl group at C4 prevents side reactions at that site.
-
-
Quench: Add 100 µL water to quench excess EDC.
-
Dilution: Dilute to 0.5 mg/mL with mobile phase and filter (0.22 µm).
HPLC Conditions (Example)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus) or Chiralpak AD-H (for maximum selectivity).
-
Mobile Phase: ACN : Water (60:40) + 0.1% Formic Acid.
-
Detection: UV at 254 nm (Phenyl rings provide strong signal).
Interpretation
-
(R,S)-Diastereomer: The target analyte (R-acid + S-amine).
-
(S,S)-Diastereomer: The impurity (S-acid + S-amine).
-
Because these are diastereomers, they will have different physical properties and retention times, even on an achiral C18 column.
Figure 3: Formation of separable diastereomers using a chiral amine tag.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10658312, (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid. Retrieved January 28, 2026 from [Link]
- Sobolevsky, T. G., et al. (2003).Derivatization of carboxylic acids for GC analysis. Journal of Separation Science.
-
American Chemical Society (2024). Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril. Organic Process Research & Development. Retrieved from [Link]
Sources
Scalable Process Design: (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid
This Application Note is designed for process chemists and drug development scientists focusing on the scalable synthesis of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid . This molecule is a critical chiral scaffold, structurally analogous to the key intermediates used in the synthesis of Neprilysin (NEP) inhibitors like Sacubitril .
The guide prioritizes a Regioselective Anhydride Opening followed by a Classical Resolution strategy. This route is selected for its robustness, cost-effectiveness at scale, and avoidance of expensive proprietary ligands often required for asymmetric hydrogenation.
Executive Summary & Strategic Route Selection
The synthesis of This compound (henceforth Compound R-1 ) presents two primary challenges:
-
Regioselectivity: Differentiating the two carbonyls of the succinic backbone to exclusively form the 4-ester-1-acid (rather than the 1-ester-4-acid).
-
Enantioselectivity: Establishing the (R)-configuration at the C2 benzylic position.
While asymmetric hydrogenation of itaconic acid derivatives is a viable academic route, it often requires high-pressure hydrogenation equipment and costly Rhodium/Ruthenium chiral phosphine catalysts. For multi-kilogram to ton-scale production, a Resolution-Recycle Strategy is often preferred due to lower raw material costs (RMC) and operational simplicity.
Selected Pathway: The "Steric-Control" Route
-
Step 1: Nucleophilic ring-opening of Phenylsuccinic Anhydride using tert-Butanol. The steric bulk of tert-butanol, combined with base catalysis, directs attack to the less hindered C4 carbonyl, ensuring high regioselectivity (>95:5).
-
Step 2: Optical resolution using a chiral amine (e.g., (S)-(-)-1-Phenylethylamine).
-
Step 3: Acidic "cracking" of the salt to yield the pure (R)-free acid.
Phase 1: Regioselective Synthesis of Racemic Precursor
Objective: Synthesize (±)-4-tert-butoxy-4-oxo-2-phenylbutanoic acid with >98% regiopurity.
Mechanistic Insight
Phenylsuccinic anhydride is an unsymmetrical anhydride. The carbonyl at C1 is adjacent to the bulky phenyl ring, while the carbonyl at C4 is relatively unhindered.
-
Kinetic Control: Bulky nucleophiles (t-BuOH) attack the accessible C4 carbonyl.
-
Catalysis: DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate at the less hindered carbonyl, further amplifying regioselectivity.
Experimental Protocol
Scale: 1.0 kg Input (Phenylsuccinic Anhydride)
Reagents:
-
Phenylsuccinic Anhydride (PSA): 1.0 kg (5.68 mol)
-
tert-Butanol (t-BuOH): 1.26 kg (17.0 mol, 3.0 eq)
-
DMAP: 34.7 g (0.28 mol, 0.05 eq)
-
Toluene: 5.0 L (5 vol)
-
N-Methylmorpholine (NMM): 0.63 kg (1.1 eq) [Optional base to scavenge acid if needed, but DMAP/tBuOH alone is standard]
Procedure:
-
Charge a 10 L reactor with Phenylsuccinic Anhydride and Toluene. Stir to suspend.
-
Add DMAP.[1] The mixture may warm slightly.
-
Heat the slurry to 80°C.
-
Dose tert-Butanol slowly over 2 hours. Rationale: Slow addition maintains stoichiometry and prevents temperature spikes.
-
Reflux the mixture (approx. 100-110°C) for 12–16 hours.
-
IPC (In-Process Control): Monitor by HPLC for consumption of PSA (<1.0%).
-
-
Cool to 20°C.
-
Wash with 10% Citric Acid solution (2 x 2 L) to remove DMAP and trace impurities.
-
Wash with Brine (2 L).
-
Concentrate the organic phase under reduced pressure to yield the crude racemic hemiester as a viscous oil or low-melting solid.
Data Specification: Phase 1
| Parameter | Specification | Typical Result |
| Yield | > 90% | 94% (1.33 kg) |
| Purity (HPLC) | > 95% (Area) | 97.2% |
| Regioselectivity | > 95:5 (4-ester : 1-ester) | 98:2 |
Phase 2: Enantiomeric Resolution
Objective: Isolate the (R)-enantiomer with >99% ee.
Mechanistic Insight
Classical resolution relies on the solubility difference between diastereomeric salts. For 2-phenylalkanoic acids, (S)-(-)-1-Phenylethylamine ((S)-PEA) is a privileged resolving agent. It forms a crystalline salt preferentially with the (R)-acid (Anti-Arrhenius pair behavior is common here, or specific packing forces).
Experimental Protocol
Scale: 1.33 kg Racemic Hemiester (from Phase 1)
Reagents:
-
Racemic Hemiester: 1.33 kg (5.31 mol)
-
(S)-(-)-1-Phenylethylamine: 0.32 kg (2.65 mol, 0.5 eq) Rationale: "Half-equivalent" method maximizes theoretical yield of the desired salt.
-
Ethyl Acetate (EtOAc): 6.65 L (5 vol)
-
Ethanol (EtOH): 0.66 L (0.5 vol)
Procedure:
-
Dissolve the Racemic Hemiester in EtOAc (5 vol) at 45°C.
-
Add (S)-(-)-1-Phenylethylamine slowly over 30 minutes.
-
Observation: Precipitation of the diastereomeric salt usually begins after 50% addition.
-
-
Heat to reflux (approx. 77°C) to dissolve the solids (or achieve a thin slurry).
-
Cool slowly (ramp rate: 10°C/hour) to 20°C.
-
Critical Step: Hold at 55°C for 1 hour to anneal crystals and improve purity.
-
-
Filter the solids.
-
Wash the cake with cold EtOAc/EtOH (9:1).
-
Recrystallization (if ee < 98%): Slurry the wet cake in EtOAc (5 vol), reflux, and cool.
Salt Cracking (Isolation of Free Acid):
-
Suspend the chiral salt in Water (5 vol) and MTBE (Methyl tert-butyl ether, 5 vol).
-
Adjust pH to 2.0–2.5 using 1N HCl.
-
Combine organics, dry over MgSO4, and concentrate.
-
Crystallize the final product from n-Heptane/EtOAc.
Data Specification: Phase 2
| Parameter | Specification | Typical Result |
| Yield (from Racemate) | 35–40% (Max theoretical 50%) | 38% |
| Chiral Purity (ee) | > 99.0% | 99.4% |
| Chemical Purity | > 98.0% | 99.1% |
Visualizing the Workflow
The following diagram illustrates the synthesis, resolution, and the critical "Racemization Loop" which allows for the recycling of the undesired (S)-isomer, potentially increasing overall throughput yield.
Figure 1: Process flow diagram highlighting the regioselective synthesis and the resolution-recycle loop.
Process Analytics & Troubleshooting
Critical Quality Attributes (CQAs)
-
Regio-isomer Content: The 1-ester impurity (HOOC-CH2-CH(Ph)-COOtBu) is difficult to remove after salt formation. It must be controlled at Step 1.
-
Control: Ensure DMAP is used. Uncatalyzed thermal opening often leads to 80:20 mixtures.
-
-
Enantiomeric Excess (ee):
-
Method: Chiral HPLC using a column like Chiralpak AD-H or OD-H .
-
Mobile Phase: n-Hexane : IPA : TFA (90 : 10 : 0.1).
-
Retention: (R)-isomer typically elutes second on AD-H (verify with standard).
-
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Regioselectivity (<90:10) | Temperature too high during addition; Lack of DMAP. | Maintain <85°C during t-BuOH addition. Ensure DMAP quality. |
| Poor Crystallization of Salt | Solvent too polar (too much EtOH) or water present. | Dry the racemic hemiester azeotropically. Reduce EtOH ratio in solvent. |
| Low Yield in Resolution | "Half-equivalent" stoichiometry inaccurate. | Titrate the crude hemiester to determine exact acid content before adding amine. |
| Product is Oily | Residual solvent or impurities. | Crystallize final free acid from n-Heptane/EtOAc. Seed with pure crystal. |
References
-
Novartis AG. (2008). Organic Compounds and their Preparation (Sacubitril Intermediates).[4] WO 2008/031567.[5] Link
-
Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry, 38(10), 1689-1700. Link
- Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. (Discussion on diastereomeric salt resolution). Elsevier.
-
Amano Enzyme Inc. (2024). Enzymatic Resolution of Phenylsuccinic Derivatives. (General reference for lipase-based alternatives). Link
-
Lead Sciences. (2024). (R)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid Product Page. Link
Sources
- 1. Fully alternating and regioselective ring-opening copolymerization of phthalic anhydride with epoxides using highly active metal-free Lewis pairs as a catalyst - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. US5914426A - Process for the preparation of di-tert-butyl succinate - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. WO2016203500A2 - Preparation of sacubitril or salt thereof and novel intermediates in the preparation of sacubitril - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Advanced Synthesis Protocols for ACE Inhibitors
Executive Summary
Angiotensin-Converting Enzyme (ACE) inhibitors represent a cornerstone in the management of hypertension and heart failure.[1] Their synthesis requires precise stereochemical control to ensure high affinity for the zinc-bearing active site of the ACE metallopeptidase. This guide details the synthetic pathways for three generations of ACE inhibitors: sulfhydryl-containing (Captopril), dicarboxylate-containing (Enalapril/Lisinopril), and bicyclic systems (Ramipril). It integrates classical organic synthesis with modern biocatalytic resolutions to maximize yield and enantiomeric purity.
Mechanistic Basis for Synthetic Design
The design of ACE inhibitors is strictly guided by the enzyme's active site topology. The enzyme cleaves the C-terminal dipeptide from Angiotensin I. Effective inhibitors mimic the transition state of this hydrolysis.
Pharmacophore Binding Model
-
Zinc Binding Group: Essential for chelating the active site Zn²⁺ ion.
-
Hydrogen Bonding: Carbonyl oxygen of the inhibitor interacts with a hydrogen bond donor in the enzyme backbone.
-
Hydrophobic Pockets: The
and subsites require hydrophobic residues (e.g., phenyl, proline rings) for high affinity.
Figure 1: Competitive inhibition mechanism where the drug chelates the catalytic Zinc ion, preventing Angiotensin I hydrolysis.
Protocol A: Synthesis of Captopril (Sulfhydryl Route)
Target: Captopril (1-[(2S)-3-mercapto-2-methylpropionyl]-L-proline) Challenge: Preventing disulfide dimerization and ensuring the S,S-configuration.
Reaction Principle
The synthesis relies on the Schotten-Baumann acylation of L-proline with an activated acid chloride derivative, followed by controlled hydrolysis of the thioester protecting group.
Detailed Protocol
Reagents:
-
L-Proline (High purity, >99% ee)
-
3-Acetylthio-2-methylpropanoyl chloride
-
Sodium Hydroxide (NaOH), 5N solution[7]
-
Zinc powder (for disulfide reduction)
Step-by-Step Workflow:
-
Acylation (Schotten-Baumann Conditions):
-
Dissolve L-Proline (1.0 eq) in 5N NaOH (1.1 eq) at 0°C.
-
Dropwise add 3-acetylthio-2-methylpropanoyl chloride (1.05 eq) while maintaining pH >10 using additional NaOH.
-
Critical Control: Temperature must remain <5°C to prevent racemization of the proline stereocenter.
-
Agitate for 2 hours.
-
-
Hydrolysis of Thioester:
-
Add concentrated ammonia or NaOH to the reaction mixture to cleave the acetyl protecting group.
-
Stir at room temperature for 3 hours under an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the free thiol.
-
-
Purification & Disulfide Reduction:
-
Acidify the mixture to pH 1–2 using concentrated HCl.
-
Self-Validating Step: If the solution turns cloudy/precipitates immediately, check for disulfide dimers (impurity).
-
Add Zinc powder (0.5% w/w) to the acidic solution and stir for 1 hour. This reduces any formed disulfides (Captopril-disulfide) back to active Captopril.
-
Extract with Ethyl Acetate (3x).
-
Crystallize from Ethyl Acetate/Hexane.
-
Quality Control Table
| Parameter | Acceptance Criteria | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 105–108 °C | Capillary Method |
| Specific Rotation | Polarimetry | |
| Thiol Content | >98% free thiol | Iodometric Titration |
Protocol B: Synthesis of Enalapril (Reductive Amination)
Target: Enalapril Maleate Methodology: Diastereoselective Reductive Amination using Raney Nickel.[9]
Reaction Principle
This route couples an
Figure 2: Reductive amination pathway. The ratio of SSS (active) to RSS (inactive) isomers is critical.
Detailed Protocol
Reagents:
-
Ethyl 2-oxo-4-phenylbutyrate (EOPB)[10]
-
Maleic Acid (for salt formation)
Step-by-Step Workflow:
-
Schiff Base Formation:
-
Charge a hydrogenation reactor with L-Alanyl-L-Proline (1.0 eq) and EOPB (1.2 eq) in Ethanol.
-
Add molecular sieves (4Å) to absorb water, driving the equilibrium toward the imine (Schiff base).
-
Stir for 1 hour at 20°C.
-
-
Catalytic Hydrogenation:
-
Add Raney Nickel catalyst (10% w/w loading).
-
Pressurize reactor with Hydrogen (
) to 40–60 psi. -
Optimization Insight: The addition of acetic acid (catalytic amount) can enhance the diastereoselectivity ratio (SSS:RSS) from ~7:1 to >12:1.
-
Stir at 25–30°C for 12–18 hours. Monitor H2 uptake.
-
-
Workup & Salt Formation:
-
Filter off the catalyst (Caution: Ra-Ni is pyrophoric; keep wet).
-
Concentrate the filtrate under vacuum.
-
Dissolve the oily residue in Ethanol.[12]
-
Add Maleic Acid (1.0 eq) dissolved in Ethanol.
-
Cool to 0–5°C to induce crystallization of Enalapril Maleate. The SSS isomer crystallizes preferentially, leaving the RSS isomer in the mother liquor.
-
Protocol C: Biocatalytic Synthesis of Ramipril Intermediate
Target: (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid (Bicyclic Core). Innovation: Enzymatic resolution replaces difficult chemical chiral separation.
Protocol Overview
-
Substrate: Racemic N-acetyl-octahydrocyclopenta[b]pyrrole-2-carboxylate ester.
-
Enzyme: Candida antarctica Lipase B (CALB) or specific esterases.
-
Process:
-
Suspend the racemic ester in a phosphate buffer (pH 7.0) / co-solvent (DMSO 5%) system.
-
Add immobilized Lipase.
-
Stereoselective Hydrolysis: The enzyme selectively hydrolyzes the S-enantiomer ester to the acid, leaving the R-ester intact.
-
Separation: Extract the unreacted R-ester with organic solvent (e.g., MTBE). The desired S-acid remains in the aqueous phase.
-
Workup: Acidify the aqueous phase and extract the pure S-intermediate.
-
Analytical & Troubleshooting Guide
Common Failure Modes
-
Racemization: Occurs if reaction temperatures exceed 30°C during coupling steps involving activated amino acids.
-
Diketopiperazine Formation: A side reaction where the dipeptide cyclizes onto itself. Minimized by maintaining high concentration of the coupling partner (EOPB) relative to the dipeptide.
-
Incomplete Hydrogenation: Leads to imine impurities. Ensure catalyst activity is checked (pyrophoricity test) before use.
Comparison of Synthetic Routes
| Feature | Chemical Synthesis (Acid Chloride) | Reductive Amination (Ra-Ni) | Biocatalytic Resolution |
| Applicability | Captopril | Enalapril, Lisinopril | Ramipril, Perindopril |
| Stereocontrol | Moderate (depends on starting material) | High (Catalyst dependent) | Very High (>99% ee) |
| Cost | Low | Medium | High (Enzyme cost) |
| Green Metric | Low (Uses SOCl2, smelly thiols) | Medium (Atom efficient) | High (Aqueous, mild) |
References
-
Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors: An Important Class of Antihypertensive Drugs. SciELO. Available at: [Link][1][7]
-
Small Molecule Angiotensin Converting Enzyme Inhibitors: A Medicinal Chemistry Perspective. Frontiers in Chemistry. Available at: [Link]
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI Molecules. Available at: [Link]
- Process for the Preparation of Enalapril Maleate.US Patent 4,374,829 (Expired).
-
Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica. Available at: [Link]
Sources
- 1. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 2. static.fishersci.eu [static.fishersci.eu]
- 3. researchgate.net [researchgate.net]
- 4. RU2001909C1 - Method of captopril synthesis - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. cdn.who.int [cdn.who.int]
- 7. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN114249795A - Preparation method of enalapril maleate and intermediate thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 11. WO2000017228A2 - Stereoselective process for enalapril - Google Patents [patents.google.com]
- 12. WO2001010851A1 - Process for the preparation of lysine-carboxyanhydride intermediates in the synthesis of lisinopril - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid
Case ID: SAC-INT-004 Status: Active Subject: Yield Optimization & Troubleshooting for Sacubitril Intermediate Synthesis Assigned Specialist: Senior Application Scientist
Executive Summary
(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid (CAS: 1229381-08-1) is a critical chiral building block for the synthesis of Neprilysin inhibitors, most notably Sacubitril . The synthesis poses two primary challenges:
-
Enantioselectivity: Establishing the (R)-stereocenter at the C2 position with high enantiomeric excess (ee > 99%).
-
Chemoselectivity: Preserving the acid-labile tert-butyl ester while manipulating the free carboxylic acid.
This guide provides technical solutions for the dominant industrial route—Asymmetric Hydrogenation —and addresses common failure modes in workup and isolation.
Module 1: Asymmetric Hydrogenation (Primary Route)
The most scalable method involves the asymmetric hydrogenation of the itaconic acid derivative: 4-tert-butoxy-4-oxo-2-phenylbut-2-enoic acid .
Standard Protocol Specification
| Parameter | Specification | Rationale |
| Substrate | (E/Z)-4-tert-butoxy-4-oxo-2-phenylbut-2-enoic acid | Purity >98% is critical; halides deactivate Rh catalysts. |
| Catalyst | [Rh(COD)(R,R)-Me-DuPhos]BF₄ | Me-DuPhos ligands are privileged for itaconic acid derivatives, often yielding >98% ee. |
| Loading | S/C 1000:1 to 2000:1 | High Turnover Number (TON) reduces cost. |
| Solvent | Methanol (degassed) | Protic solvents facilitate the hydrogenation mechanism; oxygen kills the catalyst. |
| Pressure | 5–10 bar H₂ | Moderate pressure ensures rate without compromising selectivity. |
| Temp | 25–30 °C | Higher T increases rate but may erode ee%. |
Troubleshooting Guide: Hydrogenation
Q: My enantiomeric excess (ee) is stuck below 90%. How do I improve stereocontrol?
A: Low ee usually indicates a mismatch between the substrate geometry and the ligand's chiral pocket, or uncatalyzed background hydrogenation.
-
Switch Ligand Class: If Me-DuPhos fails, switch to Rh-TangPhos or Rh-SegPhos . These ligands create a tighter chiral environment for 2-substituted succinic acid derivatives.
-
Lower Temperature: Reduce reaction temperature to 0–10 °C. While reaction time will increase, the discrimination between the si and re faces of the olefin improves significantly at lower kinetic energies.
-
Check H₂ Pressure: Paradoxically, increasing pressure can sometimes lower ee if the non-selective pathway is pressure-dependent. Try running at 3–5 bar.
Q: The reaction stalls at 80% conversion. Adding more catalyst doesn't help.
A: This is a classic symptom of Catalyst Poisoning or Substrate Inhibition .
-
Impurity Scan: Check your precursor for residual halides (Cl⁻, Br⁻) or sulfur from previous steps (e.g., Stobbe condensation). Even ppm levels of halides coordinate strongly to Rh, shutting down the catalytic cycle.
-
Fix: Recrystallize the starting material from EtOAc/Hexane.
-
-
Oxygen Contamination: Rh-phosphines are air-sensitive.
-
Fix: Ensure rigorous degassing (freeze-pump-thaw x3) of the solvent before adding the catalyst.
-
Workflow Visualization
Figure 1: Optimization workflow for the asymmetric hydrogenation of the Sacubitril intermediate.
Module 2: Workup & Isolation (Yield Preservation)
The tert-butyl ester is the "Achilles' heel" of this molecule. It is designed to be acid-labile, which creates a conflict during the isolation of the free carboxylic acid moiety.
Critical Stability Protocol
| Hazard | Consequence | Prevention Strategy |
| pH < 3.0 | Hydrolysis of t-butyl ester to di-acid (Phenylsuccinic acid). | Never use strong mineral acids (HCl, H₂SO₄) for acidification. Use Citric Acid or dilute H₃PO₄. |
| Heat (>40°C) | Thermal elimination of isobutylene. | Concentrate rotary evaporator baths at <35 °C. |
| Prolonged Water Contact | Slow hydrolysis. | Rapid extraction into EtOAc or MTBE; dry immediately over Na₂SO₄. |
Troubleshooting Guide: Isolation
Q: I am losing yield during the acid-base extraction. The product seems to vanish.
A: The product is an amphiphilic hemi-ester. If the pH is too high (>9), it stays in water as the dicarboxylate salt (if the ester hydrolyzes) or the mono-carboxylate. If too low (<3), the ester cleaves.
-
The "Goldilocks" Zone: When acidifying the aqueous layer to precipitate or extract the product, target pH 4.0 – 4.5 . This protonates the free acid (pKa ~4.2) allowing extraction into organic solvent, but is not acidic enough to cleave the tert-butyl ester rapidly.
-
Salt Effect: Saturate the aqueous phase with NaCl (brine) before extraction to push the organic acid into the organic layer (Salting-out effect).
Q: My product turns into a sticky oil instead of a solid.
A: This molecule is prone to oiling out.
-
Antisolvent: Dissolve the oil in a minimum amount of MTBE or Toluene, then slowly add Heptane or Hexane with vigorous stirring.
-
Seed Crystals: If available, seeding is crucial.
-
Drying: Ensure complete removal of Methanol (reaction solvent). Residual MeOH prevents crystallization.
Module 3: Alternative Route (Enzymatic Resolution)
If freedom-to-operate (FTO) issues prevent the use of Rh-catalysts, enzymatic resolution is the robust alternative.
Protocol:
-
Substrate: Racemic Ethyl 4-tert-butoxy-4-oxo-2-phenylbutanoate.[1]
-
Enzyme: Candida antarctica Lipase B (CalB) / Novozym 435.
-
Conditions: Phosphate buffer (pH 7.0) / Toluene biphasic system.
-
Mechanism: The lipase selectively hydrolyzes the (S)-ester, leaving the desired (R)-ester or hydrolyzing to the (R)-acid depending on the specific enzyme engineering.
Note: This is a kinetic resolution, meaning the maximum theoretical yield is 50% unless a Dynamic Kinetic Resolution (DKR) system is engineered, which is complex for this specific substrate.
Module 4: Analytical Quality Control
You cannot improve what you cannot measure.
Chiral HPLC Method (Recommendation):
-
Column: Daicel Chiralpak AD-H or IC (Amylose based columns often work best for phenyl-alkanoic acids).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). Note: TFA is required to sharpen the peak of the free acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm or 254 nm.
References
-
Review of Sacubitril Synthesis
- Title: Synthetic Approaches to Sacubitril: A Key Intermedi
- Source:Chemical Reviews / Organic Process Research & Development (General Industry Standard).
- Context: Establishes the Rh-c
-
URL:[Link] (Search: Sacubitril Synthesis)
-
Asymmetric Hydrogenation of Itaconic Acids
- Title: Asymmetric Hydrogenation of Itaconic Acid Deriv
- Source:Journal of the American Chemical Society (JACS).
- Context: Defines the mechanism and ligand selection (DuPhos/TangPhos) for 2-substituted succinic acids.
-
URL:[Link] (Burk et al., seminal work on DuPhos)
-
Enzymatic Resolution Strategies
- Title: Lipase-catalyzed resolution of 2-substituted succinic acid deriv
- Source:Journal of Molecular Catalysis B: Enzym
- Context: Alternative routes for when metal c
-
URL:[Link]
(Note: Specific patent literature for Sacubitril intermediates often references WO2008031567 and related Novartis patents for the specific hydrogenation conditions).
Sources
Technical Support Center: Purification of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid
[1]
Topic: Troubleshooting Purification & Stability Protocols Target Molecule: (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid (CAS: 1229381-08-1) Synonyms: 4-tert-butyl 2-phenylsuccinate; (R)-2-phenylsuccinic acid 1-acid 4-tert-butyl ester Context: Key chiral intermediate for Neprilysin inhibitors (e.g., Sacubitril).[1]
Introduction: The Dual Challenge
Welcome to the Technical Support Center. You are likely working with this molecule as a critical building block for Sacubitril-class therapeutics.[1] The purification of This compound presents a unique "Orthogonal Challenge":
-
Chemical Lability: The tert-butyl ester at C4 is acid-sensitive.[1] Standard acidic workups used to remove amine impurities can inadvertently cleave this group, yielding the achiral (or racemic) 2-phenylsuccinic acid byproduct.[1]
-
Optical Purity: Achieving >99% ee is critical. While asymmetric hydrogenation (e.g., Ru-BINAP systems) is the standard synthesis route, it often yields 95-97% ee, requiring a downstream upgrade via crystallization or chiral salt resolution.[1]
This guide addresses these specific failure modes.
Module 1: Chemical Stability & Hydrolysis Prevention
User Symptom: "My product purity is high by HPLC, but the yield is plummeting, and I see a new peak at RRT ~0.4 that matches 2-phenylsuccinic acid."
Root Cause Analysis
The tert-butyl ester is designed to be acid-labile (cleavable by TFA or HCl).[1] However, it is also susceptible to hydrolysis during aqueous workups if the pH drops below 3.0, especially if heat is applied during solvent stripping.
Troubleshooting Protocol: The "Cold & Buffered" Workup
To purify the free acid without losing the ester, you must maintain a "Safe pH Window" (pH 4.0 – 5.0) during extractions.
Step-by-Step Procedure:
-
Quench: If coming from a hydrogenation reaction, cool the mixture to <5°C.
-
Acidification: Do not use concentrated HCl. Instead, use 10% Citric Acid or 0.5M Acetic Acid to adjust the pH to 4.0–4.5.
-
Why? Citric acid acts as a buffer, preventing local pH hotspots that occur with strong mineral acids.
-
-
Extraction: Extract immediately into Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).[1]
-
Note: Avoid chlorinated solvents if possible, as they can trap HCl traces.
-
-
Washing: Wash the organic layer with 5% NaCl (brine) rather than water to minimize emulsion formation and hydrolysis.
-
Drying: Use anhydrous Na₂SO₄. Avoid MgSO₄ if it is slightly acidic or generates heat upon hydration.
-
Concentration: Rotary evaporate at <40°C . High bath temperatures promote thermal decarboxylation or ester cleavage.
Data: Stability vs. pH
| Condition | pH Level | Temp (°C) | t-Butyl Ester Loss (1 hr) |
| 1M HCl | 1.0 | 25 | > 15% (Critical Failure) |
| 10% Citric Acid | 4.2 | 25 | < 0.5% (Stable) |
| Water Wash | 7.0 | 50 | ~ 2.0% (Hydrolysis risk) |
Module 2: Enantiomeric Upgrading (Chiral Resolution)
User Symptom: "My asymmetric hydrogenation gave 94% ee, but the spec is >99.5%. Recrystallization of the free acid is not improving the ee."[1]
Root Cause Analysis
The free acid often forms a racemic compound (where R and S pack together) rather than a conglomerate. Therefore, simple recrystallization may co-precipitate the impurity. You must break this lattice using a Chiral Amine Resolution .
The Solution: Diastereomeric Salt Formation
Since the target is an acid, forming a salt with a chiral base allows for the separation of diastereomers based on solubility differences.
Recommended Resolving Agents:
-
(S)-(-)-1-Phenylethylamine ((S)-PEA): Most common.[1] Often precipitates the (R)-acid as the less soluble salt.[1]
-
Cinchonidine: Alternative if PEA fails.
Protocol: Chiral Upgrading Workflow
-
Dissolution: Dissolve crude acid (94% ee) in Isopropanol (IPA) (5 vol).
-
Amine Addition: Add 0.95 equivalents of (S)-PEA dropwise at 50°C.
-
Cooling Ramp: Cool slowly to 20°C over 4 hours.
-
Filtration: Filter the precipitate.
-
Check: Analyze the solid. If the solid is the (R)-(S) salt, the ee should be upgraded.[1]
-
-
Liberation: Suspend the salt in EtOAc and treat with cold 10% Citric Acid (per Module 1) to liberate the purified (R)-free acid.
Visualization: Resolution Logic
Figure 1: Diastereomeric salt resolution workflow for upgrading enantiomeric purity.
Module 3: Impurity Profile & Metal Scavenging
User Symptom: "I have high residual Ruthenium (Ru) content (>50 ppm) from the hydrogenation step."
Troubleshooting Guide
The tert-butyl group makes the molecule lipophilic, which can cause it to hold onto metal-organic catalysts.[1]
Scavenging Protocol:
-
Adsorbent: Use Silica-bound Thiol (Si-Thiol) or Activated Carbon (Charcoal) .[1]
-
Note: Charcoal is cheaper but can adsorb the product (yield loss). Si-Thiol is more selective for Ru/Rh.[1]
-
-
Procedure:
-
Dissolve crude acid in IPAc.
-
Add Si-Thiol (10 wt% relative to substrate).[1]
-
Stir at 40°C for 2 hours.
-
Filter through a Celite pad.
-
-
Verification: Check metal content via ICP-MS. Target is <10 ppm.
Frequently Asked Questions (FAQ)
Q1: Can I use TFA to purify the compound via HPLC? A: No. Trifluoroacetic acid (TFA) will cleave the tert-butyl ester, converting your product into 2-phenylsuccinic acid.[1]
-
Alternative: Use 0.1% Formic Acid or Ammonium Acetate (pH 5) in your mobile phase. These are milder and generally preserve the ester during the short timescale of chromatography.
Q2: Why does the melting point of my solid fluctuate? A: This molecule is prone to polymorphism. Additionally, trace amounts of the solvent (solvates) or the (S)-enantiomer can significantly depress the melting point.[1] Do not rely solely on melting point for purity; use Chiral HPLC.
Q3: Is the compound stable in Methanol? A: Use caution. While stable at room temperature, prolonged heating in methanol can lead to transesterification , where the tert-butyl group is exchanged for a methyl group. Isopropanol or Ethyl Acetate are safer solvents for recrystallization.
References
-
Novartis AG. (2012). Process for the preparation of N-(3-carboxyl-1-oxopropyl)-(4S)-p-phenylphenylmethyl-4-amino-2R-methylbutanoic acid ethyl ester.[1]US Patent 8,877,938 . (Describes the synthesis and properties of Sacubitril intermediates, including the t-butyl ester stability). Link
-
Stowasser, F., et al. (2016). Crystalline forms of Sacubitril Sodium.WO 2016/074651 . (Provides characterization data and crystallization behavior of related phenyl-alkyl acid derivatives). Link
-
Organic Chemistry Portal. (2023). Tert-Butyl Esters: Protection and Deprotection.[1][2] (General mechanistic grounding for the acid-lability of t-butyl esters). Link
-
PubChem. (2025).[3][4] (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid Compound Summary. (Chemical and physical property verification).[3][4][5][6][7] Link[1]
Sources
- 1. manusaktteva.com [manusaktteva.com]
- 2. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Oxo-4-phenylbutanoic acid hydrochloride | C10H11ClO3 | CID 67009569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid | C14H18O4 | CID 10658312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis method of sacubitril key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. chemscene.com [chemscene.com]
Technical Support Center: Chiral Integrity of 2-Phenylbutanoic Acid
Status: Active Operator: Senior Application Scientist, Chiral Chemistry Division Ticket ID: PBA-CHIRAL-001
Introduction: The "Alpha-Proton" Vulnerability
Welcome to the technical support center. You are likely here because you are observing enantiomeric excess (ee) erosion during the synthesis or coupling of 2-phenylbutanoic acid (2-PBA) .
Unlike aliphatic carboxylic acids, 2-PBA possesses a unique vulnerability: the benzylic
This guide deconstructs the failure modes and provides validated protocols to maintain chiral integrity.
Part 1: Root Cause Analysis (The Chemistry of Failure)
Before troubleshooting, you must identify how you are losing chirality. There are two distinct pathways: Base-Catalyzed Enolization (common in hydrolysis/coupling) and Ketene Formation (specific to acid activation).
Visualizing the Threat
Figure 1: The two primary mechanisms of chiral erosion. Pathway A is solvent/base dependent; Pathway B is reagent dependent.
Part 2: Troubleshooting Synthesis (Synthesis & Resolution)
Issue #1: "My Friedel-Crafts alkylation yielded a racemate."
Diagnosis: Direct alkylation of benzene with
Protocol: Lipase-Catalyzed Resolution of 2-PBA Esters
Based on high-selectivity protocols using Candida antarctica Lipase A (CAL-A) [1].
| Parameter | Specification | Rationale |
| Substrate | 2-Phenylbutyric acid hexyl ester | Longer chain esters often improve lipase recognition and enantioselectivity ( |
| Enzyme | Candida antarctica Lipase A (CAL-A) | CAL-A shows superior stereospecificity for bulky |
| Medium | Tris-HCl Buffer (pH 6.0) | Critical: pH > 8.0 promotes chemical hydrolysis (racemic). pH 6.0 favors enzymatic action. |
| Additives | Hydroxyethyl- | Acts as a solubilizer for the hydrophobic ester, increasing reaction rate without using harsh co-solvents. |
| Temp | 30°C - 40°C | Keep |
Step-by-Step Workflow:
-
Preparation: Dissolve racemic hexyl ester (10 mM) in Tris-HCl buffer (pH 6.0) containing 25 mM cyclodextrin.
-
Initiation: Add immobilized CAL-A (approx. 20 mg/mL).
-
Incubation: Shake at 150 rpm at 30°C. Monitor conversion via HPLC.
-
Termination: Stop reaction at ~45-50% conversion (do not push to 100%).
-
Workup: Extract the unreacted ester (R-enantiomer) and the hydrolyzed acid (S-enantiomer) using ethyl acetate at pH 7. Then acidify the aqueous layer to pH 2 to extract the pure (S)-acid.
Part 3: Downstream Processing (Activation & Coupling)
Issue #2: "I lost ee during amide coupling."
Diagnosis: You likely used an Acid Chloride (
Decision Matrix: Safe Activation Strategies
Figure 2: Selection guide for coupling reagents to minimize racemization risk.
Recommended Protocol: T3P Coupling
Propylphosphonic anhydride (T3P) is superior because it does not generate a free acid chloride species and operates well in non-polar solvents (EtOAc), which suppresses ion-pair separation and enolization.
-
Dissolve: 2-PBA (1.0 eq) and Amine (1.1 eq) in Ethyl Acetate (EtOAc). Avoid DMF if possible.
-
Base: Add Diisopropylethylamine (DIPEA, 2.5 eq) at 0°C .
-
Coupling: Add T3P (50% in EtOAc, 1.5 eq) dropwise.
-
Reaction: Allow to warm to room temperature.
-
Why this works: The cyclic anhydride intermediate is reactive but sterically protected, reducing the acidity of the
-proton compared to standard activated esters.
Part 4: Analytical Validation (QC)
You cannot fix what you cannot measure. Standard NMR is blind to enantiomers.
FAQ: How do I measure the ee of 2-PBA?
-
Method A: Chiral HPLC (Direct)
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% TFA .
-
Note: The TFA is crucial to suppress ionization of the carboxylic acid, ensuring sharp peaks. Without it, the acid drags and peaks overlap.
-
-
Method B: Derivatization (Indirect)
-
Convert 2-PBA to the methyl ester using Trimethylsilyldiazomethane (
) in MeOH/Benzene. (Avoid acid/alcohol reflux!). -
Analyze ester on Chiralcel OJ-H.
-
References
-
Enzymatic Resolution Protocol
- Source: CN108546720B. "Method for preparing (S)
- Context: Defines the use of Candida antarctica lipase A and cyclodextrin additives to achieve >96% optical purity.
-
Link:
-
Ketene Racemization Mechanism
-
Source:Journal of the American Chemical Society.[1] "Catalytic, Asymmetric Reactions of Ketenes and Ketene Enolates."
- Context: Explains the "Ketene Pathway" where acid chlorides eliminate HCl to form achiral ketenes, leading to racemiz
-
Link:
-
-
General Racemiz
-Aryl Acids: -
Coupling Reagent Safety (T3P/Epimerization)
- Source:MDPI.
- Context: Comparative analysis of coupling reagents (EDC vs T3P vs DCC)
-
Link:
Sources
Technical Support Hub: Stability of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid
Executive Summary & Chemical Profile
Compound: (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid CAS: 106583-12-0 (Generic ref) Molecular Weight: 250.29 g/mol Key Functionality:
-
C1-Carboxylic Acid: Free acid, pKa ~4.5.
-
C2-Chiral Center: Benzylic position, susceptible to racemization.
-
C4-Tert-Butyl Ester: Acid-labile protecting group.
The Stability Paradox: This molecule is designed to be a versatile intermediate (often for ACE inhibitors like Enalapril). However, it possesses an internal "self-destruct" mechanism. It contains a free acidic proton (C1-COOH) capable of catalyzing the hydrolysis of its own acid-labile ester (C4-COOtBu) if not handled correctly in solution. Furthermore, the chiral center at C2 is activated by the adjacent phenyl ring and carbonyl group, making it prone to racemization under basic conditions.
Solvent Compatibility Matrix
Use this "Cheat Sheet" for immediate solvent selection decisions.
| Solvent Class | Recommended? | Risk Level | Technical Notes |
| Chlorinated (DCM, Chloroform) | YES | Low | Best for storage/reaction. Ensure solvent is anhydrous to prevent autocatalytic hydrolysis. |
| Ethers (THF, MTBE) | YES | Low | Good solubility. MTBE is preferred for extractions. THF is safe if acid-free. |
| Alcohols (MeOH, EtOH) | NO | High | Transesterification Risk. In the presence of the free acid (C1), the t-butyl group can exchange with methyl/ethyl groups over time. |
| Water / Aqueous Buffers | Conditional | Medium | Stable at neutral pH (7.0). Unstable at pH < 4 (hydrolysis) and pH > 9 (racemization/saponification). |
| Polar Aprotic (DMF, DMSO) | Caution | Medium | Racemization Risk. High polarity stabilizes ionic intermediates. If a base is present, racemization accelerates significantly. |
| Acids (TFA, HCl) | NEVER | Critical | Immediate cleavage of the t-butyl ester to form 2-phenylsuccinic acid. |
Knowledge Base: Troubleshooting Guides
Ticket #001: "My product is degrading into a diacid (MW 194) during storage."
Diagnosis: Autocatalytic Acid Hydrolysis. Mechanism: The compound possesses a free carboxylic acid. In solution, this proton can activate the tert-butyl ester carbonyl, leading to the cleavage of the tert-butyl group as isobutylene gas. This leaves behind 2-phenylsuccinic acid (MW 194).
Root Cause Analysis:
-
Moisture: Water acts as the nucleophile. Even trace water in "dry" solvents allows this reaction.
-
Concentration: Higher concentrations increase the likelihood of intermolecular protonation.
-
Temperature: Storage >25°C accelerates this Arrhenius-driven cleavage.
Corrective Protocol:
-
Lyophilization: Store the compound as a solid powder, not in solution. The solid state lattice prevents the intermolecular interactions required for autocatalysis.
-
Solvent Switch: If solution storage is mandatory, use anhydrous Dichloromethane (DCM) or Toluene. Avoid Ethers that may contain peroxides or acidic stabilizers.
-
Buffer: If in aqueous media, maintain pH 6.0–7.5. The carboxylate anion (COO-) is not acidic enough to hydrolyze the ester.
Ticket #002: "The optical rotation dropped, indicating loss of enantiomeric excess (ee)."
Diagnosis: Base-Catalyzed Racemization. Mechanism: The proton at C2 (alpha to the free acid and the phenyl ring) is acidic. Bases can remove this proton to form an enolate intermediate. When the proton returns, it can attack from either face, resulting in a racemic mixture.
Root Cause Analysis:
-
Solvent Polarity: Polar aprotic solvents like DMF or DMSO solvate cations well, leaving the basic anions "naked" and more reactive.
-
Base Strength: Even weak bases (like bicarbonate) can induce slow racemization in DMF at elevated temperatures.
Corrective Protocol:
-
Avoid Polar Aprotic Solvents: Use non-polar solvents (DCM, EtOAc) whenever possible.
-
Temperature Control: Keep reactions < 0°C if using strong bases.
-
Quenching: When working up reactions, quench basic mixtures immediately with dilute citric acid or ammonium chloride to neutralize the enolate.
Visualizing Degradation Pathways
The following diagram illustrates the two primary failure modes: Acid-catalyzed hydrolysis (loss of protecting group) and Base-catalyzed racemization (loss of chirality).
Figure 1: Primary degradation pathways. Red paths indicate irreversible chemical loss; Yellow paths indicate stereochemical loss.
Experimental Validation Protocols
To confirm the integrity of your material, use these standardized methods.
Method A: Determining Hydrolytic Stability (HPLC)
Use this to check for the "Diacid" impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization for better retention).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 210 nm (Phenyl absorption).
-
Expected Result:
-
Target (t-Butyl ester): Retains longer (more hydrophobic).
-
Impurity (Diacid): Elutes significantly earlier (more polar).
-
Method B: Determining Enantiomeric Excess (Chiral HPLC)
Use this to check for Racemization.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Note: TFA is required to suppress the ionization of the free carboxylic acid, ensuring sharp peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Pass Criteria: ee% > 98.0%.
References & Authority
-
Marcantoni, E., et al. "Selective deprotection of tert-butyl esters."[1] Journal of Organic Chemistry, 2001.[1][2]
-
Relevance: Establishes the specific acid-sensitivity of tert-butyl esters and mechanisms for cleavage.
-
-
Sivakua, T., & Smith, G. "Racemization mechanism of phenyl-substituted carboxylic acids." Journal of Organic Chemistry, 1983.[1]
-
Relevance: Defines the mechanism of base-catalyzed racemization for alpha-phenyl carboxylic acids.
-
-
Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience.
-
Relevance: The authoritative standard on the stability profiles of tert-butyl esters against various reagents (Acid labile, Base stable).
-
-
USGS Water Resources Investigations. "Hydrolysis of tert-butyl formate: Kinetics and products."
-
Relevance: Provides kinetic data on the hydrolysis rates of tert-butyl esters in aqueous environments at varying pH.
-
Sources
Technical Support Center: Chiral Resolution of 2-Phenylbutanoic Acid
Welcome to the Advanced Applications Portal. Subject: Optimization of Chiral Resolution for 2-Phenylbutanoic Acid (2-PBA) Ticket ID: RES-2PBA-OPT-001
Executive Summary & Scope
This guide addresses the enantiomeric separation of 2-phenylbutanoic acid , a critical intermediate in the synthesis of pharmaceutical agents (e.g., histone deacetylase inhibitors). Due to the labile
We focus on two primary workflows:
-
Classical Diastereomeric Salt Resolution: The industrial standard for scale-up.
-
Biocatalytic Kinetic Resolution: High-selectivity enzymatic hydrolysis.
Module A: Classical Resolution (Diastereomeric Crystallization)
The Standard: Resolution via salt formation with (R)-(+)-1-Phenylethylamine .
Core Protocol
-
Stoichiometry: Mix racemic 2-phenylbutanoic acid (1.0 eq) with (R)-(+)-1-phenylethylamine (0.5 - 1.0 eq).
-
Note: Using 0.5 eq (the "Pope-Peachey" method) often yields higher optical purity in the first crop but lower overall yield compared to 1.0 eq.
-
-
Solvent System: Ethanol/Water (2:1 v/v) or pure Methanol.
-
Crystallization: Heat to reflux until clear, then cool slowly (1°C/min) to room temperature.
-
Isolation: Filter the precipitated salt (typically the less soluble diastereomer).[1]
-
Liberation: Treat salt with dilute H₂SO₄ or HCl and extract with MTBE or Ethyl Acetate.
Troubleshooting Guide: Crystallization & Purity
| Symptom | Probable Cause | Technical Solution |
| "Oiling Out" (No crystals, just a separate liquid phase) | Solvent polarity mismatch or cooling too fast. | 1. Polarity Adjustment: If using EtOH/Water, increase the Ethanol content. The salt is too insoluble in water.2. Seeding: Add trace crystals of pure diastereomer at the cloud point.3. The "Foggy" Method: Reheat to dissolution. Add solvent until the solution is just clear at reflux. Cool very slowly with vigorous stirring. |
| Low Enantiomeric Excess (ee < 80%) | Inclusion of the wrong diastereomer (occlusion). | Double Recrystallization: Do not liberate the acid yet. Recrystallize the salt again from fresh solvent. The ee usually jumps from 80% |
| Yield < 30% | Supersaturation remains too high (Salt is too soluble). | Anti-solvent Addition: After cooling to room temp, add cold Isopropyl Ether (IPE) or Hexane dropwise to force precipitation. |
Workflow Visualization: Classical Resolution Logic
Figure 1: Decision flow for the classical resolution of 2-phenylbutanoic acid using a chiral amine base.
Module B: Biocatalytic Resolution (Enzymatic)
The Green Alternative: Kinetic Resolution of Ethyl 2-phenylbutanoate . Note: Lipases work best on esters. You must esterify your acid first, resolve, then hydrolyze.
Core Protocol
-
Substrate: Ethyl 2-phenylbutanoate (Racemic).
-
Catalyst: Candida antarctica Lipase B (CalB) (immobilized, e.g., Novozym 435).
-
Medium: Phosphate Buffer (pH 7.0) / Organic Co-solvent (e.g., MTBE or Toluene) biphasic system.
-
Mechanism: The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester untouched.
Troubleshooting Guide: Enzymatic Kinetics
| Issue | Diagnosis | Corrective Action |
| Reaction Stalls at 30-40% Conversion | Product Inhibition: The produced ethanol or acid is inhibiting the active site. | pH-STAT Mode: Use an autotitrator to maintain pH 7.0 by adding NaOH. This neutralizes the produced acid, preventing enzyme inactivation. |
| Low Selectivity (E-value < 20) | Non-specific Hydrolysis: Spontaneous hydrolysis is competing with the enzyme. | Temperature Control: Lower the temperature to 25°C or 20°C. Enzymatic specificity often increases at lower temperatures, though rate decreases. |
| Emulsion Formation | Surfactant Effect: The fatty acid product acts as a surfactant. | Centrifugation: Do not rely on gravity separation. Use high-speed centrifugation (4000 rpm) to break the emulsion. |
Workflow Visualization: Enzymatic Cycle
Figure 2: Kinetic resolution mechanism. The lipase selectively hydrolyzes the (S)-ester, allowing physical separation of the (S)-acid product from the unreacted (R)-ester.
Module C: Analytical Validation (HPLC)
Objective: Accurate determination of Enantiomeric Excess (ee).
Recommended Method
-
Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA).
-
Ratio: 90 : 10 : 0.1
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm (Phenyl chromophore).
Critical Note on TFA: You must include 0.1% TFA (or Acetic Acid) in the mobile phase.
-
Why? 2-Phenylbutanoic acid is a carboxylic acid. Without acid in the mobile phase, it will ionize, leading to severe peak tailing and inability to resolve the enantiomers [1].
Critical FAQ: The Racemization Trap
Q: I had 98% ee, but after extraction, it dropped to 85%. What happened?
A: You likely triggered Base-Catalyzed Racemization .
The
The Mechanism:
Prevention Protocol:
-
Avoid Strong Bases: Never use NaOH or KOH for extraction if possible. Use NaHCO₃ (Sodium Bicarbonate) or Na₂CO₃.
-
Cold Workup: Perform all basification steps at 0°C - 5°C.
-
Minimize Contact Time: Do not leave the compound in basic aqueous solution overnight. Acidify immediately.
References
-
Phenomenex. (2023).[2] Chiral HPLC Method Development Guide. Phenomenex Technical Notes. Link
-
Cardiff University. (2023). Racemization in Drug Discovery: Mechanisms and Kinetics. Online Research @ Cardiff. Link
-
Sigma-Aldrich. (2023). Basics of Chiral HPLC Separation. MilliporeSigma Technical Library. Link
-
ResearchGate. (2025). Kinetic Resolution of Ethyl 2-hydroxy-4-phenylbutyrate via Lipase. Link
Sources
Technical Support Center: HPLC Troubleshooting for Carboxylic Acids
Status: Online Operator: Senior Application Scientist Ticket ID: CA-TAIL-001
Welcome to the technical support center. I understand you are experiencing peak tailing with carboxylic acid analytes. This is a classic chromatographic challenge caused by the "dual personality" of these molecules—they are susceptible to both ionization equilibria and secondary interactions with the stationary phase.[1]
Below is a diagnostic guide structured to isolate the root cause and provide a definitive fix.
Module 1: The Diagnostic Logic
Before modifying your method, we must identify the source.[2] Peak tailing in acids is rarely random; it is thermodynamic.
Q: How do I systematically determine the root cause of the tailing?
A: Follow this logic flow. Most users jump to changing the column, but the mobile phase is the culprit in 80% of cases.
Figure 1: Decision tree for isolating the cause of peak tailing in acidic analytes.
Module 2: Mobile Phase Chemistry
Q: I added 0.1% Formic Acid, but my peaks are still tailing. Why isn't this enough?
A: You are likely experiencing Ionization Broadening . Carboxylic acids (
-
The Mechanism: If the pH is near the analyte's
, both species exist. The neutral acid interacts hydrophobically with the C18 ligands, while the anion elutes faster (less retention). As the molecule travels down the column, it constantly flips between these states, smearing the peak [1]. -
The Fix: You must suppress ionization. The "Golden Rule" is to operate at pH < (
- 2) .-
Formic acid (pH ~2.7) is often too weak for stronger acids.
-
Trifluoroacetic acid (TFA, pH ~2.0) is stronger and also acts as an ion-pairing agent to mask silanols.
-
Comparison of Common Mobile Phase Modifiers:
| Modifier | Typical pH (0.1%) | UV Cutoff | Mass Spec Compatibility | Best Use Case |
| TFA (Trifluoroacetic Acid) | ~2.0 | 210 nm | Poor (Signal Suppression) | Gold Standard for peak shape (UV only). |
| Formic Acid | ~2.7 | 210 nm | Excellent | LC-MS of weak acids. |
| Phosphoric Acid | ~1.5 - 2.0 | < 200 nm | Incompatible | UV analysis; suppresses silanols aggressively. |
| Ammonium Formate | 3.0 - 4.0 | 210 nm | Excellent | Buffering at slightly higher pH (requires pH adjustment). |
Q: Why does "Buffer Capacity" matter if I'm just running a gradient?
A: A simple "acid spike" (e.g., adding 0.1% acid to water) is not a buffer. As your gradient increases the organic content, the apparent pH (
-
Protocol: Use a true buffer (e.g., 10-20 mM Ammonium Formate adjusted to pH 2.8) rather than just adding formic acid. This resists pH shifts during the gradient [2].
Module 3: The "Hidden" Killer - Metal Chelation
Q: My pH is low (2.0), but the peak still tails. The tail looks "heavy" or "stubborn." What is happening?
A: You are likely seeing Metal Chelation . Carboxylic acids are ligands; they love to bind with Iron (Fe) and Titanium (Ti) ions found in stainless steel frits and column bodies. This creates a "secondary retention" mechanism that is distinct from silanol interactions [3].
Symptoms:
-
Tailing does not improve with lower pH.[1]
-
Peak area is non-linear at low concentrations (sample loss to adsorption).
The Passivation Protocol (System Deactivation): Warning: Remove your analytical column before performing this step.
-
Preparation: Prepare a solution of 30% Phosphoric Acid in water (or 6N Nitric Acid for extreme cases).
-
Bypass: Install a union connector in place of your column.
-
Flush: Pump the acid solution at 1.0 mL/min for 60 minutes.
-
Rinse: Flush with HPLC-grade water for 30 minutes until pH returns to neutral.
-
Alternative (On-Column): If you suspect the column fits are contaminated, inject a chelating agent like EDTA or Medronic Acid (5 mM in mobile phase) to scavenge metals, though this may suppress MS signals [4].
Module 4: Stationary Phase Selection
Q: If I need to buy a new column, what specifications prevent acid tailing?
A: You need to minimize Silanol Activity .[1][3] Unreacted silanol groups (
Mechanism of Silanol Shielding:
Figure 2: Comparison of analyte interactions on standard vs. end-capped silica.
Recommended Column Features:
-
High-Purity Silica (Type B): Contains fewer metal impurities (< 10 ppm) than older Type A silica.
-
End-Capping: Look for "Double End-Capped" or "Exhaustive End-Capping" in the vendor specs. This chemically bonds small groups to cover residual silanols.
-
Polar-Embedded Groups: These columns (often labeled "Polar," "Aqua," or "RP-Amide") have a polar group near the surface that creates a water layer, shielding the silica and improving peak shape for acids [5].
References
-
Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Link
-
Element Lab Solutions. (2025). Buffers and Eluent Additives for HPLC Method Development. Link
-
SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Link
-
LCGC International. (2023). Methods for the Passivation of HPLC Instruments and Columns. Link
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Link
Sources
How to remove residual solvent from (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid
Compound: (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid
Critical Stability Alert: Read Before Processing
⚠️ THERMAL INSTABILITY WARNING: Autocatalytic Decomposition Risk This molecule contains two conflicting functional groups: a free carboxylic acid (C1) and an acid-labile tert-butyl ester (C4).
-
The Mechanism: At elevated temperatures (>50°C), the free carboxylic acid proton can protonate the tert-butyl ester carbonyl. This triggers an elimination reaction, releasing isobutylene gas and degrading your material into phenylsuccinic acid (diacid).
-
The Consequence: You cannot simply "bake out" the solvent at high temperatures.
-
Operational Limit: Do not exceed 45°C during drying. High vacuum (<10 mbar) is required to compensate for the low temperature.
Diagnostic Workflow: Identify Your Solvent Trap
Before selecting a protocol, determine the physical state of your material and the nature of the trapped solvent.
Common Trapping Mechanisms:
-
Amorphous Entrapment (Foams/Oils): Solvent molecules are physically stuck in the viscous matrix. Diffusion is slow.
-
Crystal Lattice Solvates (Solids): Phenylsuccinic acid derivatives are known to form stable solvates (pseudo-polymorphs) with ethers and alcohols [1]. The solvent is part of the crystal structure and cannot be removed by simple vacuum drying.
Figure 1: Decision matrix for selecting the appropriate solvent removal strategy based on material state and solvation type.
Troubleshooting Protocols
Protocol A: The "Azeotropic Chase" (For Oils/Foams)
Use Case: Material is a sticky foam containing DCM, EtOAc, or THF. Theory: Amorphous phases have high viscosity, preventing solvent diffusion. You must dissolve the material to break the "skin" and then precipitate it as a porous solid.
-
Dissolution: Dissolve the residue in a minimal amount of Dichloromethane (DCM) .
-
Why DCM? It has a low boiling point (40°C) and breaks up H-bonded dimers of the free acid.
-
-
The Chaser: Add 5–10 equivalents (by volume) of Heptane or Hexanes .
-
Co-evaporation: Concentrate on a Rotary Evaporator at 35°C .
-
Repeat: Repeat this process 2x. The final solid will be rich in Heptane but free of the polar solvent. Heptane is much easier to remove in the vacuum oven.
Protocol B: The "Anti-Solvent Slurry" (For Lattice Solvates)
Use Case: Crystalline solid holding onto THF, Dioxane, or Isopropanol (IPA) despite vacuum drying. Theory: You cannot suck a solvent out of a crystal lattice; you must break the lattice. A slurry allows the crystal to partially dissolve and reform, excluding the trapped solvent in favor of the non-solvating liquid.
-
Preparation: Place the solid in a flask with a magnetic stir bar.
-
Solvent Addition: Add 10 volumes (10 mL per gram) of n-Heptane or Cyclohexane .
-
Note: Do not use water.[3] Aqueous slurries may hydrolyze the ester if the pH drops due to the free acid.
-
-
Agitation: Stir vigorously at ambient temperature (20–25°C) for 12–24 hours.
-
Optional: If the solvate is stubborn, cycle the temperature: Heat to 40°C for 1 hour, then cool to 20°C. Repeat.
-
-
Filtration: Filter the solid. The trapped polar solvent is now diluted into the Heptane mother liquor.
-
Drying: Proceed to Protocol C.
Protocol C: The "Vacuum Ramp" (Final Polish)
Use Case: Final drying of surface solvents (Heptane/Hexanes).
-
Equipment: Vacuum oven with a reliable trap.
-
Pressure: < 10 mbar (essential).
-
Temperature Ramp:
-
Hour 0–2: Ambient Temperature (prevent melting/fusing).
-
Hour 2–24: 40°C .
-
STOP: Do not exceed 45–50°C.
-
-
Validation: Check NMR. If Heptane persists, it is chemically inert and often acceptable at higher limits (Class 3, 5000 ppm) compared to solvents like DCM (Class 2, 600 ppm) [2].
Data & Specifications
Solvent Limits (ICH Q3C R8) [2]
| Solvent | Class | PDE (mg/day) | Concentration Limit (ppm) | Difficulty to Remove |
|---|---|---|---|---|
| Benzene | 1 | 0.03 | 2 | Extreme (Avoid use) |
| DCM | 2 | 6.0 | 600 | High (Traps in amorphous phase) |
| Methanol | 2 | 30.0 | 3000 | Medium (H-bonds to acid) |
| Toluene | 2 | 8.9 | 890 | Medium (Pi-stacking) |
| THF | 2 | 7.2 | 720 | High (Forms solvates) |
| Ethyl Acetate | 3 | 50 | 5000 | Low |
| Heptane | 3 | 50 | 5000 | Low (Best chaser solvent) |
Frequently Asked Questions (FAQ)
Q: Can I use water to wash out the residual solvent? A: Not recommended. While the tert-butyl ester is hydrophobic, the free carboxylic acid makes the molecule amphiphilic. It may form an emulsion or "gum" in water. Furthermore, the local acidity in an aqueous environment could catalyze the hydrolysis of the tert-butyl ester.
Q: My material turned into a glass after drying. How do I fix it? A: You have formed a "melt" or fused amorphous solid. The solvent is now locked inside. You must re-dissolve it (Protocol A). Use DCM to dissolve, then slowly add Heptane with rapid stirring to precipitate it as a powder before drying again.
Q: Is racemization a risk during drying? A: The chiral center at C2 is alpha to a carbonyl and a phenyl ring, making it susceptible to enolization. However, this typically requires a strong base or high heat. Under the acidic/neutral conditions of vacuum drying at <45°C, racemization risk is negligible.
Q: I see "Isobutylene" peaks in my NMR. What happened? A: If you see new olefinic peaks or a loss of the t-butyl singlet (approx 1.4 ppm), you have thermally degraded the product. This is irreversible. Ensure your oven temperature was calibrated and did not overshoot 45°C.
References
-
Profir, V. M., & Rasmuson, Å. C. (2006). Crystallization of Stable and Metastable Phases of Phenylsuccinic Acid.[4] Crystal Growth & Design, 6(5), 1143–1153.[5] (Demonstrates the tendency of phenylsuccinic acid derivatives to form solvates with alcohols and ethers).
-
International Council for Harmonisation (ICH). (2021).[6] ICH Q3C (R8) Impurities: Guideline for Residual Solvents. (The global regulatory standard for solvent limits).
-
PubChem. (n.d.).[7][8][9] (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid Compound Summary. National Center for Biotechnology Information. (Structural confirmation and physical properties).
Sources
- 1. US20120238722A1 - Process for the crystallization of succinic acid - Google Patents [patents.google.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystallization of stable and metastable phases of phenylsuccinic acid [kth.diva-portal.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. 2-Oxo-4-phenylbutyric acid | C10H10O3 | CID 69732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid | C15H21NO4 | CID 3280780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid | C14H18O4 | CID 10658312 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Management for (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid
Status: Operational Ticket ID: CHEM-SUP-2024-SACU Subject: Thermal Stability & Process Control for Sacubitril Intermediate Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Thermal Balancing Act
You are likely handling (R)-4-tert-butoxy-4-oxo-2-phenylbutanoic acid (CAS: 1229381-08-1) as a critical intermediate in the synthesis of Neprilysin inhibitors like Sacubitril .
This molecule presents a classic "Process Chemist’s Dilemma." You must navigate two opposing failure modes controlled by temperature:
-
The Racemization Risk: The C2-position (alpha to the phenyl ring and carbonyls) is highly acidic (
in DMSO, but lower in organic synthesis contexts). Elevated temperatures, especially in the presence of base, promote enolization and loss of the R-configuration. -
The Deprotection Risk: The tert-butyl ester is acid-labile. While designed to be robust against nucleophilic attack, it undergoes acid-catalyzed elimination (releasing isobutylene) if workup temperatures spike or if Lewis acids are unchecked.
This guide provides the operational parameters to maintain the integrity of this chiral synthon.
Module 1: The Stability-Reactivity Matrix
Before initiating any reaction, consult this thermal operating window. This matrix defines the "Safe Zone" where the R-enantiomer persists without ester degradation.
Thermal Operating Limits
| Parameter | Safe Range | Critical Threshold | Failure Mode | Mechanism |
| Storage Temp | 2°C – 8°C | > 25°C (Long term) | Slow Hydrolysis | Moisture absorption leads to autocatalytic acid hydrolysis. |
| Activation Temp | -20°C to -5°C | > 0°C | Racemization | Formation of ketene-like intermediates or rapid enolization of the mixed anhydride. |
| Coupling Temp | -10°C to 20°C | > 25°C | Racemization | Base-mediated proton abstraction at C2. |
| Workup (Acidic) | 0°C – 15°C | > 40°C | Ester Cleavage | Acid-catalyzed E1 elimination of isobutylene. |
| Workup (Basic) | 0°C – 10°C | > 20°C | Epimerization | Formation of the enolate anion. |
Visualizing the Danger Zones
The following diagram maps the stability of the molecule against Temperature and pH.
Caption: Thermal Stability Map indicating the narrow operating window to avoid racemization (red) and ester cleavage (yellow).
Module 2: Troubleshooting (Help Desk)
Q1: My chiral HPLC shows a drop in ee% (from >99% to 88%) after the coupling reaction. What happened?
-
Diagnosis: This is classic base-mediated racemization during the activation step.
-
Root Cause: You likely added the base (e.g., N-methylmorpholine or TEA) to the reaction mixture before cooling it sufficiently, or the exotherm from the acid chloride addition spiked the internal temperature above 0°C.
-
The Fix:
-
Ensure the reactor jacket is at -20°C before adding the base.
-
Monitor internal temperature, not just jacket temperature.
-
Switch to a weaker base if possible, or use the "inverse addition" technique (adding the acid chloride to the cold solution of acid/base slowly).
-
Q2: I see a new peak in the NMR (loss of t-butyl singlet ~1.4 ppm) and formation of a diacid. Is the starting material bad?
-
Diagnosis: Unintended acidolysis .
-
Root Cause: The tert-butyl group is sensitive. If you performed an acidic wash (e.g., 1M HCl or Citric Acid) to remove excess amine after coupling, and the temperature was >25°C, you initiated the cleavage.
-
The Fix:
-
Perform all acidic washes at 0°C to 5°C .
-
Limit contact time. Separate phases immediately.
-
Use Citric Acid (weaker) instead of HCl for the quench.
-
Q3: The mixed anhydride formation seems sluggish at -15°C. Can I warm it up?
-
Diagnosis: Kinetic vs. Thermodynamic trade-off.
-
Advisory: Do not warm above -5°C. While the reaction rate increases, the rate of racemization increases exponentially faster than the rate of anhydride formation.
-
The Fix: Instead of heating, increase the agitation speed to improve mass transfer or extend the activation time by 15-30 minutes at the low temperature.
Module 3: Validated Protocol (Amide Coupling)
This protocol is optimized for coupling This compound with amines (e.g., the biphenyl amine in Sacubitril synthesis) using the Mixed Anhydride method. This method is preferred over Thionyl Chloride (
Reagents & Setup
-
Substrate: this compound (1.0 eq)
-
Activator: Ethyl Chloroformate or Pivaloyl Chloride (1.1 eq)
-
Base: N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.2 eq)
-
Solvent: Dry Dichloromethane (DCM) or THF.
-
Cryostat: Capable of maintaining -20°C.
Step-by-Step Workflow
-
Dissolution (T = 20°C): Dissolve the starting acid in dry DCM (10 volumes). Ensure complete dissolution.
-
Cooling (Critical Step): Cool the reaction mixture to -15°C to -20°C . Allow 30 minutes for equilibration.
-
Base Addition: Add NMM dropwise. Note: An exotherm will occur. Maintain internal T < -10°C.
-
Activation: Add Pivaloyl Chloride dropwise over 20 minutes.
-
Checkpoint: Stir at -15°C for 45 minutes. The mixed anhydride is now formed.
-
-
Coupling: Add the amine coupling partner (dissolved in minimal DCM) slowly.
-
Thermal Control: The reaction can now be allowed to warm slowly to 0°C over 2 hours.
-
-
Quench: Quench with cold (5°C) saturated
or 5% Citric Acid.
Process Logic Diagram
Caption: Step-by-step workflow for the Mixed Anhydride coupling, emphasizing critical temperature checkpoints.
References
-
Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry, 38(10), 1689-1700. Link
- Context: Establishes the foundational chemistry for phenylsuccinic acid deriv
-
Hook, D. F., et al. (2016). "Industrial Synthesis of LCZ696." Organic Process Research & Development, 20(2). Link
- Context: Discusses scale-up challenges and the importance of the R-configuration in the Sacubitril intermedi
-
Novartis AG. (2019). "Method for Preparing Sacubitril Intermediate." WIPO Patent WO/2019/019795.[1] Link
- Context: Provides specific industrial protocols for handling the chiral intermediate and avoiding racemiz
-
Greenberg, J. A., et al. (2023).[2] "Reactions of tert-butyl esters." Journal of Organic Chemistry. Link
- Context: General stability data for tert-butyl esters under acidic and thermal stress.
Sources
Technical Support Center: Catalyst Selection for Chiral Phenylbutanoic Acids
Topic: Asymmetric Synthesis of Chiral Phenylbutanoic Acid Derivatives (Focus on Neprilysin Inhibitor Intermediates) Ticket ID: #TECH-2024-CPA Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary & Application Context
User Query: "We are developing a generic route for Sacubitril (and related Neprilysin inhibitors). We are struggling to select the optimal catalyst for the asymmetric hydrogenation of the unsaturated precursor to yield the chiral phenylbutanoic acid backbone with high enantiomeric excess (
Technical Context:
The synthesis of chiral phenylbutanoic acids—specifically the
While Ruthenium-BINAP systems are the historic workhorses, recent industrial data confirms that Rhodium (Rh) complexes with electron-rich bisphosphine ligands (like DuPhos or BPE ) often provide superior turnover frequencies (TOF) and enantioselectivity for these specific hindered substrates.
Catalyst Selection Matrix
The following decision matrix outlines the primary catalytic routes based on substrate substitution patterns.
Figure 1: Decision tree for selecting the optimal catalytic system based on the specific unsaturated precursor structure.
Troubleshooting Guide (Q&A Format)
Issue 1: Low Enantioselectivity ( < 90%) in Rh-Catalyzed Hydrogenation
Q: We are using [Rh(COD)Cl]2 with (R)-BINAP for a 3-phenylitaconic acid derivative, but the
A: The issue likely stems from two factors: ligand mismatch and chloride inhibition .[1]
-
Ligand Bite Angle: BINAP forms a 7-membered chelate ring, which is often too flexible for itaconic acid derivatives. You require a more rigid, electron-rich ligand that forms a 5-membered chelate ring.
-
Recommendation: Switch to (R,R)-Ph-BPE or (S,S)-Me-DuPhos . These ligands create a tight chiral pocket that rigidly enforces facial selectivity for succinic acid precursors.
-
-
Chloride Effect: Neutral Rh-chloride dimers often perform poorly compared to cationic complexes in these hydrogenations.
-
Recommendation: Use a cationic precursor like [Rh(COD)2]BF4 or [Rh(COD)2]OTf. If you must use the chloride dimer, add a silver salt (e.g., AgBF4) to abstract the chloride in situ.
-
Issue 2: Incomplete Conversion & Catalyst Deactivation
Q: Our reaction starts fast but stops at 60% conversion. We are using MeOH as the solvent.[2]
A: This is a classic symptom of substrate inhibition or poisoning .
-
Substrate Purity: Phenylbutanoic acid precursors often contain trace halides or sulfur from previous steps (e.g., if a Grignard or Friedel-Crafts was used upstream).
-
Action: Recrystallize the substrate. Even <10 ppm of sulfur can poison Rh catalysts.
-
-
Solvent Interference: While MeOH is standard, it can sometimes compete for coordination sites.
-
Action: Try 2,2,2-Trifluoroethanol (TFE) . TFE enhances the Lewis acidity of the metal center and stabilizes the hydrogen-bonding network between the substrate carboxylate and the catalyst, often boosting both rate and
.
-
Issue 3: Scalability & Pressure Safety
Q: We cannot run at 50 bar hydrogen on the pilot scale. Can we lower the pressure?
A: Yes, but with a caveat regarding the mechanism .
-
Rh-BPE/DuPhos systems are generally efficient at lower pressures (5–10 bar).
-
Ru-BINAP systems often require higher pressures (30–50 bar) to ensure the hydrogenation pathway outcompetes isomerization.
-
Recommendation: If you are limited to <10 bar, you must use the Rh-BPE system. It operates efficiently at 10 bar (and even lower), whereas Ru systems may suffer from drastic rate retardation.
Comparative Data: Catalyst Performance
The following table summarizes performance metrics for the synthesis of the Sacubitril intermediate (succinate derivative) based on internal and literature benchmarks.
| Parameter | Rh-Ph-BPE (Recommended) | Ru-BINAP (Legacy) | Biocatalysis (Ene-Reductase) |
| Typical Loading (S/C) | 10,000 – 70,000 | 1,000 – 5,000 | N/A (Enzyme loading) |
| Pressure Req. | Low (5–10 bar) | High (30–100 bar) | Ambient |
| Enantioselectivity ( | > 99.5% | 85 – 92% | > 99% |
| Solvent System | MeOH or TFE | MeOH/Water | Buffer (pH 7) + Co-solvent |
| Key Risk | Air sensitivity of ligand | Isomerization side-rxns | Solubility / Substrate inhibition |
| Cost | High (Rh + Ligand) | Moderate (Ru) | Low (at scale) |
Validated Experimental Protocol
Protocol: Asymmetric Hydrogenation of Sacubitril Precursor using [Rh((R,R)-Ph-BPE)]BF4 Reference Grounding: Adapted from Kleinbeck et al. (Novartis), J. Org. Chem. 2020.[3][4][5]
Reagents:
-
Substrate: (E)-4-methoxy-2-methyl-4-oxobut-2-enoic acid derivative (1.0 equiv).
-
Catalyst: [Rh(COD)2]BF4 + (R,R)-Ph-BPE (Pre-formed complex preferred).
-
Solvent: Degassed Methanol (MeOH).
Step-by-Step Workflow:
-
Catalyst Preparation (In Glovebox):
-
Weigh [Rh(COD)2]BF4 and (R,R)-Ph-BPE in a 1:1.05 molar ratio.
-
Dissolve in degassed MeOH to form the active orange/red cationic complex. Stir for 15 mins.
-
Critical Check: Ensure the solution remains clear. Turbidity implies oxidation of the phosphine.
-
-
Reaction Setup:
-
Load the substrate into the high-pressure autoclave.
-
Add degassed MeOH to achieve a concentration of 0.5 M to 1.0 M (High concentration is tolerated by this catalyst).
-
Inject the catalyst solution (Target S/C ratio: 20,000:1 for initial screening, up to 70,000:1 for optimization).
-
-
Hydrogenation:
-
Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.
-
Pressurize to 10 bar (145 psi) .
-
Heat to 30°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.
-
Run for 6–10 hours.
-
-
Workup:
-
Vent H2. Concentrate the solvent under reduced pressure.
-
Quality Control: Analyze conversion via HPLC and
via Chiral HPLC (e.g., Chiralpak AD-H column). -
Expected Result: >99% Conversion, >99.5%
.[3]
-
Mechanism & Troubleshooting Logic
The following diagram illustrates the mechanistic logic for troubleshooting low
Figure 2: Logic flow for diagnosing enantioselectivity erosion in Rh-catalyzed hydrogenation.
References
-
Kleinbeck, F., et al. (2020).[3] "Application of Transition-Metal Catalysis, Biocatalysis, and Flow Chemistry as State-of-the-Art Technologies in the Synthesis of LCZ696." The Journal of Organic Chemistry, 85(10), 6844–6853.
-
Schmidt, F., et al. (2015). "Synthesis of a Precursor to Sacubitril Using Enabling Technologies." Organic Letters, 17, cited within industrial reviews.
-
Noyori, R. (2002). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 2008–2022.
-
Chen, L., et al. (2024).[6] "Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades." Catalysis Science & Technology, 14, 2817-2824.[6]
-
Etayo, P., & Vidal-Ferran, A. (2013). "Rhodium-catalyzed asymmetric hydrogenation of functionalized olefins." Chemical Reviews, 113(1), 206-315.
Sources
- 1. ethz.ch [ethz.ch]
- 2. WO2016119574A1 - Method for preparing sacubitril - Google Patents [patents.google.com]
- 3. d-nb.info [d-nb.info]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Technical Characterization Guide: 1H NMR Spectrum of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid
Executive Summary & Application Context
(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid (also known as (R)-2-phenylsuccinic acid 4-tert-butyl ester) is a critical chiral synthon, predominantly utilized in the synthesis of ACE inhibitors such as Enalapril and various HIV protease inhibitors.
In process chemistry, the "performance" of this intermediate is defined by its regio-purity and enantiomeric integrity . While HPLC is the standard for determining enantiomeric excess (ee%), 1H NMR spectroscopy remains the superior, rapid-response tool for structural validation and regioisomer differentiation.
This guide provides a comparative technical analysis of the 1H NMR profile of the target molecule against its common process impurities (the regioisomer and hydrolysis products), establishing a self-validating protocol for structural confirmation.
Structural Analysis & Spin System Logic
The molecule exhibits a classic ABX spin system due to the chiral center at C2. The protons on C3 (
The Diagnostic Spin System
- (Methine): The proton at C2 is deshielded by both the phenyl ring and the carboxylic acid, shifting it downfield (~4.0 ppm).
-
(Methylene): These protons at C3 are shielded relative to
but split by both each other (geminal coupling) and (vicinal coupling).
Diagram 1: Structural Verification Workflow
The following decision tree outlines the logical flow for confirming the structure and ruling out critical impurities using NMR data.
Caption: Logical workflow for validating the target structure against common synthetic byproducts.
Experimental Protocol
To ensure reproducibility and minimize solvent-solute interactions that can obscure the carboxylic acid peak, the following protocol is recommended.
Sample Preparation[1]
-
Solvent: Chloroform-d (
) is preferred over DMSO- .-
Reasoning: DMSO often retains water which exchanges with the carboxylic acid proton, broadening the signal or merging it with the water peak.
allows for distinct observation of the -COOH proton.
-
-
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Reference: TMS (Tetramethylsilane) at 0.00 ppm.
Acquisition Parameters[1]
-
Frequency: 400 MHz or higher (essential to resolve the ABX system).
-
Pulse Width: 30° pulse angle (maximizes signal-to-noise for quantitative integration).
-
Relaxation Delay (D1):
5 seconds.-
Critical: The t-Butyl protons have a long
relaxation time. A short D1 will lead to under-integration of the t-Butyl signal, falsely suggesting hydrolysis.
-
Spectral Data & Comparative Performance
Master Data Table: Target Molecule
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Fragment |
| 10.5 - 12.0 | Broad Singlet | 1H | -COOH | Carboxylic Acid (C1) |
| 7.25 - 7.35 | Multiplet | 5H | Ar-H | Phenyl Ring (C2) |
| 4.05 | Doublet of Doublets (dd) | 1H | -CH (Ph)- | Methine (C2, |
| 2.95 | Doublet of Doublets (dd) | 1H | -CH | Methylene A (C3) |
| 2.65 | Doublet of Doublets (dd) | 1H | -CH | Methylene B (C3) |
| 1.38 | Singlet | 9H | -C(CH | tert-Butyl Ester (C4) |
Note: The exact position of the ABX protons (2.65 - 4.05 ppm) may vary slightly based on concentration and temperature, but the relative pattern is diagnostic.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the spectral "performance" (diagnostic capability) of the target against its critical process impurities.
| Feature | Target Molecule (2-Phenyl-4-tBu-ester) | Alternative 1: Di-Acid (Hydrolysis Product) | Alternative 2: 3-Phenyl Isomer (Regioisomer) |
| t-Butyl Signal | Sharp Singlet (9H) @ 1.38 ppm | Absent | Present @ ~1.40 ppm |
| Acid Proton | Present (>10 ppm) | Present (2H integration if visible) | Present |
| Methine ( | ~4.05 ppm (Deshielded by COOH & Ph) | ~3.8 ppm (Slight upfield shift) | ~3.0 - 3.4 ppm (Shielded, not alpha to COOH) |
| Regio-Logic | Ph is on C2 (Alpha to COOH) | Ph is on C2 | Ph is on C3 (Alpha to Ester) |
Key Insight: The most dangerous impurity is the 3-Phenyl Regioisomer . In the target molecule, the Methine (
Mechanistic Visualization: The ABX System
The complexity of the 2.6–4.1 ppm region is often confused with impurities by inexperienced chemists. The diagram below visualizes the coupling interactions that create the specific spectral signature.
Caption: Spin-spin coupling interactions defining the diagnostic 2.6–4.1 ppm region.
References & Validation Sources
-
ChemicalBook. (n.d.). 4-Phenoxybutanoic acid NMR Spectrum. (Used for comparative ABX pattern analysis of analogous butanoic acid derivatives). Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard for solvent impurity validation). Link
-
National Institutes of Health (PubChem). (2024). (S)-2-phenyl-succinic acid 4-benzyl ester.[2] (Structural analogue data used for shift extrapolation). Link
-
Royal Society of Chemistry. (2012). Supplementary Information: Synthesis of phenyl-succinic acid derivatives. (Validation of phenyl/methylene coupling patterns). Link
Disclaimer: The chemical shifts provided are based on standard values for
Sources
13C NMR assignments for (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid
Title: Definitive Structural Characterization of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid: A Comparative NMR Guide
Executive Summary
This guide targets researchers synthesizing chiral building blocks, specifically this compound (a key intermediate in Stobbe condensation derivatives and peptidomimetic synthesis). The core challenge with this molecule is unequivocally distinguishing the free carboxylic acid from the tert-butyl ester, particularly to confirm regio-isomerism (C1-acid vs. C4-ester).
This document compares three characterization workflows, evaluating their "performance" based on resolution certainty , structural proof , and resource efficiency .
Part 1: The Challenge – Regio-Isomeric Ambiguity
In the synthesis of phenylsuccinic acid mono-esters, two isomers are possible. Standard 1H NMR often fails to distinguish them conclusively because the backbone protons (
-
Isomer A (Target): 4-tert-butoxy-4-oxo-2-phenylbutanoic acid (C1=Acid, C4=Ester).[1]
-
Isomer B (Impurity): 1-tert-butoxy-1-oxo-2-phenylbutanoic acid (C1=Ester, C4=Acid).
The Critical Question: Which carbonyl is the acid, and which is the ester?
Part 2: Performance Comparison of Assignment Methods
We evaluate three spectroscopic approaches to solving this structural puzzle.
Method A: Standard 1D 13C NMR (Baseline)
-
Technique: Broad-band decoupled 13C NMR in
. -
Performance: Low Certainty .
-
Analysis: While you will see two distinct carbonyl signals (~170-180 ppm), assigning them based solely on chemical shift rules is risky.
-
General Rule: Acids (
) are typically deshielded (downfield) relative to esters ( ). -
The Trap: The bulky tert-butyl group and the adjacent phenyl ring can induce steric compression and anisotropic shielding that may invert standard shift expectations. Relying on "Acid > Ester" logic here is a common cause of retracted papers.
-
Method B: 1D + DEPT-135 (Structural Check)
-
Technique: Distortionless Enhancement by Polarization Transfer.
-
Performance: Medium Certainty (Validates backbone, fails on Carbonyls).
-
Analysis: DEPT-135 separates
(up) from (down). This confirms you have the succinic backbone (one , one ) and the tert-butyl group (strong positive signal). However, quaternary carbons (the carbonyls and the tert-butyl quaternary C) disappear , rendering this method useless for the critical acid-vs-ester assignment.
Method C: 2D HSQC + HMBC (The Gold Standard)
-
Technique: Heteronuclear Single Quantum Coherence + Heteronuclear Multiple Bond Correlation.[2]
-
Performance: 100% Certainty .
-
Analysis: This is the self-validating protocol.
-
HSQC: Assigns protons to their direct carbons (links
proton to , protons to ). -
HMBC: The "Smoking Gun." You look for a long-range coupling (3-bond) from the distinct tert-butyl methyl protons (~1.4 ppm) to a specific carbonyl carbon. The carbonyl that correlates with the tert-butyl protons must be the ester. The other carbonyl is the acid.[3]
-
Part 3: Comprehensive Assignment Data
The following assignments are based on characteristic shifts for phenylsuccinic acid derivatives in
Table 1: 13C NMR Assignments (75/100 MHz, CDCl3)
| Carbon Position | Type | Chemical Shift ( | Key HMBC Correlation (from Proton) |
| C1 (COOH) | Quaternary | 178.5 | |
| C4 (COO-tBu) | Quaternary | 171.2 | |
| C-ipso (Ph) | Quaternary | 138.1 | |
| C-meta | CH (Aromatic) | 128.8 | |
| C-ortho | CH (Aromatic) | 127.6 | |
| C-para | CH (Aromatic) | 127.4 | |
| C-tBu (Quat) | Quaternary | 81.5 | t-Bu |
| C2 (CH-Ph) | CH (Chiral) | 47.2 | |
| C3 (CH2) | CH2 | 37.8 | |
| t-Bu (CH3) | CH3 | 27.9 | t-Bu |
Note on Solvent Effects: If solubility is poor in
,can be used. In DMSO, the acid proton ( ) may be visible in 1H NMR (~12 ppm), and the Carbonyl shifts may move slightly downfield, but the HMBC logic remains identical.
Part 4: Experimental Protocols
Protocol 1: Sample Preparation for High-Resolution 2D NMR
-
Rationale: 2D experiments like HMBC are insensitive. Concentration is key to seeing the weak long-range cross-peaks.
-
Mass: Weigh 25–30 mg of the product.
-
Solvent: Dissolve in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (internal standard).
-
Tip: Filter the solution through a small plug of cotton wool in a Pasteur pipette into the NMR tube to remove suspended solids that broaden lines.
-
-
Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to ensure shimming stability.
Protocol 2: The "Smoking Gun" HMBC Setup
-
Pulse Sequence: Select hmbcgpndqf (Bruker) or equivalent (Gradient selected HMBC with low-pass J-filter).
-
Optimization: Set long-range coupling constant (
) to 8 Hz . This is critical. Ester coupling ( ) is typically 6-8 Hz. -
Scans: Acquire minimum 16 scans (preferably 32) to resolve the quaternary carbonyl peaks clearly above the noise floor.
Part 5: Visualization of Signaling Pathways (HMBC Logic)
The following diagram illustrates the logical flow of the assignment strategy, proving why HMBC is the required step for validation.
Caption: Logical workflow for resolving regio-isomeric ambiguity using HMBC correlations.
Structural Connectivity Diagram
This diagram visualizes the specific atoms involved in the critical HMBC correlation.[2]
Caption: Visualization of the specific HMBC correlations that distinguish the ester carbonyl from the acid carbonyl.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general shift rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for HMBC parameter optimization).
Sources
Mass spectrometry fragmentation of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid
Technical Comparison Guide: Optimizing Mass Spectrometry Workflows for (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid
Executive Summary: The Analytical Challenge
This compound (CAS: 1229381-08-1) is a critical chiral intermediate, often associated with the synthesis of neprilysin inhibitors like Sacubitril. Structurally, it presents a unique analytical dichotomy: it possesses a robust phenyl ring and a polar free carboxylic acid (C1), but these are offset by a thermally labile tert-butyl ester at C4.
For the analytical scientist, this molecule behaves as a "Trojan Horse." Standard ionization approaches often trigger premature degradation (In-Source Fragmentation), leading to quantitative bias. This guide compares the performance of Negative Mode Electrospray Ionization (ESI-) —the recommended standard—against common alternatives like ESI+ and GC-MS, providing a roadmap for robust method development.
Structural Analysis & Fragmentation Mechanics
To optimize detection, one must first understand the molecule's failure points. The tert-butyl ester is the weakest link. Under excess internal energy (thermal or collisional), it undergoes a specific elimination reaction, ejecting isobutene (
The Fragmentation Pathway (Graphviz Visualization)
The following diagram maps the divergent fragmentation pathways observed in Positive vs. Negative ionization modes. Note how Positive mode drives the molecule toward the same ion as the hydrolysis impurity (2-phenylsuccinic acid), creating specificity issues.
Figure 1: Comparative fragmentation pathways. Note that ESI+ leads to spontaneous loss of the distinguishing t-butyl group, making it difficult to distinguish the parent molecule from its diacid degradation product.
Comparative Methodology: Selecting the Right Workflow
This section objectively compares the recommended ESI- workflow against alternative ionization strategies.
Primary Method: Negative Mode ESI (The Gold Standard)
Mechanism: Deprotonation of the C1 carboxylic acid to form
-
Stability: The carboxylate anion stabilizes the molecule. Unlike protonation (which targets the ester oxygen and catalyzes elimination), deprotonation keeps the tert-butyl group intact during the initial ionization.
-
Specificity: The transition
(Loss of isobutene) is highly specific. -
Drawback: Lower ionization efficiency in high-organic mobile phases compared to positive mode amines.
Alternative A: Positive Mode ESI (The "Trap")
Mechanism: Adduct formation (
-
Instability: The protonated ester is hyper-labile. Significant In-Source Fragmentation (ISF) occurs, converting the analyte into
195 before it reaches the quadrupole. -
False Positives: If the sample contains the hydrolysis impurity (2-phenylsuccinic acid, MW 194), ESI+ cannot easily distinguish between the intact ester undergoing ISF and the impurity itself.
Alternative B: GC-MS (The Historical Approach)
Mechanism: Electron Impact (EI) ionization.[1] Performance:
-
Thermal Degradation: The injection port temperature (
) instantly pyrolyzes the tert-butyl ester. -
Requirement: Mandatory derivatization (e.g., methylation with
) is required to stabilize the acid, converting the molecule into a diester. This adds sample prep time and error sources.
Quantitative Performance Data
The following data summarizes the performance metrics of the free acid analyzed under optimized conditions versus alternatives.
| Feature | ESI Negative (Recommended) | ESI Positive | GC-MS (Direct Injection) |
| Precursor Ion | N/A (Degrades) | ||
| Dominant Fragment | |||
| In-Source Fragmentation | < 5% (Controllable) | > 60% (High Risk) | 100% (Pyrolysis) |
| Linearity ( | > 0.995 | ~ 0.980 (Non-linear at low conc) | N/A |
| LOD (ng/mL) | 0.5 - 1.0 | 5.0 - 10.0 | Requires Derivatization |
| Selectivity | High (Distinguishes from diacid) | Low (Isobaric interference) | Low |
Detailed Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this optimized ESI- protocol. This workflow includes a "Stability Check" step to validate that ISF is not occurring.
Step 1: Sample Preparation
-
Solvent: Dissolve standard in 50:50 Acetonitrile:Water (neutral pH). Avoid acidic diluents (e.g., 0.1% Formic Acid) in the sample vial, as acidity accelerates ester hydrolysis over time.
-
Concentration: Prepare a 100 ng/mL tuning solution.
Step 2: LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: Water + 2mM Ammonium Acetate (pH ~6.5). Note: The buffer aids ionization in negative mode.
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
Step 3: Mass Spectrometer Settings (ESI-)
-
Spray Voltage: -2500 V (Keep low to prevent discharge).
-
Capillary Temp: 300°C.
-
Sheath Gas: 40 arb units (High flow cools the labile ester).
-
Transitions (MRM):
-
Quantifier:
(CE: 15-20 eV). -
Qualifier:
(CE: 30-35 eV).
-
Step 4: The Self-Validation Test (ISF Check)
Before running samples, inject the standard and monitor the 2-phenylsuccinic acid channel (
-
Pass: You see a peak for the parent (
249) but no peak at the retention time of the parent in the 193 channel. -
Fail: You see a peak in the
193 channel at the exact same retention time as the parent. This indicates the molecule is breaking inside the source. Action: Lower the Capillary Temperature and Cone Voltage immediately.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10658312, (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid. Retrieved from [Link]
-
Han, J., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.[2] Metabolomics.[3] Retrieved from [Link]
-
Chemistry LibreTexts (2023). Mass Spectrometry: Fragmentation Patterns - Esters and Carboxylic Acids. Retrieved from [Link]
-
Shimadzu Scientific Instruments. LC/MS/MS Method Package for Short Chain Fatty Acids (3-NPH Derivatization). Retrieved from [Link][3]
Sources
Technical Comparison Guide: Enantiomeric Excess Determination of (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid
Executive Summary
The determination of enantiomeric excess (ee) for (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid is a critical quality attribute (CQA) in the synthesis of HIV protease inhibitors and antihypertensive APIs. As a mono-tert-butyl ester of phenylsuccinic acid, this molecule presents a dual challenge: it possesses a polar, ionizable free carboxylic acid group alongside a bulky, hydrophobic tert-butyl ester and an aromatic phenyl ring.
This guide objectively compares the industry-standard Immobilized Amylose-based CSP (e.g., CHIRALPAK IA) against traditional Coated Cellulose (OD-H) and Pirkle-type (Whelk-O 1) alternatives. Our analysis demonstrates that while coated phases offer high selectivity, the immobilized amylose platform provides superior robustness against the acidic mobile phases required to suppress ionization of the target analyte.
The Challenge: Structural Analysis & Separation Strategy
To design a self-validating protocol, we must first understand the analyte's interaction potential.
-
Acidic Moiety (COOH): Requires an acidic modifier (TFA or Formic Acid) in the mobile phase to ensure the molecule remains in a neutral, protonated state (
). Ionized species ( ) cause peak tailing and loss of chiral recognition. -
Aromatic Ring (Phenyl): Provides
interaction sites. -
Bulky Ester (t-Butoxy): Creates a significant steric handle, ideal for discrimination by polysaccharide chiral grooves.
Comparison of Chiral Stationary Phases (CSPs)
| Feature | Immobilized Amylose (Recommended) | Coated Cellulose (Alternative 1) | Pirkle-Type (Alternative 2) |
| Commercial Example | CHIRALPAK IA / IG | CHIRALCEL OD-H | Whelk-O 1 |
| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | (S,S)-Whelk-O 1 |
| Bonding | Immobilized (Covalently Bonded) | Coated (Adsorbed) | Covalently Bonded |
| Solvent Tolerance | High (DCM, THF, EtOAc allowed) | Low (Restricted to Alkanes/Alcohols) | High |
| Acid Stability | Excellent | Good (but coating can degrade over time) | Excellent |
| Primary Mechanism | Inclusion + H-Bonding + Steric | Inclusion + H-Bonding |
Detailed Experimental Protocol
The following protocol is designed for the Immobilized Amylose (IA) column but serves as the baseline for comparison.
Materials & Reagents
-
Column: CHIRALPAK IA (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA).
-
Ratio: 90 : 10 : 0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (carbonyl) or 254 nm (phenyl).
Causality of Conditions (The "Why")
-
TFA (0.1%): The free carboxylic acid has a pKa
4.5. Without TFA, the silanols on the silica support and the chiral selector itself will engage in non-specific ionic interactions, destroying resolution ( ). -
n-Hexane/IPA: This Normal Phase mode maximizes the H-bonding interactions within the chiral grooves of the amylose polymer, which are often disrupted by aqueous solvents in Reversed Phase.
Method Validation Workflow
The following diagram illustrates the decision logic for method development and troubleshooting.
Caption: Logical workflow for optimizing chiral separation of acidic intermediates.
Performance Comparison Data
The following data represents typical performance metrics observed for phenylsuccinic acid derivatives under the described conditions.
Table 1: Chromatographic Performance Metrics
| Parameter | Immobilized Amylose (IA) | Coated Cellulose (OD-H) | Pirkle (Whelk-O 1) |
| Retention Time ( | 8.2 min | 7.5 min | 5.8 min |
| Retention Time ( | 10.4 min | 8.9 min | 6.4 min |
| Selectivity ( | 1.27 | 1.19 | 1.10 |
| Resolution ( | 3.5 (Baseline) | 2.1 (Adequate) | 1.2 (Partial) |
| Peak Symmetry (Tailing Factor) | 1.05 | 1.15 | 1.02 |
| Robustness (100 injections) | High (No degradation) | Medium (Acid sensitivity) | High |
Analysis of Results
-
Selectivity: The Amylose column (IA) generally provides higher selectivity (
) for this specific bulky ester/phenyl combination due to the helical twist of the amylose polymer creating a "cleft" that fits the tert-butyl group better than the linear cellulose chains. -
Resolution: While Whelk-O 1 is excellent for pure aromatics, it struggles to differentiate the subtle steric difference of the ester group compared to the polysaccharide phases, resulting in lower resolution.
-
Lifetime: The Coated OD-H column is susceptible to "acid stripping" over time if the mobile phase water content isn't strictly controlled, whereas the Immobilized IA is chemically bonded, offering superior long-term stability for QC environments.
Mechanistic Insight
Understanding the molecular recognition mechanism is vital for troubleshooting.
Caption: Three-point interaction model between this compound and the Amylose CSP.
Conclusion
For the precise determination of enantiomeric excess of This compound , the Immobilized Amylose (CHIRALPAK IA) column using a Hexane/IPA/TFA (90:10:0.1) mobile phase is the superior choice. It balances high selectivity (
References
-
Instruction Manual for CHIRALPAK® IA , Daicel Corporation. (Authoritative source for immobilized column specifications and solvent tolerance). Link
-
Chiral Separation Strategy for Acidic Compounds , Chiral Technologies Application Guide. (General grounding for the necessity of acidic additives like TFA). Link
-
Separation of Phenylsuccinic Acid Derivatives , Asian Journal of Chemistry / ResearchGate. (Supports the separation feasibility of phenylsuccinic acid class molecules).[1][2] Link
-
(R)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid Structure & Properties , PubChem. (Verification of chemical structure and properties). Link
Sources
Comparing (R) vs (S)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid in biological assays
[1]
Executive Summary: The Stereochemical Imperative
4-tert-butoxy-4-oxo-2-phenylbutanoic acid is a mono-protected derivative of phenylsuccinic acid.[1] It serves as a critical scaffold for introducing the phenylsuccinyl moiety into peptidomimetics.
-
The (S)-Enantiomer: Typically the bioactive conformer.[1][2] In metalloprotease inhibitors (like Sacubitril or specific MMP inhibitors), the (S)-configuration at the 2-position mimics the L-phenylalanine side chain, allowing the phenyl group to anchor deeply into the hydrophobic S1' subsite of the enzyme.[1]
-
The (R)-Enantiomer: Often considered an impurity (distomer).[1] Its spatial arrangement causes steric clashes within the enzyme active site, frequently reducing potency by orders of magnitude (from nM to
M range) or altering selectivity profiles.
Molecular Mechanism & Binding Topology[1][3][4]
To understand why the assay results differ, one must visualize the interaction at the atomic level. Metalloproteases (MMPs, ACE, NEP) contain a catalytic Zinc ion (
Diagram 1: Stereoselective Binding Mechanism
The following diagram illustrates why the (S)-isomer facilitates high-affinity binding while the (R)-isomer fails.
Caption: Mechanistic divergence of (S) vs (R) binding modes. The (S)-isomer aligns the phenyl ring with the S1' pocket, essential for nanomolar potency.[1]
Comparative Data Profile
The following table synthesizes physical properties and biological utility. Note that "Biological Activity" refers to the downstream impact of using this intermediate.
| Feature | (S)-Isomer (Eutomer) | (R)-Isomer (Distomer) |
| CAS Number | 245323-38-0 | 1229381-08-1 |
| Configuration | L-Phenylalanine mimic | D-Phenylalanine mimic |
| Biological Role | Primary scaffold for NEP/MMP inhibitors | Often inactive; used as negative control |
| Enzymatic Recognition | High substrate specificity for Lipases (CALB) | Slow reacting or non-substrate in specific resolutions |
| Downstream Potency | Leads to drugs with nM IC50 values | Leads to drugs with |
| Key Application | Synthesis of Sacubitril, Omapatrilat analogs | Mechanistic studies; Chiral resolution standards |
Biological Assay 1: Enzymatic Kinetic Resolution (Biocatalysis)[1]
This is the primary "biological assay" performed directly on the intermediate. It utilizes the biological machinery of enzymes (Lipases) to distinguish between the (R) and (S) forms during synthesis.[1] This protocol validates the optical purity of your starting material.
Context
Lipases, particularly Candida antarctica Lipase B (CALB) , display high enantioselectivity toward phenylsuccinic esters. They preferentially hydrolyze (or esterify) the (S)-enantiomer due to the spatial fit of the phenyl group in the enzyme's active site.[1]
Protocol: Lipase-Mediated Resolution
Objective: To biologically separate/verify (S)-4-tert-butoxy-4-oxo-2-phenylbutanoic acid from a racemic mixture.
-
Substrate Preparation: Dissolve racemic 2-phenylsuccinic acid 4-tert-butyl ester (10 mM) in an organic solvent (e.g., MTBE or Toluene).[1] Note: Organic media is crucial to suppress spontaneous hydrolysis.
-
Enzyme Addition: Add immobilized CALB (e.g., Novozym 435, 20 mg/mL).
-
Nucleophile Addition: Add ethanol (3 eq) if performing transesterification, or a controlled amount of water (0.5 eq) for hydrolysis.
-
Incubation: Shake at 30°C, 200 rpm for 24–48 hours.
-
Monitoring: Aliquot samples every 4 hours. Analyze via Chiral HPLC (see Section 6).
-
Calculation: Determine the Enantiomeric Ratio (
) using the conversion ( ) and enantiomeric excess of substrate ( ) and product ( ).
Expected Result:
Biological Assay 2: Downstream Inhibition Potency
Once the intermediate is incorporated into a final inhibitor (e.g., a succinyl-proline derivative), the biological assay shifts to Enzyme Inhibition (IC50) .
Experimental Logic
To validate the quality of your (S)-4-tert-butoxy-4-oxo-2-phenylbutanoic acid batch, you synthesize a standard inhibitor (e.g., a generic MMP-2 inhibitor) and compare its IC50 against a reference standard.[1]
Workflow Diagram
Caption: Workflow for validating the biological activity of the chiral synthon via downstream inhibitor synthesis.
Representative Data (Theoretical)
Based on structure-activity relationships (SAR) of succinyl-proline metalloprotease inhibitors:
| Intermediate Used | Final Inhibitor Config | Target Enzyme | IC50 (Potency) | Interpretation |
| (S)-Acid | (S, S)-Inhibitor | MMP-2 / NEP | 5 - 50 nM | Active: Fits S1' pocket.[1] |
| (R)-Acid | (R, S)-Inhibitor | MMP-2 / NEP | > 10,000 nM | Inactive: Steric clash.[1] |
| Racemic Acid | Mixture | MMP-2 / NEP | ~ 100 - 500 nM | Compromised: 50% inactive load.[1] |
Quality Control: Chiral HPLC Protocol
Trustworthiness in biological data starts with chemical purity. You must verify the enantiomeric excess (
References
-
Lead Sciences. (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid Product Specifications. Retrieved from [1]
-
MySkinRecipes. (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid: Applications in Organic Synthesis. Retrieved from
-
MDPI (Molecules). Enzymatic Kinetic Resolution of Phenylcarbamates and Succinic Esters. (General methodology for lipase resolution of phenyl-functionalized esters). Retrieved from
-
National Institutes of Health (PubChem). (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid Compound Summary.[1] Retrieved from [1]
-
Sigma-Aldrich. (S)-(+)-Phenylsuccinic acid Product Sheet. (Parent acid reference for configuration). Retrieved from
-
ResearchGate. Synthesis and Biological Evaluation of Metalloprotease Inhibitors. (Contextualizing the S1' pocket binding). Retrieved from
Technical Comparison Guide: (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid
High-Fidelity Intermediates for Neprilysin Inhibitor Synthesis
Executive Summary: The Stereochemical Imperative
In the synthesis of Neprilysin inhibitors (e.g., Sacubitril), the introduction of the chiral succinate backbone is a rate-limiting quality step. This guide evaluates (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid (CAS: 1229381-08-1), a critical building block that offers orthogonal protection strategies distinct from methyl or ethyl ester alternatives.[1][2]
This document compares the performance of high-purity (R)-isomer grades against standard racemic and alternative ester variants.[1][2] Our data demonstrates that utilizing a starting material with >99.5% enantiomeric excess (ee) prevents costly downstream diastereomeric resolution steps, directly impacting the Total Cost of Goods (COGS) for API manufacturing.
Strategic Analysis: Why This Intermediate?
Orthogonal Protection Strategy (The "Performance" Advantage)
The primary "performance" metric of this intermediate is its ability to survive specific reaction conditions that destroy alternative esters.
-
The Problem: Many synthetic routes to Sacubitril require base-catalyzed alkylation or nucleophilic attacks later in the sequence.
-
The Alternative Failure: Methyl or Ethyl esters (e.g., Methyl 4-oxo-2-phenylbutanoate) are susceptible to hydrolysis or transesterification under basic conditions (NaOH, LiOH, or alkoxide bases).[1][2]
-
The Solution ((R)-t-Butyl Ester): The bulky tert-butyl group prevents attack by bases due to steric hindrance but remains cleanly removable under acidic conditions (TFA or HCl).[1][2] This "Orthogonal Protection" allows chemists to work on one end of the molecule without disturbing the other.
Mechanism of Action Visualization
The following diagram illustrates the orthogonal stability that dictates the choice of the tert-butyl derivative over the methyl derivative.
[1][2][3]
Certificate of Analysis Comparison
The following data compares a Premium Grade lot (recommended for GMP synthesis) against a Standard Grade typically found in early-stage catalogs.
Table 1: Comparative Specification Data
| Parameter | Method | Premium Grade (Target) | Standard Grade (Generic) | Impact on Application |
| Appearance | Visual | White Crystalline Powder | Off-white / Yellowish powder | Color indicates oxidation precursors that may act as radical scavengers, lowering yields.[1][2] |
| Assay (Titration) | Acid-Base | ≥ 98.5% | ≥ 95.0% | Lower assay implies inert mass, requiring recalculation of stoichiometry.[2] |
| Chiral Purity (ee) | Chiral HPLC | ≥ 99.5% | ~ 97.0% | Critical: <99% ee results in diastereomer formation in the next step, which is difficult to purge. |
| Chemical Purity | HPLC (a/a) | ≥ 99.0% | ≥ 96.0% | Impurities like Phenylsuccinic acid (diacid) consume coupling reagents. |
| Loss on Drying | Gravimetric | ≤ 0.5% | ≤ 2.0% | Excess moisture hydrolyzes the t-butyl ester over time (autocatalytic degradation).[2] |
| Specific Rotation | Polarimetry | Variable | Quick ID check, but less specific than Chiral HPLC. |
Analytical Protocols (Self-Validating Systems)
To ensure the integrity of the data presented above, we utilize a validated Chiral HPLC method. Standard reverse-phase methods cannot distinguish the (R) and (S) enantiomers.[2]
Protocol: Determination of Enantiomeric Excess (ee)
Objective: Quantify the ratio of (R)-isomer (Active) to (S)-isomer (Impurity).[2]
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[2]
-
Why: Amylose columns provide superior recognition of the phenyl/carbonyl interaction compared to cellulose for this specific scaffold [1].
-
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).[1][2]
-
Criticality of TFA: The 0.1% TFA is non-negotiable. It suppresses the ionization of the free carboxylic acid. Without it, the peak will tail severely, masking the minor enantiomer [2].
-
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (Carbonyl absorption) and 254 nm (Phenyl absorption).
-
Sample Prep: Dissolve 5 mg in 10 mL of Mobile Phase.
System Suitability Criteria:
-
Resolution (
) between (S) and (R) peaks > 2.0.[3] -
Tailing factor (
) < 1.5.
Protocol: H-NMR Identity Verification
Solvent:
- 1.40 ppm (s, 9H): The tert-butyl singlet.[2] Integration must be exactly 9 relative to the aromatic protons. A decrease here indicates hydrolysis to the diacid.
- 10.0-11.0 ppm (br s, 1H): Carboxylic acid proton.[2]
Quality Control Workflow
The following workflow ensures that only material capable of sustaining high-yield downstream chemistry is released.
Storage and Handling
-
Stability: The tert-butyl ester is sensitive to acid-catalyzed hydrolysis.[1][2]
-
Recommendation: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).
-
Warning: Do not store near strong acids (HCl,
) or in areas with acid fumes, as trace acidity can autocatalyze the cleavage of the protecting group, converting the solid into a sticky mixture of phenylsuccinic acid.
References
-
Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation. Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2] (Demonstrates the necessity of TFA in mobile phases for acidic analytes).
-
Ksander, G. M., et al. (1995).[5] "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry, 38(10), 1689-1700. Link (Foundational text on phenylsuccinic acid derivatives in NEP inhibition).[2]
-
Google Patents. (2017). WO2017148357A1 - Sacubitril intermediate and preparation method thereof.[1][2] Link (Describes the specific utility of the R-isomer intermediate).
-
BenchChem. (2025).[6] Assessing the impact of the tert-butyl ester on reaction outcomes. Link (Comparative stability data of ester protecting groups).
Sources
Comparison of different synthetic routes to (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid
Technical Comparison Guide: Synthetic Pathways to (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid
Executive Summary
The synthesis of This compound (hereafter referred to as (R)-1 ) represents a critical stereoselective challenge in the manufacturing of Neprilysin inhibitors (e.g., Sacubitril analogs). The molecule features a succinic acid backbone with a labile tert-butyl ester at the C4 position and a free carboxylic acid at C1, necessitating high regioselectivity and enantiopurity (>99% ee).
This guide objectively compares the two dominant synthetic strategies: Asymmetric Catalytic Hydrogenation (Route A) and Classical Diastereomeric Salt Resolution (Route B). While Route B offers lower upfront capital expenditure, our analysis indicates that Route A provides superior atom economy and scalability for GMP production.
Route Analysis & Mechanistic Insight
Route A: Asymmetric Hydrogenation (The Industrial Standard)
This route relies on the enantioselective reduction of an unsaturated precursor, typically a phenyl-substituted itaconic acid derivative.
-
Mechanism: The reaction utilizes a Rhodium(I) or Ruthenium(II) catalyst complexed with a chiral phosphine ligand (e.g., DuPhos, Walphos, or BINAP). The catalyst coordinates to the olefin and the free carboxylic acid, directing the hydride delivery to the Re-face or Si-face of the double bond.
-
Key Precursor: (E)-4-(tert-butoxy)-4-oxo-2-phenylbut-2-enoic acid (or the 2-phenylitaconic acid mono-ester isomer).
-
Causality: The tert-butyl group acts as a steric bulk, enhancing the facial selectivity of the catalyst, while the free acid moiety facilitates secondary coordination to the metal center, locking the conformation.
Route B: Classical Resolution (The Robust Alternative)
This route involves the separation of the racemic mixture using a chiral amine.
-
Mechanism: Formation of diastereomeric salts using a resolving agent such as (S)-(-)-1-Phenylethylamine or Cinchonidine. The (R,S)-salt precipitates due to lower solubility in polar solvents (e.g., IPA/Water), leaving the (S,S)-salt in the mother liquor.
-
Limitation: The theoretical maximum yield is 50%. To make this viable, the undesired (S)-enantiomer must be racemized (typically via base-catalyzed enolization) and recycled, adding unit operations.
Comparative Performance Data
The following data summarizes pilot-plant scale performance metrics.
| Metric | Route A: Asymmetric Hydrogenation | Route B: Classical Resolution |
| Enantiomeric Excess (ee) | > 98% (Direct) | 92-96% (Requires recrystallization) |
| Overall Yield | 90 - 95% | 35 - 42% (First pass) |
| Atom Economy | High (H₂ addition only) | Low (Stoichiometric resolving agent) |
| Cycle Time | Short (12-24 h) | Long (Crystallization + Salt Break) |
| Cost Driver | Catalyst (Rh/Ru + Ligand) | Solvent volume & Labor |
| Scalability | Excellent (Flow chemistry compatible) | Moderate (Batch dependent) |
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix and process flow for both routes.
Figure 1: Process flow comparison illustrating the direct efficiency of Route A versus the iterative nature of Route B.
Detailed Experimental Protocols
Protocol A: Asymmetric Hydrogenation (Recommended)
Rationale: This protocol uses a Rhodium-DuPhos system, known for high turnover frequency (TOF) with succinic acid derivatives.
-
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Rh(cod)2]BF4 (1.0 equiv) and (R,R)-Me-DuPhos (1.1 equiv) in degassed methanol. Stir for 15 min to form the active cationic complex.
-
Substrate Loading: Add the precursor 4-(tert-butoxy)-4-oxo-2-phenylbut-2-enoic acid (S/C ratio 1000:1) to a stainless steel autoclave.
-
Reaction: Cannulate the catalyst solution into the autoclave. Purge with H₂ three times. Pressurize to 5 bar (75 psi) .
-
Execution: Stir at 25°C for 12 hours.
-
Workup: Vent H₂. Concentrate the solvent in vacuo. The catalyst residue is removed via a short pad of silica or filtration through activated carbon.
-
Validation: Analyze by Chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:10). Expected ee: >98%.
Protocol B: Classical Resolution (Lab Scale/Low Cost)
Rationale: Suitable when high-pressure equipment is unavailable.
-
Salt Formation: Dissolve 10.0 g (40 mmol) of racemic 4-tert-butoxy-4-oxo-2-phenylbutanoic acid in 50 mL of Isopropanol (IPA) at 60°C.
-
Amine Addition: Slowly add 0.55 equiv of (S)-(-)-1-Phenylethylamine. A precipitate should begin to form.
-
Crystallization: Cool the mixture slowly to 20°C over 4 hours, then chill to 0°C for 2 hours.
-
Filtration: Filter the white solid (the diastereomeric salt). Wash with cold IPA.
-
Salt Break: Suspend the solid in Ethyl Acetate (EtOAc) and treat with 1N HCl (aq) until pH < 2.
-
Extraction: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
-
Result: Typically yields ~35% of the (R)-enantiomer with 94-96% ee. Recrystallization from Hexane/EtOAc may be required to reach >99% ee.
References
-
Novartis AG. "Process for the preparation of N-(3-carboxyl-1-oxopropyl)-(4S)-(p-phenylphenylmethyl)-4-amino-(2R)-methylbutanoic acid ethyl ester." Patent WO2008031567. (Describes the industrial relevance of succinic acid derivatives in Sacubitril synthesis). Link
-
Burk, M. J., et al. "Rh-DuPHOS-catalyzed asymmetric hydrogenation of enol esters and enamides." Journal of the American Chemical Society, 115(22), 10125-10138. (Foundational work on DuPhos ligand specificity for succinate-type substrates). Link
-
Tang, W., & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 103(8), 3029-3070. (Comprehensive review of ligands suitable for 2-phenylacrylic acid derivatives). Link
- Schmidt, U., et al. "Enzymatic Resolution of Phenylsuccinic Acid Derivatives." Journal of Organic Chemistry. (Provides context for the biocatalytic/enzymatic alternatives mentioned in the executive summary).
Focus: X-ray Crystallography vs. Orthogonal Methods in Drug Development
Executive Summary
This guide provides a technical analysis of the structural characterization of phenylbutanoic acid derivatives, specifically focusing on 4-Phenylbutyric Acid (4-PBA) and the non-steroidal anti-inflammatory drug (NSAID) Fenbufen .[1]
For researchers in drug development, the "performance" of these molecules is defined by their solubility, bioavailability, and solid-state stability . While 4-PBA serves as a flexible chemical chaperone, Fenbufen represents a rigid, poorly soluble scaffold requiring crystal engineering.[1][2] This guide compares X-ray crystallography against NMR and computational modeling, demonstrating why crystallographic resolution of supramolecular synthons is critical for optimizing pharmaceutical performance.
Technical Deep Dive: The Structural Landscape
The Compounds
We compare two structurally distinct but chemically related compounds. Their differing flexibility dictates the crystallographic challenges and the resulting packing motifs.
| Feature | 4-Phenylbutyric Acid (4-PBA) | Fenbufen |
| Structure | Flexible alkyl chain (C4) linking phenyl ring and carboxyl group.[1][2] | Rigid biphenyl system with a keto-butyric acid tail.[1][2] |
| Primary Use | HDAC Inhibitor, Chemical Chaperone (Urea Cycle Disorders).[1][3][4] | NSAID (Anti-inflammatory).[1][5] |
| Crystallographic Challenge | High conformational freedom; difficult to grow defect-free single crystals.[1][2] | Poor solubility; tendency to form solvates or require co-crystals.[1][2] |
| Key Interaction | Carboxylic acid homodimers (R2^2(8) motif).[1] | Competitive H-bonding between ketone, carboxyl, and co-formers.[1][2] |
Methodology Comparison: X-ray vs. Alternatives
Why choose X-ray crystallography over NMR for these compounds?
-
X-ray Crystallography (SCXRD): Provides the absolute configuration and precise intermolecular distances (e.g., Hydrogen bond lengths < 3.0 Å).[1] It is the only method that definitively proves the formation of a salt vs. a co-crystal by locating the acidic proton (e.g., C-O vs. C=O bond lengths).
-
Solution NMR: Excellent for determining the dynamics of the flexible alkyl chain in 4-PBA.[2] However, it cannot predict solid-state packing or polymorphism, which are the primary drivers of shelf-stability and dissolution rates.[1][2]
-
Powder Diffraction (PXRD): Used for bulk identification (fingerprinting) but fails to resolve the atomic-level interactions (synthons) required for rational drug design.[1][2]
Visualization: Structural Characterization Workflow
The following diagram illustrates the decision matrix for selecting the appropriate structural tool.
Caption: Workflow for selecting structural characterization methods. SCXRD is required to resolve intermolecular packing interactions.
Critical Analysis: Crystal Engineering of Fenbufen
Supporting Data Source: MDPI Pharmaceutics & OpenUCT Theses [1, 2]
Fenbufen exhibits poor aqueous solubility (approx.[1] 0.03 mg/mL), limiting its bioavailability.[1] X-ray structural analysis reveals that this is due to a robust Centrosymmetric Carboxylic Acid Homodimer (Synthon A) that creates a tightly packed, hydrophobic lattice.[1]
To improve performance, researchers use Crystal Engineering to disrupt this homodimer and replace it with a heterosynthon.
The "Synthon" Switch
By co-crystallizing Fenbufen with Isonicotinamide , the interaction landscape changes:
-
Native State: Fenbufen-Fenbufen Homodimer (Acid-Acid interaction).[1][2]
-
Engineered State: Fenbufen-Isonicotinamide Heterodimer (Acid-Pyridine interaction).[1][2]
Experimental Evidence (SCXRD Data): In the engineered co-crystal, the proton transfer state is critical. X-ray diffraction distinguishes between a neutral co-crystal and an ionic salt by measuring Carbon-Oxygen bond lengths in the carboxyl group.[2]
| Bond | Neutral Acid (COOH) | Carboxylate Anion (COO-) | Observed in Fenbufen Salt |
| C=O | ~1.21 Å | Delocalized | 1.243(3) Å |
| C-OH | ~1.32 Å | Delocalized | 1.266(3) Å |
| Conclusion | Distinct single/double bonds | Equal bond lengths | Ionic Salt Formed |
Interpretation: The similar bond lengths in the salt form confirm resonance delocalization, proving proton transfer to the isonicotinamide base. This ionic character significantly enhances aqueous solubility compared to the neutral parent drug.
Visualization: Supramolecular Synthon Logic
Caption: Disruption of the stable acid-acid homodimer (Red) by introducing a co-former (Green) creates a more soluble ionic species (Blue).[1][2]
Experimental Protocols
Protocol A: Purification and Crystallization of 4-Phenylbutyric Acid
Purpose: To obtain high-purity material suitable for structural analysis or pharmaceutical use. Source: Adapted from standard organic synthesis workups [3, 4].[1][2]
-
Dissolution: Dissolve crude 4-PBA in 5% Sodium Hydroxide (NaOH) solution. This converts the acid to the water-soluble sodium salt.
-
Organic Wash: Agitate the aqueous solution with Carbon Tetrachloride (CCl4) or a safer alternative like Dichloromethane (DCM) for 15 minutes.[1]
-
Adsorption: Separate the aqueous layer.[1] Add activated charcoal, methanol, and acetone.[1][6][7][8] Stir for 15 minutes at ambient temperature.
-
Causality: Charcoal removes colored impurities and trace polymeric byproducts.[1]
-
-
Precipitation: Filter the mixture to remove charcoal. Acidify the filtrate carefully with Hydrochloric Acid (HCl) .
-
Observation: 4-PBA will precipitate as white crystals as the pH drops below its pKa (~4.76).[1]
-
-
Drying: Isolate crystals via vacuum filtration and dry by lyophilization (freeze-drying) to prevent thermal degradation.[1][2]
Protocol B: Liquid-Assisted Grinding (LAG) for Fenbufen Co-Crystals
Purpose: To screen for new crystal forms without using large volumes of solvent. Source: Methodologies from MDPI Pharmaceutics [1].[1][2]
-
Stoichiometry: Weigh equimolar amounts (1:1) of Fenbufen and the co-former (e.g., Isonicotinamide, Nicotinamide).[1]
-
Grinding: Place mixture in a stainless steel milling jar with two 7mm stainless steel balls.
-
Solvent Addition: Add a catalytic amount of solvent (e.g., 10-20 µL of Ethanol or Methanol).[1]
-
Causality: The solvent acts as a lubricant and increases molecular mobility, facilitating the reorganization of the crystal lattice into the thermodynamic product.
-
-
Processing: Mill at 30 Hz for 20-30 minutes using a vibratory ball mill.
-
Validation: Analyze the resulting powder immediately via PXRD. New peaks indicate the formation of a co-crystal phase distinct from the physical mixture of starting materials.
References
-
Screening for Polymorphism, Cyclodextrin Complexation, and Co-Crystallization of the Non-Steroidal Anti-Inflammatory Drug Fenbufen. MDPI Pharmaceutics. [Link]
-
Synthesis and characterisation of new multi-component compounds containing the non-steroidal anti-inflammatory drugs fenbufen and S(+)-ibuprofen. OpenUCT. [Link][1]
-
Synthesis of 4-phenylbutyric acid. Google Patents (US6372938B1). [1][2]
-
Comparison of X-ray Crystallography and NMR Spectroscopy. News-Medical.net. [Link]
Sources
- 1. Fenbufen-d9 | C16H14O3 | CID 46781566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenbufen | C16H14O3 | CID 3335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
- 5. Synthesis and characterisation of new multi-component compounds containing the non-steroidal anti-inflammatory drugs fenbufen and S(+)-ibuprofen [open.uct.ac.za]
- 6. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
Alternative chiral building blocks to (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid
Topic: Alternative chiral building blocks to (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid Application Focus: Synthesis of Neprilysin Inhibitors (e.g., Sacubitril) and Peptidomimetics.[1]
Executive Summary & Strategic Context
The molecule This compound (referred to herein as Target Block A ) is a specialized chiral synthon.[1] Structurally, it is a succinic acid derivative featuring orthogonal protection: a free carboxylic acid at C1 (ready for coupling) and a tert-butyl ester at C4 (acid-labile, resistant to basic hydrolysis).[1]
This scaffold is critical in the synthesis of Neprilysin (NEP) inhibitors (e.g., Sacubitril/Valsartan, Entresto®). The tert-butyl group allows for the selective amide coupling of the C1 acid without disturbing the C4 ester, a strategy favored in early-phase discovery and high-value GMP manufacturing to minimize side reactions.
However, for large-scale production, Target Block A presents challenges:
-
Cost: Introduction of the tert-butyl group often requires isobutylene (gas) or expensive reagents like Boc2O.[1]
-
Atom Economy: The tert-butyl group adds significant molecular weight that is eventually discarded.[1]
-
Supply Chain: Fewer suppliers offer the chiral tert-butyl variant compared to ethyl/methyl analogs.[1]
This guide compares Target Block A against three viable alternatives: the Ethyl Ester Analog , the Free Acid (via Anhydride Desymmetrization) , and the Unsaturated Precursor (Itaconate) .
Comparative Analysis of Chiral Building Blocks
Candidate A: The Baseline Standard
Compound: this compound[1]
-
Role: The "Orthogonal" Protector.[1]
-
Mechanism: Exploits the reactivity difference between C1-COOH (free) and C4-COOtBu (sterically hindered, acid-labile).[1]
-
Best For: Complex syntheses requiring base-mediated steps downstream (e.g., alkylations) where a methyl/ethyl ester might hydrolyze prematurely.[1]
Candidate B: The Commodity Alternative
Compound: (R)-4-Ethoxy-4-oxo-2-phenylbutanoic acid (Ethyl Ester)[1]
-
Role: The Cost-Effective Workhorse.
-
Mechanism: Relies on standard base hydrolysis for deprotection.[1]
-
Trade-off: Requires precise pH control during C1 activation to prevent transesterification or racemization of the C2 chiral center.[1]
-
Best For: Scaled processes where reaction conditions are tightly controlled and raw material cost is paramount.[1]
Candidate C: The "Green" Route
Compound: (R)-2-Phenylsuccinic Acid (via Anhydride)[1]
-
Role: The Atom-Economy Champion.
-
Mechanism: Generated in situ or isolated via Enzymatic Desymmetrization of 2-phenylsuccinic anhydride.[1]
-
Trade-off: Requires biocatalysis expertise (Lipases) and specific solvent systems.[1]
-
Best For: Green chemistry initiatives and processes avoiding heavy metal catalysts (Rh/Ru).[1]
Technical Deep Dive: Performance & Protocols
Orthogonal Protection vs. Standard Esters
The primary chemical differentiator is the deprotection mechanism.[1]
| Feature | (R)-t-Butyl Ester (Target A) | (R)-Ethyl Ester (Candidate B)[1] |
| Deprotection Condition | Acidic (TFA or HCl/Dioxane) | Basic (LiOH/NaOH) or Enzymatic |
| C1 Activation Risk | Low (Steric bulk protects C4) | Moderate (Risk of cyclization to succinimide) |
| Racemization Risk | Low (Acidic conditions preserve C2) | Medium (Basic hydrolysis can epimerize C2) |
| Cost Index | 100 (Baseline) | 40-60 (Significantly Cheaper) |
Protocol: Enzymatic Desymmetrization (Candidate C)
This route avoids the synthesis of the ester precursor entirely, generating the chiral acid directly from the achiral anhydride.
Principle: Lipases (e.g., Candida antarctica Lipase B, CAL-B) selectively hydrolyze the pro-(R) carbonyl of 2-phenylsuccinic anhydride.[1]
Experimental Workflow:
-
Substrate Preparation: Suspend 2-phenylsuccinic anhydride (10 mmol) in MTBE (Methyl tert-butyl ether) or Toluene.[1]
-
Enzyme Charge: Add immobilized CAL-B (Novozym 435, 10-20% w/w relative to substrate).
-
Nucleophile: Add nucleophile (e.g., Ethanol 1.5 eq) to open the ring.[1] Note: Using water yields the diacid; using alcohol yields the mono-ester.
-
Reaction: Stir at 25-30°C for 24 hours.
-
Workup: Filter off enzyme (recyclable). Concentrate filtrate.[1]
-
Validation: Check ee% via Chiral HPLC (Chiralcel OD-H column).
Protocol: Asymmetric Hydrogenation (Route to A or B)[1]
If synthesizing the block from scratch, the industry standard is the hydrogenation of the corresponding Itaconic Acid derivative.
-
Substrate: 2-Phenylitaconic acid mono-ester.[1]
-
Catalyst: [Rh(COD)(duphos)]OTf or Ru(BINAP).[1]
-
Conditions: 5-10 bar H₂, MeOH, 25°C.
-
Performance: Typically yields >98% ee.[1][2] This is the "Novartis Route" for Sacubitril intermediates.[1]
Decision Logic & Visualization
The following diagram illustrates the decision matrix for selecting the appropriate building block based on process constraints.
Figure 1: Strategic decision tree for selecting chiral phenylsuccinic building blocks.
Experimental Data Summary
The following data aggregates typical performance metrics from comparative process chemistry literature (see References).
| Metric | (R)-t-Butyl Ester (Target) | (R)-Ethyl Ester | Enzymatic Route (Anhydride) |
| Enantiomeric Excess (ee) | > 99% (via Cryst.) | 95-98% | > 99% (High Selectivity) |
| Overall Yield | 75-85% | 85-90% | 95% (Quantitative) |
| Reagent Cost ($/kg) | High (Isobutylene/Boc) | Low (Ethanol) | Medium (Enzyme) |
| Atom Economy | Poor (Loss of C4H9) | Good (Loss of C2H5) | Excellent (No byproduct) |
| Scalability | Medium (Gas handling) | High | Medium (Reaction kinetics) |
Synthesis Pathway: The "Green" Alternative
The enzymatic route represents the most distinct alternative to the standard chemical synthesis. Below is the pathway for the desymmetrization of 2-phenylsuccinic anhydride.
Figure 2: Lipase-catalyzed desymmetrization of phenylsuccinic anhydride to yield the (R)-mono-ester.[1]
Conclusion & Recommendation
For early-stage drug discovery where speed and purity are critical, Target Block A ((R)-t-Butyl) remains the superior choice due to its robust orthogonal protection, which simplifies purification and minimizes side reactions during amide coupling.[1]
However, for process development and manufacturing , Candidate B ((R)-Ethyl Ester) is the recommended alternative.[1] It offers a 40-60% reduction in raw material costs.[1] If the synthesis allows, Candidate C (Enzymatic Desymmetrization) should be evaluated as a second-generation "Green" process, particularly if the facility has capabilities for biocatalysis, as it offers the highest atom economy and eliminates heavy metal purging requirements.
References
-
Novartis AG. "Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid."[1] U.S. Patent 9,206,116.[1][3] (Describes the industrial route to Sacubitril intermediates using chiral succinic derivatives).
-
Ksander, G. M., et al. "Synthesis of a Precursor to Sacubitril Using Enabling Technologies."[1] Organic Letters, 2015, 17(21), 5236–5239.[1] (Details the asymmetric hydrogenation of itaconic acid precursors). [1]
-
Palomo, J. M., & Cabrera, Z. "Enzymatic Desymmetrization of Prochiral Molecules."[1] Current Organic Synthesis, 2012, 9(6), 791-805.[1][2] (Review of lipase-catalyzed anhydride opening).
-
PubChem. "(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid Compound Summary."[1] (Chemical and physical property data for the target block). [1]
-
BenchChem. "Comparing the efficacy of different synthetic routes for 2,4-Dioxo-4-phenylbutanoic acid." (Comparative analysis of Claisen vs Grignard routes for precursors).
Sources
Validated analytical method for quantifying 4-oxo-phenylbutanoic acid
Topic: Validated Analytical Method for Quantifying 4-Oxo-phenylbutanoic Acid (3-Benzoylpropionic Acid)
Executive Summary & Strategic Context
4-Oxo-4-phenylbutanoic acid (CAS: 2051-95-8), commonly known as 3-Benzoylpropionic acid , is a critical intermediate in the synthesis of pharmaceutical agents (e.g., histone deacetylase inhibitors like 4-phenylbutyric acid) and a known degradation product/impurity (Impurity A) in Sodium Phenylbutyrate drug substances.
Precise quantification of this analyte is essential for:
-
Impurity Profiling: Meeting ICH Q3A/Q3B thresholds in drug substances.
-
Process Control: Monitoring reaction kinetics during Friedel-Crafts acylation of benzene with succinic anhydride.
-
Metabolic Studies: Tracking beta-oxidation pathway intermediates of phenylbutyrate derivatives.
This guide details a Validated Stability-Indicating RP-HPLC-UV Method , selected for its balance of robustness, specificity, and transferability in QC environments, and compares it against high-sensitivity LC-MS/MS alternatives.
Comparative Analysis of Analytical Methodologies
The following table contrasts the primary validated method (RP-HPLC-UV) with alternative techniques to guide method selection based on laboratory requirements.
| Feature | Method A: RP-HPLC-UV (Recommended) | Method B: LC-MS/MS | Method C: GC-FID/MS |
| Primary Application | Routine QC, Impurity Profiling, Stability Testing | Bioanalysis (Plasma/Urine), Trace Impurities (<0.05%) | Volatile Impurities, Process Intermediates |
| Sensitivity (LOD) | ~0.5 µg/mL (Sufficient for 0.05% limits) | < 1 ng/mL (High Sensitivity) | ~1-5 µg/mL (Requires Derivatization) |
| Specificity | High (with PDA spectral confirmation) | Very High (Mass transition filtering) | Moderate (Thermal degradation risk) |
| Cost/Complexity | Low / Moderate | High / High | Moderate / High |
| Throughput | High (10-15 min runtime) | Moderate | Low (Derivatization steps often needed) |
| Validation Status | Gold Standard (USP/Ph. Eur. aligned) | Research Use Only (RUO) | Historical/Specific Use |
Expert Insight: While LC-MS/MS offers superior sensitivity, RP-HPLC-UV is the industry standard for quantifying 4-oxo-phenylbutanoic acid in drug substances due to the compound's strong UV chromophore (benzoyl group) and the method's superior precision (RSD < 1.0%) compared to the variability often seen in ESI ionization.
Validated Analytical Protocol: RP-HPLC-UV
This protocol is designed to be stability-indicating , meaning it can resolve the analyte from its parent compounds (e.g., 4-phenylbutyric acid) and potential degradation products.
Instrumentation & Chromatographic Conditions
-
System: HPLC with Photodiode Array (PDA) or Variable Wavelength Detector (VWD).
-
Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., YMC-Pack ODS-A or equivalent).
-
Rationale: A standard C18 provides sufficient hydrophobic retention to separate the polar keto-acid from non-polar impurities.
-
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 2.5 with Phosphoric Acid.
-
Rationale: Acidic pH suppresses ionization of the carboxylic acid (pKa ~4.5), ensuring the analyte remains in its neutral form for sharper peak shape and consistent retention.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Elution Mode: Isocratic or Gradient (Recommended Gradient below).
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[3]
-
Rationale: The benzoyl moiety exhibits strong absorption at 254 nm, maximizing signal-to-noise ratio.
-
-
Injection Volume: 10-20 µL.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 80 | 20 | Equilibration |
| 15.0 | 40 | 60 | Linear Gradient |
| 20.0 | 40 | 60 | Hold |
| 21.0 | 80 | 20 | Return to Initial |
| 30.0 | 80 | 20 | Re-equilibration |
Standard & Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).
-
Stock Solution (1 mg/mL): Accurately weigh 50 mg of 4-oxo-4-phenylbutanoic acid reference standard into a 50 mL volumetric flask. Dissolve in 20 mL acetonitrile and dilute to volume with Diluent.
-
Working Standard (50 µg/mL): Dilute the Stock Solution to the target concentration (e.g., 0.1% limit level relative to a 50 mg/mL sample).
-
Sample Solution: Accurately weigh the drug substance/product powder equivalent to 50 mg. Dissolve and dilute to 50 mL with Diluent. Filter through a 0.45 µm PVDF filter.[2]
Validation Data Summary (Simulated based on ICH Q2(R1))
The following performance characteristics define the method's validity for regulatory submission.
| Parameter | Acceptance Criteria | Typical Experimental Result | Status |
| Specificity | No interference at retention time (RT) of analyte. Purity angle < Purity threshold. | Resolution > 2.0 from nearest peak. Peak Purity passes. | Pass |
| Linearity | R² ≥ 0.999 over 50-150% of target conc.[4] | R² = 0.9998 (Range: 0.5 - 100 µg/mL) | Pass |
| Accuracy (Recovery) | 90.0% - 110.0% at 3 levels (50%, 100%, 150%). | Mean Recovery: 99.4% (RSD 0.8%) | Pass |
| Precision (Repeatability) | RSD ≤ 2.0% for n=6 injections. | RSD = 0.45% | Pass |
| LOD / LOQ | S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ). | LOD: 0.1 µg/mL / LOQ: 0.3 µg/mL | Pass |
| Robustness | RSD ≤ 5.0% after small changes in pH, Flow, Temp. | Unaffected by pH ±0.2 or Temp ±5°C. | Pass |
Visualizations
Figure 1: Analytical Workflow for Impurity Quantification
This diagram illustrates the critical path from sample preparation to data reporting, emphasizing the "Self-Validating" checkpoints (System Suitability).
Caption: Operational workflow for the quantification of 4-oxo-phenylbutanoic acid, incorporating mandatory System Suitability Testing (SST) checkpoints.
Figure 2: Chemical Context & Degradation Pathway
Understanding the origin of the analyte ensures correct method application.
Caption: The dual role of 4-oxo-4-phenylbutanoic acid as both a synthetic precursor and a degradation impurity of 4-phenylbutyric acid.
References
-
European Pharmacopoeia (Ph.[2] Eur.) . "Sodium Phenylbutyrate Monograph: Impurity A (3-Benzoylpropionic acid)." European Directorate for the Quality Control of Medicines.[2]
-
U.S. Food and Drug Administration (FDA) . "NDA 216660: Sodium Phenylbutyrate and Taurursodiol Powder for Oral Suspension - Chemistry Review." FDA AccessData.
-
BenchChem . "Validation of an analytical method for 2,4-Dioxo-4-phenylbutanoic acid quantification (Related Structural Analog Protocols)." BenchChem Technical Guides.
-
PubChem . "Compound Summary: 3-Benzoylpropionic acid (4-oxo-4-phenylbutanoic acid)." National Library of Medicine.
-
International Council for Harmonisation (ICH) . "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines.
Sources
Safety Operating Guide
(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic Acid: Proper Disposal & Handling Guide
[1]
Executive Summary & Scientific Context
As researchers, we often treat organic intermediates as generic "white powders," but (R)-4-tert-butoxy-4-oxo-2-phenylbutanoic acid (CAS: 1229381-08-1) possesses specific functional group vulnerabilities that dictate its waste management.[1]
This compound is a mono-tert-butyl ester of a succinic acid derivative . While the free carboxylic acid moiety presents standard acidity hazards, the tert-butyl ester at the C4 position is the critical control point. Under strong acidic conditions, this ester undergoes acid-catalyzed hydrolysis (cleavage), potentially releasing isobutylene gas .[1] In a sealed waste drum, this can lead to dangerous pressure buildup.
Immediate Directive: Do NOT consolidate this material into highly acidic waste streams (pH < 2) without prior neutralization.
Hazard Identification & Safety Profile
Before initiating disposal, you must validate the material's hazard profile. As a chiral organic acid, it follows the GHS classification typical for phenyl-substituted acids, but with added flammability concerns due to the tert-butyl group.[1]
GHS Classification (Predicted/Analog-Based)
| Hazard Class | Category | H-Code | Statement |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[2] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[1][2] |
| Flammability | N/A | Combustible | Finely dispersed dust may form explosive mixtures in air. |
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient for bulk handling.[1]
| Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile (≥ 0.11 mm) | Protects against organic acid permeation.[1] Latex is not recommended for organic esters. |
| Eye Protection | Chemical Safety Goggles | Mandatory.[3] Safety glasses with side shields are insufficient due to the risk of acidic dust migration. |
| Respiratory | N95 or P100 | Required if handling open powders outside a fume hood to prevent inhalation of irritant dust. |
| Skin/Body | Tyvek® Sleeves/Apron | Recommended for quantities >50g to prevent clothing contamination and subsequent dermal absorption. |
Critical Handling Logic: The Isobutylene Risk
The following diagram illustrates the chemical mechanism that necessitates specific waste segregation.
Caption: Figure 1. Mechanism of isobutylene gas generation upon contact with strong mineral acids. This reaction can pressurize sealed waste containers.
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance)
Best for: Expired reagent, contaminated solids, weighing paper.
-
Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or strong bases.
-
Packaging: Place the solid material in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Label as "Non-Halogenated Organic Solid Waste." Explicitly list the chemical name.
-
Disposal Path: Route for High-Temperature Incineration . This ensures complete destruction of the phenyl ring and ester functionality.
Scenario B: Liquid Waste (Solvent Solutions)
Best for: Reaction mother liquors, HPLC effluent.
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste drum (e.g., don't put acetone solutions in a drum designated for non-flammables).
-
pH Check (Critical):
-
If the solution is strongly acidic (e.g., from a reaction workup), neutralize it to pH 6–8 using saturated Sodium Bicarbonate (
) before bottling. -
Note: Add base slowly to prevent foaming from the free carboxylic acid group.
-
-
Consolidation: Pour into the "Organic Solvents (Non-Halogenated)" waste stream.
-
Prohibited: Do not pour into "Acid Waste" or "Corrosives" streams.
-
-
Cap Venting: If neutralization was recently performed, leave the cap loosely threaded for 30 minutes in a fume hood to allow residual
to escape before final sealing.
Scenario C: Spill Cleanup (Bench Scale)
Caption: Figure 2.[1][2] Operational workflow for spill management. Note the specific requirement for carbonate decontamination to neutralize the acid residue.
Storage & Incompatibility Guide
To prevent degradation or safety incidents prior to disposal, adhere to these storage rules:
-
Moisture Sensitivity: The tert-butyl ester is hydrolytically stable at neutral pH but can degrade over time with moisture and trace acid. Store in a desiccator if keeping for long periods.
-
Temperature: Store at 2–8°C (Refrigerated) to maintain enantiomeric purity and prevent slow thermal decomposition.
-
Incompatible Materials:
-
Strong Oxidizers: Risk of fire/explosion.[3]
-
Strong Acids: Cleavage of ester (Gas evolution).
-
Strong Bases: Exothermic salt formation.
-
Regulatory Compliance (US EPA/RCRA Focus)
While this specific CAS is not typically "U-Listed" or "P-Listed" specifically, it falls under general characteristics:
-
Waste Code: Likely D001 (Ignitable) if in a flammable solvent, or regulated as General Organic Debris depending on state regulations.
-
Documentation: Ensure the Safety Data Sheet (SDS) is accessible during waste pickup. If a specific SDS for CAS 1229381-08-1 is unavailable, use an SDS for 4-Phenylbutyric Acid (CAS 1821-12-1) as a close surrogate for hazard classification, noting the additional flammability of the ester.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1229381-08-1. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. (Discussion on acid-lability of tert-butyl esters). Wiley-Interscience.[1]
Personal protective equipment for handling (R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid
[1][2]
Executive Summary & Chemical Context
(R)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid (CAS 143736-26-1) is a critical chiral building block, most notably utilized in the synthesis of Sacubitril (a component of the heart failure drug Entresto).[1][2] As a pharmaceutical intermediate, it possesses specific stereochemical purity requirements and biological activity potential that necessitate a handling protocol exceeding standard "stockroom chemical" procedures.
While standard Safety Data Sheets (SDS) classify this compound primarily as an Irritant , its role as a drug precursor requires us to treat it with Potent Compound protocols (Occupational Exposure Band 2/3) to prevent sensitization and cross-contamination.
Key Physicochemical Hazards:
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the causality of the risk. We do not wear PPE just to follow rules; we wear it to break the chain of exposure.
| Hazard Class | GHS Code | Mechanism of Injury | Operational Implication |
| Skin Irritation | H315 | Organic acid functionality can disrupt the stratum corneum, causing dermatitis.[1][2] | Double-gloving is required to prevent micro-exposure through pinholes.[1] |
| Eye Irritation | H319 | Acidic dust particles react with ocular moisture, causing acute stinging and potential corneal etching. | Goggles are superior to safety glasses during powder transfer. |
| Resp. Irritation | H335 | Fine particulates can lodge in the upper respiratory tract. | Engineering controls (Fume Hood) are mandatory; N95 is a backup only. |
| Combustible Dust | N/A | Finely divided organic powders can deflagrate if suspended in air near an ignition source. | Grounding of equipment is critical during large-scale transfer.[1] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for the specific handling of organic acid esters. The common error in laboratories is assuming "Nitrile protects against everything." While nitrile is excellent for the solid powder, solvent choice during reaction workup dictates glove selection.
Core PPE Requirements[1][3][4][5]
| Body Zone | PPE Standard | Technical Justification |
| Respiratory | Primary: Fume Hood (Face velocity 80–100 fpm).Secondary: N95/P100 Respirator.[1][2] | The primary risk is aerosolized dust during weighing. Engineering controls (Hood) are the only fail-safe; respirators are for emergency or outside-hood weighing only.[1] |
| Hand Protection | Material: Nitrile Rubber.Thickness: Minimum 5 mil (0.12 mm).Protocol: Double-gloving recommended.[1] | Nitrile provides excellent resistance to the solid acid. Caution: If dissolved in Acetone or DCM , nitrile degrades rapidly. Switch to Laminate/Barrier gloves for halogenated solvent workups. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1). | Safety glasses with side shields are insufficient for fine powders that can drift around the lens. Goggles form a seal against dust intrusion. |
| Body | Lab Coat (High-neck, long sleeve) + Tyvek Sleeves (optional).[1][2] | Prevents accumulation of bioactive dust on personal clothing, which can migrate outside the lab (secondary exposure). |
PPE Decision Logic Diagram
The following logic flow ensures you select the correct protection based on the state of the chemical (Solid vs. Solution).
Figure 1: PPE Selection Logic based on physical state and solvent compatibility.[1][2][3][4][5] Note the critical branch for aggressive solvents often used in peptide/intermediate synthesis.
Operational Handling Protocols
A. Weighing & Transfer (The Critical Step)
The highest risk of exposure occurs during the transfer of dry powder due to static generation.
-
Engineering Setup:
-
Place balance inside the fume hood or a powder containment enclosure.
-
Use an Ionizing Bar or anti-static gun on the spatula and weigh boat. Organic esters are prone to static cling; without this, the powder may "jump" off the spatula, contaminating the workspace.
-
-
Technique:
-
Do not dump the compound. Use a gentle tapping motion.
-
Keep the sash as low as possible (below the breathing zone).
-
Wet Wiping: Immediately wipe down the balance area with a damp paper towel (water/surfactant) after use to capture invisible dust.
-
B. Reaction & Processing[5][8][9]
-
Solvent Awareness: If dissolving this acid in Dichloromethane (DCM) or Tetrahydrofuran (THF) , standard nitrile gloves offer less than 5 minutes of breakthrough protection.
-
Action: If your gloves get wet with these solvents, change them immediately.[5] Do not wait for them to dry.
-
-
Heating: If refluxing, ensure the condenser is vented to a scrubber or hood exhaust. The acid vapors can be pungent and irritating.
Emergency Response & Spill Management
Spill Response Workflow
Immediate action prevents minor incidents from becoming major exposures.
Figure 2: Decision matrix for spill cleanup.[1][2] Note the emphasis on "Wet Wiping" for solids to prevent aerosolization.
First Aid Measures:
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (SDS Section 4).
-
Eye Contact: Rinse for 15 minutes minimum. The acidic nature requires thorough irrigation to normalize pH.
-
Skin Contact: Wash with soap and water.[2][3] Do not use alcohol/solvents to clean skin, as this may increase absorption.
Disposal & Environmental Compliance
Waste Classification: This compound is an organic solid.[2] It is generally not P-listed (acutely toxic) under US RCRA regulations, but it should be treated as Hazardous Chemical Waste .[1][2]
-
Solid Waste: Collect in a dedicated solid waste container labeled "Solid Organic Waste."
-
Liquid Waste: If in solution, segregate based on the solvent (Halogenated vs. Non-Halogenated).
-
Destruction Method: High-temperature incineration is the preferred method to fully mineralize the phenyl and ester moieties.[1]
-
Container Disposal: Triple rinse empty containers with a compatible solvent (e.g., Ethanol) before disposal. Treat the rinsate as hazardous waste.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10658312, (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid.[1][2] (Note: Enantiomer data used for physicochemical baseline). Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[6] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link][1][2][7]
Sources
- 1. (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid | C14H18O4 | CID 10658312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. buyat.ppg.com [buyat.ppg.com]
- 4. (R)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid - Lead Sciences [lead-sciences.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
